molecular formula C19H36O3 B1609083 Methyl 5-oxooctadecanoate CAS No. 2380-20-3

Methyl 5-oxooctadecanoate

Cat. No.: B1609083
CAS No.: 2380-20-3
M. Wt: 312.5 g/mol
InChI Key: BVRPGVKJUHZXTH-UHFFFAOYSA-N
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Description

Methyl 5-oxooctadecanoate is an ester.>

Properties

IUPAC Name

methyl 5-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPGVKJUHZXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392910
Record name Methyl 5-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-20-3
Record name Methyl 5-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-oxooctadecanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 5-Oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxooctadecanoate is a long-chain gamma-keto fatty acid ester, a class of molecules with significant, though underexplored, potential in biochemical research. As a derivative of stearic acid, this compound features two distinct carbonyl functionalities—a ketone at the C5 position and a methyl ester at the C1 position. This dual reactivity makes it a versatile synthetic intermediate and a valuable tool for investigating lipid metabolism, cellular signaling, and the biological roles of oxidized fatty acids. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, representative synthesis protocols, and potential applications in modern research, grounding all technical claims in established chemical principles.

Chemical Identity and Molecular Structure

Methyl 5-oxooctadecanoate, systematically named methyl 5-oxostearate, is a 19-carbon fatty acid derivative. The presence of a ketone group on the fifth carbon interrupts the otherwise saturated aliphatic chain, introducing a site of polarity and reactivity. This feature distinguishes it from its parent compound, methyl stearate, and positions it within the broader class of oxo-fatty acids, which are increasingly recognized for their roles in cellular processes.

Caption: 2D Structure of Methyl 5-oxooctadecanoate.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name methyl 5-oxooctadecanoate [1]
Synonyms Octadecanoic acid, 5-oxo-, methyl ester; 5-Oxostearic acid methyl ester [2][3]
CAS Number 2380-20-3 [2][4]
Molecular Formula C₁₉H₃₆O₃ [2][4][5]
Molecular Weight 312.49 g/mol [2][4]
Linear Formula CH₃(CH₂)₁₂CO(CH₂)₃CO₂CH₃ [6]
SMILES CCCCCCCCCCCCCC(=O)CCCC(=O)OC [6]

| InChI Key | BVRPGVKJUHZXTH-UHFFFAOYSA-N |[6] |

Physicochemical and Spectroscopic Properties

The physical characteristics of methyl 5-oxooctadecanoate are dictated by its long hydrophobic alkyl chain, moderated by the polarity of its two carbonyl groups. These properties are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions for its use.

Physicochemical Properties

Table 2: Physicochemical Data

Property Value Notes Source(s)
Physical Form Solid At standard conditions
Melting Point 58-60 °C [3][6]
Boiling Point 404.6 °C Estimated at 760 mmHg [2]
Flash Point >110 °C (>230 °F) [2][3]
Water Solubility 0.05461 mg/L at 25 °C Estimated; indicates very low aqueous solubility [2]

| logP (o/w) | 6.704 | Estimated; indicates high lipophilicity |[2] |

Predicted Spectroscopic Profile

While specific spectral data is not widely published, the structure of methyl 5-oxooctadecanoate allows for a confident prediction of its key spectroscopic features. This analysis is fundamental for its identification and characterization in a laboratory setting.[7][8]

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Methyl Ester Protons (-OCH₃) ~3.7 ppm (singlet, 3H) Protons on a carbon adjacent to an ester oxygen are deshielded.
α-Ketone Protons (-CH₂-C=O) ~2.7 ppm (triplet, 2H) Protons alpha to a ketone are deshielded.
α-Ester Protons (-CH₂-CO₂Me) ~2.4 ppm (triplet, 2H) Protons alpha to an ester carbonyl are similarly deshielded.
Alkyl Chain Protons (-(CH₂)₁₂-) ~1.2-1.6 ppm (multiplet) Overlapping signals typical of a long, saturated alkyl chain.
Terminal Methyl Protons (-CH₃) ~0.9 ppm (triplet, 3H) Standard chemical shift for a terminal methyl group in an alkyl chain.
¹³C NMR Ester Carbonyl (C1) ~174 ppm Characteristic shift for an ester carbonyl carbon.
Ketone Carbonyl (C5) ~209 ppm Characteristic shift for a ketone carbonyl carbon, typically downfield from an ester.
Methyl Ester Carbon (-OCH₃) ~51 ppm Standard shift for a methoxy carbon of a methyl ester.
Alkyl Chain Carbons ~22-42 ppm A series of signals corresponding to the carbons of the long alkyl chain.
IR Spectroscopy C=O Stretch (Ester) ~1740 cm⁻¹ Strong, sharp absorption characteristic of a saturated ester carbonyl.
C=O Stretch (Ketone) ~1715 cm⁻¹ Strong, sharp absorption for a saturated ketone carbonyl. The two C=O bands may overlap.
C-H Stretch (Alkyl) ~2850-2960 cm⁻¹ Strong absorptions from the numerous C-H bonds in the alkyl chain.
C-O Stretch (Ester) ~1170-1250 cm⁻¹ Characteristic stretching vibration for the C-O single bond of the ester group.
Mass Spectrometry Molecular Ion (M⁺) m/z 312 Corresponding to the molecular weight of the compound.

| | Key Fragments | m/z 281, 269, 145, 113 | Resulting from characteristic cleavages, such as loss of a methoxy group (-OCH₃, M-31) or McLafferty rearrangement. Alpha-cleavage on either side of the C5 ketone is also expected. |

Synthesis and Chemical Reactivity

The synthesis of γ-keto esters like methyl 5-oxooctadecanoate is a well-established area of organic chemistry. While multiple routes exist, a common and reliable approach is the Claisen condensation, which involves the acylation of an ester enolate.

Representative Synthetic Workflow: Acylation of a Grignard Reagent

A plausible and scalable synthesis involves the reaction of a Grignard reagent derived from an alkyl halide with a suitable acylating agent, such as a derivative of glutaric acid. This approach offers good control over the position of the keto group.

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup R1 Tridecyl Bromide (CH₃(CH₂)₁₂Br) I1 Tridecylmagnesium Bromide (Grignard Reagent) R1->I1  + Mg  in dry Ether R2 Magnesium (Mg) R3 Methyl 5-chloro-5-oxopentanoate (Glutaryl Chloride Methyl Ester) Product Methyl 5-oxooctadecanoate I1->Product  + Cl-C(O)-(CH₂)₃-CO₂Me  (R3) Final Purified Product Product->Final  Aqueous Acid  (e.g., NH₄Cl)

Caption: Representative workflow for the synthesis of Methyl 5-oxooctadecanoate.

Detailed Experimental Protocol

This protocol is a representative methodology based on established organometallic chemistry principles. Appropriate safety precautions must be taken.

  • Preparation of the Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of tridecyl bromide in anhydrous diethyl ether dropwise. The reaction is initiated with gentle heating if necessary. The mixture is stirred until the magnesium is consumed, yielding a solution of tridecylmagnesium bromide.

    • Causality: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by water. The inert atmosphere prevents oxidation.

  • Acylation Reaction: Cool the Grignard solution in an ice bath. Slowly add a solution of methyl 5-chloro-5-oxopentanoate in anhydrous ether. The reaction is exothermic and should be controlled by the rate of addition. Stir the mixture at room temperature for several hours to ensure complete reaction.

    • Causality: The acid chloride is a highly reactive acylating agent. The reaction forms a stable tetrahedral intermediate which then collapses to form the ketone product.

  • Aqueous Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This step protonates any remaining Grignard reagent and the magnesium alkoxide intermediate.

    • Causality: A weak acid like NH₄Cl is used to avoid potential side reactions like hydrolysis of the methyl ester that could occur with stronger acids.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Self-Validation: The purity of the final product should be confirmed by NMR and MS analysis, comparing the obtained spectra with the predicted profiles (Table 3).

Biological Context and Research Applications

While direct biological functions of methyl 5-oxooctadecanoate are not extensively documented, its identity as a keto fatty acid places it in a class of molecules with profound metabolic and signaling importance.

The Role of Keto Fatty Acids in Metabolism

In states of low glucose availability, such as fasting or a ketogenic diet, the body shifts to metabolizing fatty acids for energy. This process, known as ketogenesis, occurs primarily in the liver and produces ketone bodies (acetoacetate and β-hydroxybutyrate) from acetyl-CoA.[9][10] These ketone bodies serve as a critical alternative fuel source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[11]

Keto fatty acids like 5-oxooctadecanoic acid represent intermediates in lipid oxidation pathways and can influence cellular energy homeostasis. Their unique structures may allow them to interact with specific enzymes or receptors involved in metabolic regulation.

Metabolism_Context Adipose Adipose Tissue (Triglycerides) Blood Bloodstream Adipose->Blood Lipolysis Liver Liver Hepatocytes Liver->Blood Export AcetylCoA Acetyl-CoA Liver->AcetylCoA β-Oxidation Blood->Liver Uptake Brain Extrahepatic Tissues (Brain, Muscle, Heart) Blood->Brain Uptake Energy ATP (Energy) Brain->Energy Oxidation FattyAcids Free Fatty Acids Ketones Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) AcetylCoA->Ketones Ketogenesis M5O Methyl 5-oxooctadecanoate (Research Probe) M5O->Liver Investigate Metabolism M5O->Brain Study Cellular Effects

Caption: Role of fatty acids in ketogenesis and potential research use of M5O.

Potential Research Applications

Methyl 5-oxooctadecanoate is a valuable tool for researchers in drug development and metabolic science.

  • Enzyme Substrate and Inhibitor Studies: It can be used as a substrate to characterize the activity and specificity of enzymes involved in fatty acid metabolism, such as dehydrogenases, reductases, and hydratases.

  • Synthesis of Complex Lipids: Its dual functionality makes it an ideal starting material for the synthesis of more complex, biologically active molecules, including signaling lipids, cyclic compounds, and isotopically labeled standards for mass spectrometry-based metabolomics.[6]

  • Chemical Probe for Cellular Studies: By introducing this specific oxo-lipid to cell cultures, researchers can investigate the downstream effects on gene expression, protein activity, and metabolic pathways, helping to elucidate the signaling roles of keto fatty acids.

  • Pro-drug Development: The keto and ester groups offer handles for chemical modification, allowing for the development of pro-drugs that release a therapeutic agent upon metabolic cleavage within specific cells or tissues.

Handling and Safety

Methyl 5-oxooctadecanoate is classified as a combustible solid and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses (eyeshields) and chemical-resistant gloves.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

  • Toxicity: While specific toxicity data is limited, it is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[3][6] Standard chemical handling procedures should be followed to avoid ingestion, inhalation, and skin contact.

References

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-oxodecanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemdad. (n.d.). METHYL 5-OXOOCTADECANOATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 10-oxooctadecanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di- and poly-carbonates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stereocomplementary Preparation of Methyl (E)- and (Z)-3-Aryl-2-butenoates by Suzuki-Miyaura Cross-Coupling with Enol Tosylates. Retrieved from [Link]

  • Cyberlipid. (n.d.). Keto fatty acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-oxooctadecanoate. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Ketogenesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

  • NCBI. (n.d.). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxooctadecanoate. Retrieved from [Link]

  • ResearchGate. (2018). The Effect Of Combination Of Octadecanoic Acid, Methyl Ester And Ribavirin Against Measles Virus. Retrieved from [Link]

  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

  • SAR Publication. (2023). Study of the Antioxidant and Anti-Cancer Activity and Biological Activity of (Punicagranatum L.) Extract on Pathogenic. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Determination of some bioactive chemical constituents from Thesium humile Vahl. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 5-oxooctadecanoate in Modern Research

Methyl 5-oxooctadecanoate, a long-chain gamma-keto ester, is a molecule of significant interest within the scientific community, particularly for researchers, scientists, and professionals in drug development. Its unique chemical structure, featuring a ketone group at the C-5 position and a methyl ester terminus, makes it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth exploration of the primary methods for synthesizing Methyl 5-oxooctadecanoate, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of γ-keto esters like Methyl 5-oxooctadecanoate generally revolves around the formation of a carbon-carbon bond between a long-chain acyl group and a four-carbon ester-containing moiety. Several classical and contemporary organic reactions can be adapted for this purpose. This guide will focus on two robust and well-documented approaches:

  • Acylation of Organometallic Reagents: This strategy involves the reaction of a long-chain acid chloride with a suitable organometallic nucleophile that contains the methyl ester functionality. Organocadmium and organozinc reagents are particularly effective for this transformation due to their moderate reactivity, which helps to prevent side reactions such as addition to the newly formed ketone.

  • Homologation of β-Keto Esters: This method involves the insertion of a methylene group into the carbon skeleton of a β-keto ester. Zinc carbenoid-mediated homologation is a notable example of this approach, offering a regioselective route to γ-keto esters.

The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups.

Method 1: Acylation of an Organocadmium Reagent

This classical approach, pioneered in part by the work of James Cason, remains a reliable method for the synthesis of ketones and keto esters.[1] The key transformation is the reaction of an organocadmium reagent with an acid chloride. Organocadmium reagents are valued for their ability to react selectively with acid chlorides without further reacting with the resulting ketone.[1][2]

Reaction Scheme & Mechanism

The synthesis begins with the preparation of an organocadmium reagent from a suitable Grignard reagent, followed by its reaction with pentadecanoyl chloride.

Acylation_of_Organocadmium_Reagent cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Grignard Methyl 4-bromobutanoate (Grignard Precursor) Grignard_Reagent Grignard Reagent Grignard->Grignard_Reagent 1. Ether Mg Magnesium (Mg) Mg->Grignard_Reagent CdCl2 Cadmium Chloride (CdCl₂) Organocadmium Organocadmium Reagent CdCl2->Organocadmium Pentadecanoyl_Cl Pentadecanoyl Chloride Product Methyl 5-oxooctadecanoate Pentadecanoyl_Cl->Product Grignard_Reagent->Organocadmium 2. Benzene Organocadmium->Product 3. Benzene, Reflux

Caption: Workflow for the synthesis of Methyl 5-oxooctadecanoate via an organocadmium reagent.

The mechanism involves the formation of a diorganocadmium reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentadecanoyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride ion to yield the desired γ-keto ester.

Detailed Experimental Protocol

Materials:

  • Methyl 4-bromobutyrate[3][4][5]

  • Magnesium turnings

  • Anhydrous Cadmium Chloride (dried at 110 °C to constant weight)[1]

  • Pentadecanoic acid

  • Thionyl chloride

  • Anhydrous diethyl ether

  • Anhydrous benzene

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

Part A: Preparation of Pentadecanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place pentadecanoic acid.

  • Add an excess of thionyl chloride (approximately 1.5-2.0 equivalents).

  • Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Distill the crude pentadecanoyl chloride under high vacuum to obtain the pure acid chloride.

Part B: Synthesis of Methyl 5-oxooctadecanoate

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of methyl 4-bromobutyrate in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Preparation of the Organocadmium Reagent: In a separate flame-dried flask under nitrogen, place anhydrous cadmium chloride. Cool the flask in an ice bath and add the freshly prepared Grignard reagent dropwise with vigorous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. This results in a color change and the formation of the diorganocadmium reagent.

  • Acylation: To the freshly prepared organocadmium reagent, add anhydrous benzene. Then, add a solution of pentadecanoyl chloride in anhydrous benzene dropwise.

  • Reaction and Work-up: After the addition of the acid chloride, reflux the reaction mixture for 1-2 hours. Cool the mixture to room temperature and then pour it onto a mixture of crushed ice and dilute sulfuric acid to hydrolyze the reaction complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data and Characterization
PropertyValue
Molecular Formula C₁₉H₃₆O₃
Molecular Weight 312.49 g/mol [6]
Appearance White to off-white solid
Melting Point 58-60 °C
Boiling Point 178-180 °C at 0.8 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the methyl ester protons (singlet, ~3.6 ppm), methylene protons adjacent to the ester carbonyl (triplet, ~2.3 ppm), methylene protons adjacent to the ketone carbonyl (triplets, ~2.4-2.7 ppm), and the long aliphatic chain protons (multiplet, ~1.2-1.6 ppm), and the terminal methyl group (triplet, ~0.9 ppm).

  • ¹³C NMR (CDCl₃): The spectrum should exhibit characteristic peaks for the ester carbonyl (~174 ppm), the ketone carbonyl (~209 ppm), the methoxy group (~51 ppm), and a series of signals for the methylene carbons of the aliphatic chain.

  • IR (KBr): Strong absorption bands are expected for the ester carbonyl (~1735 cm⁻¹) and the ketone carbonyl (~1715 cm⁻¹).

Method 2: Zinc Carbenoid-Mediated Homologation of a β-Keto Ester

A more modern approach to the synthesis of γ-keto esters involves the one-carbon homologation of β-keto esters. A notable example is the zinc carbenoid-mediated reaction, which provides a rapid and efficient route to these compounds.[7] This method is based on the presumed formation and rearrangement of a donor-acceptor cyclopropane intermediate.[7]

Reaction Scheme & Mechanism

This synthesis would start from a β-keto ester, which is then reacted with a zinc carbenoid (e.g., the Furukawa-modified Simmons-Smith reagent) to insert a methylene group.

Homologation_of_Beta_Keto_Ester cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Beta_Keto_Ester Methyl 3-oxohexadecanoate (β-Keto Ester) Cyclopropane Donor-Acceptor Cyclopropane Beta_Keto_Ester->Cyclopropane 2. Dichloromethane, 0 °C Diethylzinc Diethylzinc (Et₂Zn) Zinc_Carbenoid Zinc Carbenoid (Furukawa Reagent) Diethylzinc->Zinc_Carbenoid 1. Dichloromethane Diiodomethane Diiodomethane (CH₂I₂) Diiodomethane->Zinc_Carbenoid Zinc_Carbenoid->Cyclopropane Product Methyl 5-oxooctadecanoate Cyclopropane->Product Rearrangement

Sources

An In-depth Technical Guide to Methyl 5-oxooctadecanoate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxooctadecanoate is a long-chain fatty acid ester that belongs to the class of oxo-fatty acids. Its structure, featuring a ketone group at the fifth carbon position and a methyl ester at the terminus of an eighteen-carbon chain, imparts unique chemical reactivity and physical properties. While not extensively studied, this molecule serves as a valuable building block in organic synthesis and holds potential for further investigation in various scientific domains, including materials science and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 5-oxooctadecanoate, offering insights into its synthesis, reactivity, and spectroscopic profile to support its application in research and development.

Physicochemical Characteristics

The fundamental physical and chemical properties of Methyl 5-oxooctadecanoate are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name methyl 5-oxooctadecanoate[1]
Synonyms Octadecanoic acid, 5-oxo-, methyl ester; 5-oxo, stearic acid methyl ester[1]
CAS Number 2380-20-3[2][3]
Molecular Formula C₁₉H₃₆O₃[3]
Molecular Weight 312.49 g/mol [2][3]
Appearance Solid[2]
Melting Point 58-60 °C (lit.)[2]
Boiling Point Not available
Solubility Not available in common solvents from provided results.
Storage Class 11 - Combustible Solids[2]

Chemical Structure and Reactivity

The chemical structure of Methyl 5-oxooctadecanoate is characterized by a long aliphatic chain, a ketone functional group, and a methyl ester. This combination of functional groups dictates its reactivity.

Caption: Chemical structure of Methyl 5-oxooctadecanoate.

The ketone group at the C-5 position is susceptible to nucleophilic attack, reduction, and other carbonyl-specific reactions. The methyl ester at the C-1 position can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The long alkyl chain provides lipophilicity to the molecule.

Synthesis

A key application of Methyl 5-oxooctadecanoate is in the synthesis of complex cyclic systems. One notable method involves sequenced reactions with samarium (II) iodide for the preparation of seven-, eight-, and nine-membered carbocycles[2]. This highlights its utility as a precursor in constructing larger, more complex molecular architectures.

Reactivity and Potential Applications

The reactivity of the ketone and ester functional groups makes Methyl 5-oxooctadecanoate a versatile intermediate in organic synthesis. Its potential applications, while not extensively documented, can be inferred from the activities of similar long-chain fatty acid esters. For instance, some fatty acid methyl esters have shown antimicrobial and anti-inflammatory properties[4]. Furthermore, its ability to participate in cyclization reactions makes it a candidate for the synthesis of novel heterocyclic compounds with potential biological activity[2].

While direct evidence for the biological activity of Methyl 5-oxooctadecanoate is limited, related compounds such as octadecanoic acid methyl ester have been investigated for their potential antiviral activities[5]. This suggests that Methyl 5-oxooctadecanoate could be a starting point for the development of new therapeutic agents.

Spectroscopic Profile

The structural features of Methyl 5-oxooctadecanoate can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Methyl 5-oxooctadecanoate.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), alpha-protons to the ketone and ester groups (triplets), and a complex multiplet for the long methylene chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon (around 174 ppm), the ketone carbonyl carbon (around 211 ppm), the methoxy carbon of the ester (around 51 ppm), and a series of peaks for the methylene carbons in the aliphatic chain[6]. The specific chemical shifts of the carbons alpha to the carbonyl groups will be deshielded compared to the other methylene carbons.

SpectraBase provides access to experimental ¹H NMR and ¹³C NMR spectra of Methyl 5-oxooctadecanoate[7].

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-oxooctadecanoate is characterized by strong absorption bands corresponding to its functional groups.

  • C=O Stretch (Ester): A strong peak is expected around 1740 cm⁻¹.

  • C=O Stretch (Ketone): A strong peak should appear around 1715 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple peaks will be observed in the 2850-2960 cm⁻¹ region.

  • C-O Stretch (Ester): A peak in the 1100-1300 cm⁻¹ region is also characteristic.

An ATR-IR spectrum is available on SpectraBase for further analysis[7].

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Methyl 5-oxooctadecanoate. The molecular ion peak (M⁺) would be observed at m/z 312. Common fragmentation patterns for long-chain esters and ketones would include McLafferty rearrangements and cleavage at the alpha-positions to the carbonyl groups.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[2].

  • Handling: Avoid creating dust. Use in a well-ventilated area. Keep away from heat, sparks, and open flames[8].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[8].

Conclusion

Methyl 5-oxooctadecanoate is a valuable chemical intermediate with a unique combination of functional groups. Its well-defined physicochemical properties and spectroscopic profile make it a useful tool for synthetic chemists. While its biological activities are not yet fully explored, its structural similarity to other bioactive fatty acid esters and its utility in the synthesis of complex cyclic molecules suggest that it is a compound with significant potential for future research and development in various scientific fields, including drug discovery. This guide provides a foundational understanding of Methyl 5-oxooctadecanoate to aid researchers in its safe and effective use.

References

Sources

Spectroscopic Data of Benzoguanamine (CAS No. 91-76-9): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine), a versatile chemical intermediate with significant applications in the synthesis of resins and as a scaffold in medicinal chemistry.[1][2] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of Benzoguanamine, complete with detailed experimental protocols and data interpretation.

Introduction to Benzoguanamine and its Spectroscopic Characterization

Benzoguanamine, with the chemical formula C₉H₉N₅, is a heterocyclic organic compound belonging to the triazine family.[1] Its structure features a 1,3,5-triazine ring substituted with a phenyl group and two amino groups.[1] This substitution pattern imparts unique chemical and physical properties that make it a valuable building block in polymer science and drug discovery. The molecular weight of Benzoguanamine is 187.21 g/mol .[1]

Spectroscopic analysis is a cornerstone of modern chemical research, providing detailed insights into the molecular structure, functional groups, and electronic properties of a compound. For a molecule like Benzoguanamine, each spectroscopic technique offers a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The collective data from these techniques provides a comprehensive and unambiguous identification of the compound.

Below is a workflow diagram illustrating the comprehensive spectroscopic analysis of Benzoguanamine.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Benzoguanamine cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation and Structural Elucidation Sample Benzoguanamine Sample Dissolution Dissolution in appropriate solvent(s) (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis) Sample->Dissolution IR IR Spectroscopy (FTIR-ATR or KBr pellet) Sample->IR MS Mass Spectrometry (e.g., LC-MS, GC-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Spectral_Data Acquisition of Spectral Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data UV_Vis->Spectral_Data Interpretation Interpretation and Correlation of Data Spectral_Data->Interpretation Structure Structural Confirmation of Benzoguanamine Interpretation->Structure

Sources

Biological role of long-chain keto fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Role of Long-Chain Keto Fatty Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain keto fatty acids (LCKFAs) are pivotal, yet often transient, intermediates in the intricate network of cellular lipid metabolism. Positioned at the crossroads of fatty acid synthesis (elongation) and degradation (β-oxidation), their biological significance has historically been viewed primarily through the lens of their role as metabolic conduits. However, an evolving understanding of lipid biochemistry and cellular signaling prompts a deeper investigation into the distinct functions these molecules may exert. This technical guide provides a comprehensive exploration of the biological roles of LCKFAs, moving beyond their identity as mere intermediates to consider their potential as regulatory molecules and biomarkers in health and disease. We will delve into their biosynthesis and catabolism, explore their involvement in cellular signaling cascades, discuss their pathophysiological implications, and provide detailed methodologies for their analysis.

Introduction: The Centrality of Long-Chain Keto Fatty Acids in Lipid Metabolism

Fatty acids are fundamental to cellular life, serving as primary energy sources, structural components of membranes, and precursors for signaling molecules. Their metabolism is a dynamic process of synthesis and degradation, tailored to the energetic and structural needs of the cell. Within this metabolic framework, long-chain keto fatty acids, specifically 3-ketoacyl-CoAs, occupy a critical juncture. They are the product of the initial, rate-limiting condensation step in the fatty acid elongation cycle and are also formed during the oxidation of hydroxylated fatty acids in the β-oxidation spiral.

While their existence is fleeting under normal physiological conditions, the flux through the pathways they inhabit is substantial. Pathological or metabolically stressed states, such as inherited disorders of fatty acid metabolism or conditions of nutrient excess, can potentially lead to their accumulation. This raises the intriguing possibility that LCKFAs may have biological activities that extend beyond their intermediary role, acting as sensors or modulators of metabolic state.

Biosynthesis and Catabolism: The Life Cycle of a Long-Chain Keto Fatty Acid

The cellular concentration of long-chain keto fatty acids is tightly controlled by the coordinated action of enzymes involved in fatty acid elongation and β-oxidation.

Formation via Fatty Acid Elongation

The synthesis of very-long-chain fatty acids (VLCFAs) from long-chain fatty acids (LCFAs) occurs in the endoplasmic reticulum through a four-step elongation cycle. The initial and rate-limiting step is the condensation of a long-chain acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). This reaction gives rise to a 3-ketoacyl-CoA, a quintessential long-chain keto fatty acid derivative.

The subsequent steps in the elongation cycle involve the reduction of the keto group to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), dehydration to form a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD), and finally, reduction of the double bond by a trans-2-enoyl-CoA reductase (TER) to yield an acyl-CoA that is two carbons longer than the original substrate.[1]

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle (ER) Acyl_CoA Long-Chain Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVLs Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HACD Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER

Figure 1: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.
Formation and Consumption in Mitochondrial β-Oxidation

In the mitochondrial matrix, fatty acids are broken down through the β-oxidation spiral to generate acetyl-CoA for energy production. Each cycle of β-oxidation involves four enzymatic steps. A 3-ketoacyl-CoA is formed in the third step, catalyzed by a hydroxyacyl-CoA dehydrogenase, which oxidizes a 3-hydroxyacyl-CoA. This 3-ketoacyl-CoA is then rapidly cleaved by a ketoacyl-CoA thiolase in the final step to release acetyl-CoA and a shortened acyl-CoA.[2]

Beta_Oxidation cluster_beta_oxidation Mitochondrial β-Oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA (Cn) Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA

Figure 2: Mitochondrial β-Oxidation Spiral.

Putative Signaling Roles and Regulatory Functions

While direct evidence for the signaling roles of long-chain keto fatty acids is sparse, their chemical nature and position in key metabolic pathways suggest several potential mechanisms through which they could exert regulatory functions, particularly if their cellular concentrations rise.

Allosteric Regulation of Metabolic Enzymes

Metabolic intermediates are known to act as allosteric regulators of enzymes within their own or related pathways. An accumulation of 3-ketoacyl-CoA could potentially provide feedback inhibition on enzymes further upstream in the β-oxidation pathway or influence the activity of enzymes in competing metabolic routes. For instance, high levels of mitochondrial acetyl-CoA, the product of 3-ketoacyl-CoA cleavage, are known to inhibit pyruvate dehydrogenase, thus linking fatty acid and glucose metabolism.[3]

Precursors for Bioactive Lipids

It is plausible that under certain conditions, long-chain keto fatty acids could be shunted into other metabolic pathways to produce novel bioactive lipids. The keto group offers a reactive site for further chemical modifications, potentially leading to the formation of signaling molecules with unique properties.

Modulation of Nuclear Receptor Activity

Keto-derivatives of medium and long-chain fatty acids have been identified as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). While specific studies on long-chain 3-keto fatty acids are lacking, it is conceivable that they could also interact with and modulate the activity of these and other nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and cellular differentiation.

Pathophysiological Implications

The dysregulation of fatty acid metabolism is at the heart of numerous human diseases. The accumulation of metabolic intermediates, including potentially long-chain keto fatty acids, can lead to cellular dysfunction and toxicity.

Inherited Disorders of Fatty Acid Metabolism

Genetic defects in the enzymes of the β-oxidation pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (MTP) deficiency, can lead to the accumulation of upstream intermediates.[4][5] While the primary accumulating species are often hydroxylated fatty acids, a bottleneck in the pathway could also lead to elevated levels of 3-ketoacyl-CoAs. These disorders are characterized by severe phenotypes, including cardiomyopathy, hypoglycemia, and rhabdomyolysis, highlighting the toxicity associated with the buildup of these metabolites.

Metabolic Syndrome and Cardiovascular Disease

In conditions like obesity and type 2 diabetes, there is an increased flux of fatty acids to tissues like the heart and liver. When the capacity for β-oxidation is exceeded, it can lead to the accumulation of lipid intermediates, contributing to lipotoxicity, insulin resistance, and cardiac dysfunction.[6] Studies on ketogenic diets rich in long-chain triglycerides have shown a potential link to cardiac fibrosis in mice, a process that may be related to the accumulation of reactive lipid species.[7][8][9]

Disease/ConditionPotential Role of LCKFA DysregulationKey Associated Pathways
LCHAD/MTP Deficiency Accumulation due to enzymatic block in β-oxidationMitochondrial β-Oxidation
Metabolic Syndrome Potential contribution to lipotoxicity and insulin resistanceFatty Acid Influx, β-Oxidation
Cardiovascular Disease Possible role in cardiac fibrosis and dysfunctionLipotoxicity, Oxidative Stress
Cancer Altered fatty acid metabolism may impact LCKFA levelsDe novo fatty acid synthesis, β-oxidation[10]
Table 1: Potential Pathophysiological Roles of Long-Chain Keto Fatty Acid Dysregulation.

Methodologies for the Analysis of Long-Chain Keto Fatty Acids

The analysis of long-chain keto fatty acids is challenging due to their low endogenous concentrations, potential instability, and the need to distinguish them from other fatty acid species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for their sensitive and specific quantification.

Protocol: Extraction and Quantification of LCKFAs from Plasma

This protocol provides a generalized workflow for the analysis of long-chain keto fatty acids from plasma samples.

5.1.1. Materials

  • Plasma sample

  • Internal standard (e.g., a stable isotope-labeled 3-keto fatty acid)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution

  • Derivatization agent (e.g., O-benzylhydroxylamine for the keto group)[11]

  • LC-MS/MS system with a C18 reverse-phase column

5.1.2. Procedure

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard.

  • Lipid Extraction (Modified Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Add the derivatization agent to specifically react with the keto group, enhancing chromatographic separation and ionization efficiency.[11]

    • Incubate as required by the specific derivatization protocol.

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized sample in the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution on a C18 column.

    • Detect and quantify the derivatized LCKFAs using multiple reaction monitoring (MRM) in negative or positive ion mode, depending on the derivatization.

LCKFA_Analysis_Workflow Plasma Plasma Sample + Internal Standard Extraction Lipid Extraction (Chloroform/Methanol) Plasma->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Evaporation Evaporation under N2 Organic_Phase->Evaporation Derivatization Derivatization (e.g., O-benzylhydroxylamine) Evaporation->Derivatization LC_MS LC-MS/MS Analysis (C18, MRM) Derivatization->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 3: Workflow for the Analysis of Long-Chain Keto Fatty Acids from Plasma.

Future Directions and Therapeutic Potential

The study of long-chain keto fatty acids is an emerging field with significant potential for advancing our understanding of metabolic regulation and disease. Future research should focus on several key areas:

  • Development of sensitive analytical methods: Robust and validated methods are needed to accurately measure the endogenous levels of LCKFAs in various tissues and subcellular compartments.

  • Elucidation of specific signaling roles: Investigating the direct interaction of LCKFAs with nuclear receptors, ion channels, and other cellular targets will be crucial to uncover their potential signaling functions.

  • Therapeutic targeting of LCKFA metabolism: Enzymes involved in the synthesis and degradation of LCKFAs, such as ELOVLs and 3-ketoacyl-CoA thiolases, may represent novel therapeutic targets for the treatment of metabolic diseases and cancer.

Conclusion

Long-chain keto fatty acids are more than just fleeting intermediates in lipid metabolism. Their central position at the intersection of anabolic and catabolic pathways makes them sensitive indicators of cellular metabolic status. While their direct signaling roles are still largely speculative, the severe consequences of dysregulated fatty acid metabolism underscore the importance of tightly controlling their cellular concentrations. As analytical technologies advance, a more nuanced understanding of the biological roles of these enigmatic molecules is within reach, potentially opening new avenues for the diagnosis and treatment of a wide range of human diseases.

References

  • Sternberg, F., et al. (2023). Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice. Molecular Metabolism, 72, 101711.
  • Han, J., & Lin, K. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction.
  • Rodriguez, F., et al. (2024).
  • Sternberg, F., et al. (2023). Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice.
  • Ussher, J. R., et al. (2014). Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation. Biochemical Society Transactions, 42(4), 1041-1047.
  • Ahmad, S., et al. (1986). Derivatization of keto fatty acids, Part IX. Synthesis and characterization of oxathiolanes. Journal of the American Oil Chemists' Society, 63(10), 1343–1346.
  • Ahmad, S., Khan, M., Nasirullah, F. A., & Osman, S. M. (1986). Derivatization of keto fatty acids, Part IX.
  • Al-Khelaifi, F., et al. (2019). Biomarkers of Cardiac Metabolic Flexibility in Health, HFrEF and HFpEF. Metabolites, 9(11), 269.
  • Sternberg, F., et al. (2023). Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice. PubMed.
  • American College of Cardiology. (2023). 'Keto-Like' Diet May Be Linked to Higher Risk of Heart Disease, Cardiac Events.
  • Giesbertz, P., et al. (2015). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 5(4), 703-727.
  • Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • Dyl, A. G., et al. (2019). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 11(36), 4645-4653.
  • Puchalska, P., & Crawford, P. A. (2017). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Cell Metabolism, 25(2), 262-284.
  • Li, L., et al. (2023). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 95(2), 1018-1026.
  • Afshar, M. M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal.
  • Creative Proteomics. (2024).
  • Sawai, M., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of Biological Chemistry, 292(37), 15538–15551.
  • Woldegiorgis, G., et al. (1985). The quantitation of long-chain acyl-CoA in mammalian tissue. Analytical Biochemistry, 150(1), 8-12.
  • Butler, L. M., et al. (2021). The diversity and breadth of cancer cell fatty acid metabolism.
  • Centro Global de Ciudades. (2023). Can diabetics take Keto ACV gummies? A science overview.
  • Dame, M. C., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Metabolites, 9(1), 16.
  • Paoli, A., et al. (2022).
  • Trefely, S., et al. (2020).
  • Wang, Y., et al. (2019). 3-Hydroxyacyl-CoA dehydratase 2 deficiency confers resistance to diet-induced obesity and glucose intolerance.
  • Yoon, M. (2016). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Journal of Clinical Medicine, 5(9), 81.
  • National Center for Biotechnology Information. (2021). Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. GeneReviews.
  • Wang, Y., et al. (2023). Dietary long‐chain fatty acid metabolism boosts antitumor immune response. The FEBS Journal.
  • Agostini, L., et al. (2021). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 83, 101111.
  • Puchalska, P., & Crawford, P. A. (2021). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease.
  • Le Foll, C., et al. (2019). Hypothalamic Fatty Acids and Ketone Bodies Sensing and Role of FAT/CD36 in the Regulation of Food Intake. Frontiers in Endocrinology, 10, 80.
  • ScieNFT. (2024). Fatty acids are not a significant contributor to the TCA cycle in cancer cell lines.
  • Wikipedia. (2024). Lipid droplet.
  • Leonardi, R., et al. (2018). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 19(9), 2735.
  • van Eunen, K., et al. (2013). The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation.
  • Wikipedia. (2023).
  • Abcam. (n.d.). 3-ketoacyl-CoA thiolase, mitochondrial.
  • National Center for Biotechnology Information. (2023). Biochemistry, Ketogenesis.
  • Alfadhel, M., et al. (2019). Neonatal Long-Chain 3-Ketoacyl-CoA Thiolase deficiency: Clinical-biochemical phenotype, sodium-D,L-3-hydroxybutyrate treatment experience and cardiac evaluation using speckle echocardiography. Molecular Genetics and Metabolism Reports, 19, 100457.
  • SlideShare. (n.d.). BIOCHEMISTRY.

Sources

Foreword: The Emerging Significance of Oxooctadecanoate Isomers in Cellular Signaling and Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of Oxooctadecanoate Isomers for Researchers, Scientists, and Drug Development Professionals.

The field of lipidomics continues to unveil the profound impact of fatty acid metabolites on cellular function and human health. Among these, the oxooctadecanoate (oxo-ODA) isomers, a class of oxidized linoleic acid derivatives, are emerging from the shadows of their better-known hydroxylated counterparts to be recognized as potent signaling molecules in their own right. This guide provides a comprehensive technical overview of the natural occurrence of oxooctadecanoate isomers, their biosynthesis, physiological roles, and the analytical methodologies required for their accurate study. For researchers in academia and industry, a deep understanding of these molecules is critical for unraveling complex biological processes and for the development of novel therapeutic strategies targeting a range of metabolic and inflammatory diseases.

Part 1: Defining the Landscape of Oxooctadecanoate Isomers

Oxooctadecanoates are 18-carbon fatty acids containing a ketone group and typically two double bonds. Their structure is derived from the oxidation of polyunsaturated fatty acids, primarily linoleic acid. The position of the ketone group and the configuration of the double bonds give rise to a variety of isomers with distinct biological activities.

The most commonly studied isomers are 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA). The nomenclature specifies the position of the ketone group (e.g., at carbon 9 or 13) and the geometry of the double bonds (e.g., (10E,12Z) or (9Z,11E)). For instance, 9-Oxo-10(E),12(Z)-octadecadienoic acid and 13-Oxo-9(Z),11(E)-octadecadienoic acid are two of the most prevalent isomers.[1][2][3]

The subtle differences in the chemical structures of these isomers can lead to significant variations in their biological activities, a concept of critical importance in drug development where stereoisomerism can dictate therapeutic efficacy and side-effect profiles.

Part 2: The Genesis of Oxooctadecanoate Isomers: Biosynthetic Pathways

The formation of oxooctadecanoate isomers is a multifaceted process involving both tightly regulated enzymatic pathways and non-specific non-enzymatic reactions.

Enzymatic Pathways: A Regulated Cascade

The primary enzymatic route to oxooctadecanoate formation is through the lipoxygenase (LOX) pathway.[4] This pathway is initiated by the oxidation of linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs), specifically 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). These hydroperoxides are then converted to their corresponding hydroxyoctadecadienoic acids (HODEs), 9-HODE and 13-HODE, which can be further oxidized to the keto derivatives, 9-oxo-ODA and 13-oxo-ODA.

In some instances, the cyclooxygenase (COX) enzyme, primarily known for its role in prostaglandin synthesis from arachidonic acid, can also contribute to the formation of HODEs from linoleic acid, which are precursors to oxo-ODAs.[5][6]

Non-Enzymatic Pathways: The Role of Oxidative Stress

Under conditions of oxidative stress, the autoxidation of linoleic acid can lead to the non-specific formation of a mixture of HPODE isomers, which are then reduced to HODEs and subsequently oxidized to oxo-ODAs.[7] This non-enzymatic pathway typically results in a racemic mixture of isomers, in contrast to the stereospecific products of enzymatic reactions.[8]

Biosynthesis of Oxooctadecanoate Isomers cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway Linoleic Acid_E Linoleic Acid LOX Lipoxygenase (LOX) Linoleic Acid_E->LOX COX Cyclooxygenase (COX) Linoleic Acid_E->COX HPODEs 9-HPODE & 13-HPODE LOX->HPODEs Oxidation COX->HPODEs Oxidation Peroxidases Peroxidases HPODEs->Peroxidases HODEs 9-HODE & 13-HODE Peroxidases->HODEs Reduction Dehydrogenases Dehydrogenases HODEs->Dehydrogenases Oxo-ODAs_E 9-oxo-ODA & 13-oxo-ODA (Stereospecific) Dehydrogenases->Oxo-ODAs_E Oxidation Linoleic Acid_NE Linoleic Acid ROS Reactive Oxygen Species (ROS) (Autoxidation) Linoleic Acid_NE->ROS HPODEs_racemic HPODE Isomers (Racemic mixture) ROS->HPODEs_racemic Reduction_NE Non-enzymatic Reduction HPODEs_racemic->Reduction_NE HODEs_racemic HODE Isomers (Racemic mixture) Reduction_NE->HODEs_racemic Oxidation_NE Non-enzymatic Oxidation HODEs_racemic->Oxidation_NE Oxo-ODAs_NE Oxo-ODA Isomers (Racemic mixture) Oxidation_NE->Oxo-ODAs_NE

Biosynthesis of Oxooctadecanoate Isomers.

Part 3: Widespread Presence: The Natural Occurrence and Distribution of Oxooctadecanoate Isomers

Oxooctadecanoate isomers are found across different biological kingdoms, from plants to mammals and fungi, indicating their fundamental roles in biology.

In the Plant Kingdom: Sentinels of Defense

In plants, oxooctadecanoates are key intermediates in the octadecanoid pathway, which leads to the synthesis of the plant hormone jasmonic acid. Jasmonic acid and its precursors are crucial for plant defense against herbivores and pathogens.[9]

Plant SpeciesTissuePredominant Isomer(s)Reference
Solanum lycopersicum (Tomato)Fruit, Juice9-oxo-ODA, 13-oxo-ODA[10]
Carthamus oxyacantha-13-oxo-9Z,11E-ODE[1]
Glycine max (Soybean)-13-keto-9Z,11E-octadecadienoic acid[1]
Artemisia argyi-13-keto-9Z,11E-octadecadienoic acid[1]
In Mammals: Endogenous Mediators and Dietary Influences

In mammals, oxooctadecanoate isomers are present in various tissues and fluids, including plasma, liver, heart, and red blood cells.[11] Their presence is a result of both endogenous production and dietary intake.[11] For instance, the consumption of hydrogenated vegetable oils can influence the isomeric composition of octadecenoates in human tissues.[11] Human umbilical vein endothelial cells have been shown to convert linoleic acid into 9-HODE and 13-HODE, which are precursors to the corresponding oxo-ODAs.[5]

In Fungi and Bacteria: Signaling and Metabolism

Fungi and bacteria also produce a variety of oxylipins, including keto fatty acids.[9][12] In fungi, these molecules act as hormone-like signals that regulate development, sporulation, and mycotoxin production.[13] In bacteria, keto acids can be intermediates in fatty acid metabolism.[14][15][16] The structural similarity of oxylipins across kingdoms suggests a potential for cross-kingdom communication during plant-pathogen interactions.[9][12]

Part 4: Functional Significance: The Physiological and Pathophysiological Roles of Oxooctadecanoate Isomers

Oxooctadecanoate isomers are not mere metabolic byproducts; they are active signaling molecules with a range of physiological and pathophysiological effects.

Metabolic Regulation: PPAR Agonism and Adipogenesis

A significant body of research has identified oxooctadecanoate isomers as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][10][17] PPARs are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[18][19][20]

  • PPARα Activation: 13-oxo-ODA has been shown to be a potent PPARα agonist, suggesting its potential to ameliorate dyslipidemia and hepatic steatosis.[10]

  • PPARγ Activation: Both 9-oxo-ODA and 13-oxo-ODA can activate PPARγ, which is a master regulator of adipogenesis (the formation of fat cells).[8][17]

Inflammation and Immunity

The role of oxooctadecanoates in inflammation is complex. While some studies suggest pro-inflammatory effects, others point towards anti-inflammatory and pro-resolving actions. For instance, 9-HODE and 13-HODE, the precursors to oxo-ODAs, are implicated in the regulation of inflammatory responses in macrophages and endothelial cells.[6]

Cancer Biology

The involvement of oxooctadecanoates in cancer is an emerging area of research. Given their role as PPAR agonists and their influence on inflammatory pathways, it is plausible that these molecules could impact cancer cell proliferation, apoptosis, and metastasis.

Part 5: Analytical Methodologies: A Guide to Accurate Measurement

The accurate quantification of oxooctadecanoate isomers in biological matrices is challenging due to their low abundance, isomeric complexity, and potential for artefactual formation during sample handling. A robust analytical workflow is therefore essential.

Analytical Workflow for Oxooctadecanoate Isomers Sample Biological Sample (Plasma, Tissue, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Addition of Internal Standards Separation Chromatographic Separation (HPLC or GC) Extraction->Separation Concentration & Reconstitution Detection Detection & Quantification (MS/MS) Separation->Detection Isomer Separation Data Data Analysis Detection->Data Quantification against Calibration Curve

Analytical Workflow for Oxooctadecanoate Isomers.
Protocol: Solid-Phase Extraction (SPE) of Oxooctadecanoates from Plasma

This protocol provides a robust method for the extraction and purification of oxooctadecanoates from plasma, a common and important biological matrix.[4][21][22][23]

Rationale: SPE is preferred for plasma samples as it effectively removes proteins and other interfering substances, leading to a cleaner extract and improved analytical sensitivity.[23] A reversed-phase sorbent is used to retain the lipophilic oxooctadecanoates while allowing polar components to be washed away.

Materials:

  • Plasma sample

  • Methanol (LC-MS grade)

  • Milli-Q water

  • Internal standards (deuterated analogs of oxo-ODAs)

  • Reversed-phase SPE cartridges (e.g., Strata-X)

  • Positive pressure manifold or vacuum manifold

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw 200 µL of plasma at room temperature.

    • Add an equal volume of cold methanol containing the internal standards. The methanol precipitates proteins, releasing the protein-bound lipids.

    • Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dilute with Milli-Q water to a final methanol concentration of <10%. This is crucial for efficient binding to the reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of Milli-Q water. This activates the sorbent and ensures proper interaction with the sample.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridges.

    • Apply a gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min). This ensures optimal retention of the analytes.

  • Washing:

    • Wash the cartridges with 1 mL of Milli-Q water to remove any remaining salts and polar impurities.

  • Elution:

    • Elute the retained oxooctadecanoates with 1 mL of methanol into a clean collection tube. Methanol disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them from the cartridge.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen. This step concentrates the sample.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase of the LC-MS system. This ensures compatibility with the analytical column and improves peak shape.

Separation and Quantification: The Power of LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of oxooctadecanoate isomers.[22][24]

  • Chromatography: Reversed-phase chromatography is typically used to separate the isomers based on their subtle differences in polarity.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection and quantification. Multiple Reaction Monitoring (MRM) is a common acquisition mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly specific transition allows for accurate quantification even in complex biological matrices.

Part 6: Future Perspectives and Conclusion

The study of oxooctadecanoate isomers is a rapidly evolving field with significant potential for advancing our understanding of health and disease. Future research will likely focus on:

  • Elucidating the specific roles of individual isomers: Differentiating the biological activities of the various positional and stereoisomers is crucial.

  • Identifying novel receptors and signaling pathways: Beyond PPARs, other cellular targets for oxooctadecanoates are likely to exist.

  • Translational research: The potential of oxooctadecanoate isomers as biomarkers for disease and as therapeutic targets warrants further investigation.

References

  • Kaduce, T. L., et al. (1989). Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells. Journal of Biological Chemistry.[5]

  • Dyall, S. C., et al. (2022). Altered Plasma Endocannabinoids and Oxylipins in Adolescents with Major Depressive Disorders: A Case–Control Study. International Journal of Molecular Sciences.[4]

  • Wikipedia contributors. (2023). 9-Hydroxyoctadecadienoic acid. Wikipedia, The Free Encyclopedia.[17]

  • Botham, K. M., & Mayes, P. A. (2018). Oxidation of Fatty Acids: Ketogenesis. In Harper's Illustrated Biochemistry, 31e. McGraw-Hill.[25]

  • Wikipedia contributors. (2023). 13-Hydroxyoctadecadienoic acid. Wikipedia, The Free Encyclopedia.[8]

  • Maeta, A., et al. (2025). Japanese Leaf Burdock Extract Inhibits Adipocyte Differentiation in 3T3-L1 Cells. PLANT FOOD HUM NUTR.[26]

  • Botham, K. M., & Mayes, P. A. (2023). Oxidation of Fatty Acids: Ketogenesis. In Harper's Illustrated Biochemistry, 32e. McGraw Hill.[27]

  • Wang, R., et al. (2009). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids.[28]

  • Ohlrogge, J. B., Gulley, R. M., & Emken, E. A. (1982). Occurrence of octadecenoic fatty acid isomers from hydrogenated fats in human tissue lipid classes. Lipids.[11]

  • Kim, Y. J., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. PLoS One.[10]

  • Wolfer, A. M., et al. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Metabolites.[21]

  • Ramasamy, S., et al. (2023). Biochemistry, Ketogenesis. In StatPearls. StatPearls Publishing.[29]

  • Scalschi, L., et al. (2022). Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. Frontiers in Microbiology.[12]

  • Doyle, T., et al. (2011). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. British Journal of Pharmacology.[6]

  • Ganesan, S., et al. (2015). Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2. Applied and Environmental Microbiology.[14]

  • Li, Y., et al. (2015). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. Journal of Biological Chemistry.[18]

  • Ofman, R., et al. (2015). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments.[22]

  • Müller, L., et al. (2023). Initiation of linoleic acid autoxidation with ozone exposure in levitated aerosol particles. Atmospheric Chemistry and Physics.[7]

  • Scalschi, L., et al. (2022). Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease. Frontiers in Microbiology.[9]

  • Wikipedia contributors. (2023). Ketogenesis. Wikipedia, The Free Encyclopedia.[30]

  • PubChem. (n.d.). 13-Oxo-9Z,11E-octadecadienoic acid. National Center for Biotechnology Information. Retrieved from [Link]1]

  • Rude, M. A., & Schirmer, A. (2009). Microbial production of fatty acid-derived fuels and chemicals. Current Opinion in Microbiology.[15]

  • Wolfer, A. M., et al. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Request PDF.[24]

  • Punis, R., et al. (2024). The autooxidation process in linoleic acid screened by Raman spectroscopy. Request PDF.[31]

  • Wikipedia contributors. (2023). Fatty acid synthesis. Wikipedia, The Free Encyclopedia.[16]

  • Stamler, J. S., et al. (1992). Nitric oxide circulates in mammalian plasma primarily as an S-nitroso adduct of serum albumin. Proceedings of the National Academy of Sciences.[32]

  • Tsitsigiannis, D. I., & Keller, N. P. (2007). Oxylipins as developmental and host-fungal communication signals. Trends in Microbiology.[13]

  • Maffei, F. R., et al. (2000). A novel approach to study linoleic acid autoxidation: importance of simultaneous detection of the substrate and its derivative oxidation products. Free Radical Research.[33]

  • Botham, K. M., & Mayes, P. A. (n.d.). Oxidation of Fatty Acids and Ketogenesis. Rodwell, V. W., et al. (Eds.), Harper's Illustrated Biochemistry.[34]

  • Salehi, B., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules.[35]

  • Gabbs, M., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules.[23]

  • Murthy, S., et al. (1996). 13-hydroxy Octadecadienoic Acid (13-HODE) Inhibits Triacylglycerol-Rich Lipoprotein Secretion by CaCo-2 Cells. Journal of Biological Chemistry.[36]

  • De Gara, L., et al. (2019). Fungal lipids: biosynthesis and signalling during plant-pathogen interaction. Journal of Fungi.[37]

  • HMDB. (2012). (Z)-13-Oxo-9-octadecenoic acid. Human Metabolome Database.[38]

  • Fürnsinn, C., & Brunmair, B. (2006). Peroxisome proliferator-activated receptor-delta, a regulator of oxidative capacity, fuel switching and cholesterol transport. Diabetologia.[19]

  • Stamler, J. S., et al. (1992). Nitric oxide circulates in mammalian plasma primarily as an S-nitroso adduct of serum albumin. Proceedings of the National Academy of Sciences of the United States of America.[39]

  • Cheang, W. S., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences.[20]

Sources

An In-Depth Technical Guide to Methyl 5-Oxooctadecanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxooctadecanoate is a long-chain keto ester with significant potential as a versatile building block in organic synthesis and as a subject of interest in medicinal chemistry. Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including carbocyclic and heterocyclic systems. This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and potential applications of Methyl 5-oxooctadecanoate, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Core Molecular and Physical Properties

Methyl 5-oxooctadecanoate is chemically identified by the CAS Number 2380-20-3.[1] It is a solid at room temperature with a melting point of 58-60 °C.[2]

PropertyValueSource(s)
Molecular Formula C₁₉H₃₆O₃[1][2]
Molecular Weight 312.49 g/mol [1][2]
Physical Form Solid[2]
Melting Point 58-60 °C[2]
CAS Number 2380-20-3[1]

Synthesis of Methyl 5-Oxooctadecanoate

The synthesis of γ-keto esters such as Methyl 5-oxooctadecanoate can be achieved through various synthetic routes. A common and effective method involves the acylation of a β-keto ester, such as methyl acetoacetate, with a long-chain acyl chloride.

Conceptual Synthesis Workflow

The synthesis strategy involves the formation of an enolate from a β-keto ester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. This is followed by a deacylation step to yield the desired γ-keto ester.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product MAA Methyl Acetoacetate Enolate Enolate Formation (Base) MAA->Enolate AC Long-Chain Acyl Chloride (e.g., Tetradecanoyl chloride) Acylation Acylation AC->Acylation Enolate->Acylation Deacylation Deacylation (e.g., Methanolysis) Acylation->Deacylation Product Methyl 5-oxooctadecanoate Deacylation->Product

Caption: Conceptual workflow for the synthesis of Methyl 5-oxooctadecanoate.

Experimental Protocol: General Procedure for the Synthesis of β-Keto Esters

Materials:

  • Methyl acetoacetate

  • Barium oxide

  • Methanol

  • Appropriate long-chain acyl chloride (e.g., tetradecanoyl chloride)

  • 5% Sulfuric acid solution

  • 5% Sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation of the Barium Complex: In a reaction vessel, activate barium oxide with a small amount of water and vigorous stirring. Add methyl acetoacetate dropwise at 25-30 °C over a period of 1 hour.[3]

  • Acylation: To the resulting solution, add the long-chain acyl chloride dropwise at the same temperature over 1 hour. Continue stirring for an additional hour.[3]

  • Cleavage: Add methanol to the reaction mixture and stir for 16 hours.[3]

  • Workup: Adjust the pH of the reaction mixture to 1 using a 5% sulfuric acid solution. Filter the insoluble barium salt. Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.[3]

  • Purification: Recover the solvent and distill the oily residue under reduced pressure to obtain the purified Methyl 5-oxooctadecanoate.[3]

Analytical Characterization

The structural confirmation and purity assessment of Methyl 5-oxooctadecanoate are crucial for its use in further applications. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For long-chain keto esters, specific chemical shifts can confirm the presence of the key functional groups.

Expected ¹H NMR Spectral Features:

  • A singlet corresponding to the methyl ester protons (-COOCH₃). For similar methyl esters, this peak appears around 3.7 ppm.[4]

  • Triplets and multiplets in the aliphatic region corresponding to the long hydrocarbon chain.

  • Signals corresponding to the methylene groups adjacent to the ketone and ester carbonyls.

Expected ¹³C NMR Spectral Features:

  • A resonance for the ester carbonyl carbon.

  • A downfield resonance for the ketone carbonyl carbon.

  • A signal for the methyl carbon of the ester group.

  • A series of signals in the aliphatic region for the methylene carbons of the long chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. For fatty acid methyl esters, GC provides excellent separation, and MS provides structural information through fragmentation patterns.[5][6]

General GC-MS Protocol:

  • Sample Preparation: Dissolve the Methyl 5-oxooctadecanoate sample in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject the sample into a GC equipped with a capillary column suitable for FAME analysis (e.g., a polar cyano-column).[7] The oven temperature program should be optimized to achieve good separation. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the long-chain ester.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern.[8]

Expected Mass Spectral Fragmentation:

  • The molecular ion peak (M⁺) may be observed, though it can be weak for long-chain esters.[8]

  • Characteristic fragment ions resulting from cleavage at the carbonyl groups and along the aliphatic chain.

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output Sample Methyl 5-oxooctadecanoate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS Structure Structural Confirmation NMR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

Caption: Workflow for the analytical characterization of Methyl 5-oxooctadecanoate.

Applications in Research and Development

Organic Synthesis

A significant application of Methyl 5-oxooctadecanoate is in the synthesis of complex cyclic molecules. It has been used as a precursor for the preparation of seven-, eight-, and nine-membered carbocyclic ring systems.[2] These structures are of interest in medicinal chemistry as they form the core of various biologically active natural products and synthetic compounds. The presence of both a ketone and an ester functionality allows for intramolecular reactions, such as the Dieckmann condensation, to form cyclic β-keto esters, which are versatile intermediates for further synthetic transformations.[9][10][11][12][13]

Potential in Drug Development and Medicinal Chemistry

While direct pharmacological studies on Methyl 5-oxooctadecanoate are limited, the broader class of oxo-fatty acids has garnered attention for its biological activities.

  • Anti-inflammatory Properties: Certain oxo-fatty acids have been shown to possess anti-inflammatory effects.[14][15][16] They can modulate inflammatory signaling pathways, suggesting that synthetic analogs like Methyl 5-oxooctadecanoate could be explored as potential anti-inflammatory agents.

  • Metabolic Probes: Long-chain fatty acid analogs are utilized as probes to study fatty acid metabolism and its role in various diseases.[17][18][19] Methyl 5-oxooctadecanoate could potentially serve as a tool to investigate the pathways of keto-fatty acid metabolism and their physiological consequences.

  • Cellular Signaling: Fatty acids and their derivatives can act as signaling molecules, influencing various cellular processes.[20] The introduction of a keto group can alter the molecule's interaction with cellular targets and signaling pathways.

Conclusion

Methyl 5-oxooctadecanoate is a valuable chemical entity with established utility in organic synthesis and potential for exploration in drug discovery and chemical biology. Its well-defined structure and reactivity make it an ideal starting material for the construction of complex molecular architectures. Future research into the biological activities of this and related long-chain keto esters may unveil novel therapeutic applications, particularly in the context of inflammatory and metabolic diseases. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate the chemical and biological properties of Methyl 5-oxooctadecanoate.

References

  • The Good Scents Company. methyl 5-oxooctadecanoate, 2380-20-3. Available from: [Link]

  • O, Y. S., et al. Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. The Journal of Organic Chemistry, 1999.
  • ResearchGate. 13C NMR data for keto acids 8. Available from: [Link]

  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available from: [Link]

  • Kim, J. H., et al. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of the Korean Society for Applied Biological Chemistry, 2018.
  • Butovich, I. A. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. Experimental Eye Research, 2013.
  • Groeger, A. L., et al. Fatty acids as anti-inflammatory agents.
  • The Good Scents Company. methyl 5-oxooctadecanoate, 2380-20-3. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Xu, Y. J., & Zhang, J.
  • ResearchGate. Linoleic acid, methyl ester mass spectrum. Available from: [Link]

  • Semantic Scholar. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available from: [Link]

  • More O'Ferrall, R. A., & Murray, B. A. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, 1994.
  • Bonacci, G., et al. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Journal of Biological Chemistry, 2012.
  • Organic Syntheses. is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • Molander, G. A., & Alonso-Alija, C. Sequenced reactions with samarium (II) iodide. Sequential intermolecular carbonyl addition/intramolecular nucleophilic acyl substitution for the preparation of seven-, eight-, and nine-membered carbocycles. The Journal of Organic Chemistry, 1998.
  • ResearchGate. Profiling of Methylglyoxal Blood Metabolism and Advanced Glycation End-Product Proteome Using a Chemical Probe. Available from: [Link]

  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available from: [Link]

  • AOCS. Saturated Fatty Acids and Methyl Esters. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 5-oxodecanoate. PubChem Compound Database. Available from: [Link]

  • ResearchGate. Expansion of 1 H NMR of 8-ketoPC 13C-4c showing the hydrogens a to the ester and ketone. Available from: [Link]

  • ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available from: [Link]

  • National Center for Biotechnology Information. A mitochondria-targeted mass spectrometry probe to detect glyoxals: implications for diabetes. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Available from: [Link]

  • JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Available from: [Link]

  • ResearchGate. 7-Oxo-cholesterol potentiates pro-inflammatory signaling in human M1 and M2 macrophages. Available from: [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. An improved regiospecific process for synthesis of acyclic nucleosides.
  • Cyberlipid. Oxo fatty acids. Available from: [Link]

  • UNIPI. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Available from: [Link]

  • National Center for Biotechnology Information. Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases. PubMed Central. Available from: [Link]

  • YouTube. Dieckmann condensation. Available from: [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available from: [Link]

Sources

Methyl 5-oxooctadecanoate: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Situating a Synthetic Workhorse

Within the landscape of chemical synthesis and drug development, certain molecules, while not heralded with the fanfare of a natural product discovery, serve as critical workhorses in the synthetic chemist's arsenal. Methyl 5-oxooctadecanoate is one such compound. This in-depth technical guide provides a comprehensive overview of this long-chain gamma-keto ester, focusing on its synthesis, characterization, and its pivotal role as a precursor in advanced organic synthesis. While its natural occurrence has not been documented, its utility in constructing complex molecular architectures underscores its importance for researchers and drug development professionals. This guide will delve into the logical underpinnings of its synthesis, robust analytical methodologies for its characterization, and explore its potential, yet largely uncharted, biological significance by drawing parallels with related lipid molecules.

Physicochemical Properties and Structural Elucidation

Methyl 5-oxooctadecanoate is a solid at room temperature with a melting point of 58-60 °C.[1] Its identity is unequivocally established through a combination of its fundamental chemical properties and spectroscopic data.

PropertyValueSource
CAS Number 2380-20-3[1]
Molecular Formula C₁₉H₃₆O₃[1]
Molecular Weight 312.49 g/mol [1]
Physical Form Solid[1]
Melting Point 58-60 °C[1]

Synthesis of Methyl 5-oxooctadecanoate: A Mechanistic Approach

The synthesis of γ-keto esters such as Methyl 5-oxooctadecanoate can be approached through several established methodologies in organic chemistry. A plausible and efficient route involves the acylation of an organometallic reagent with a derivative of succinic acid. This approach offers a high degree of control and good yields.

Proposed Synthetic Pathway: Acylation of an Organocadmium Reagent

The reaction of organocadmium reagents with acyl chlorides is a classic method for ketone synthesis, valued for its selectivity in preventing over-addition to form tertiary alcohols.[2] This pathway is particularly suitable for the synthesis of Methyl 5-oxooctadecanoate.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A 1-Bromotridecane G Tridecylmagnesium Bromide (Grignard Reagent) A->G + Mg in dry ether B Magnesium Turnings B->G C Cadmium Chloride H Ditridecylcadmium (Organocadmium Reagent) C->H D Succinic Anhydride I Methyl 4-chloro-4-oxobutanoate (Acyl Chloride) D->I 1. Methanol 2. Thionyl Chloride E Methanol E->I F Thionyl Chloride F->I G->H + CdCl₂ J Methyl 5-oxooctadecanoate H->J + Methyl 4-chloro-4-oxobutanoate I->J G A Methyl 5-oxooctadecanoate C Advanced Molecular Scaffolds (e.g., polycyclic systems) A->C via [B] B Complex Reagents (e.g., SmI₂-promoted reactions) D Potential Drug Candidates and Bioactive Molecules C->D Further Functionalization

Sources

Methodological & Application

Application Note: Methyl 5-oxooctadecanoate as a Novel Chemoprotective Probe for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of Methyl 5-oxooctadecanoate (M5O) in the field of chemical proteomics. We introduce M5O as a novel, covalent chemical probe for Activity-Based Protein Profiling (ABPP). Its unique structure, featuring a reactive ketone and a long aliphatic chain, suggests potential for selectively targeting and enriching proteins with specific binding pockets, such as those accommodating lipids or other long-chain molecules. This application note will detail the proposed mechanism of action, provide comprehensive protocols for its use in identifying novel protein targets from complex biological samples, and discuss its potential impact on drug discovery and development.

Introduction: The Need for Novel Chemical Probes in Proteomics

The study of the proteome, the entire set of proteins expressed by an organism, is fundamental to understanding cellular function in both healthy and diseased states. While traditional proteomic approaches provide a quantitative snapshot of protein abundance, they often fail to capture the functional state of these proteins.[1] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy that utilizes chemical probes to directly assess the functional state of enzymes and other proteins within complex biological systems.[1][2][3] These probes typically contain a reactive group that covalently binds to the active site of a protein, allowing for its subsequent enrichment and identification.[2][4]

The discovery of novel chemical probes is crucial for expanding the scope of ABPP to new protein classes and for identifying previously "undruggable" targets.[5][6] Here, we propose the use of Methyl 5-oxooctadecanoate (M5O) as a novel chemical probe for ABPP.

Methyl 5-oxooctadecanoate (M5O) is a long-chain keto-ester.[7][8] While its biological functions are not well-characterized, its chemical structure holds significant promise for proteomics applications. The ketone functional group can act as an electrophile, enabling covalent reaction with nucleophilic residues in protein active sites.[9][10] The long C18 alkyl chain may confer specificity for proteins that bind to lipids or other long hydrophobic molecules.

Table 1: Properties of Methyl 5-oxooctadecanoate

PropertyValueReference
Molecular FormulaC19H36O3[8]
Molecular Weight312.49 g/mol [8]
AppearanceSolid[8]
Melting Point58-60 °C[8]
SolubilitySparingly soluble in water[7]

Proposed Mechanism of Action and Workflow

We hypothesize that M5O can act as a covalent probe by forming a stable adduct with nucleophilic amino acid residues (e.g., lysine, cysteine, serine) within the binding sites of target proteins. The reaction is likely initiated by the nucleophilic attack on the electrophilic ketone carbonyl of M5O. This covalent labeling event allows for the selective enrichment of M5O-bound proteins from a complex proteome.

A generalized workflow for utilizing M5O as a chemical probe in proteomics is depicted below. This process involves treating a biological sample with M5O, enriching the covalently modified proteins, and identifying them using mass spectrometry.

ABPP_Workflow cluster_0 Step 1: Probe Incubation cluster_1 Step 2: Protein Enrichment cluster_2 Step 3: Protein Identification A Biological Sample (Cell Lysate, Tissue Homogenate) B Incubate with Methyl 5-oxooctadecanoate (M5O) A->B Covalent Labeling of Target Proteins C Introduction of a Biotin Tag via Click Chemistry B->C Requires alkyne- or azide-modified M5O D Streptavidin Affinity Chromatography C->D Enrichment of Biotinylated Proteins E On-Bead Digestion (e.g., with Trypsin) D->E F LC-MS/MS Analysis E->F G Database Search and Protein Identification F->G

Caption: General workflow for Activity-Based Protein Profiling using M5O.

Detailed Protocols

This section provides two detailed protocols for the application of M5O in proteomics research. The first protocol describes an in-gel fluorescence approach for initial screening of M5O targets. The second protocol details a comprehensive ABPP workflow for target identification using mass spectrometry.

Protocol 1: In-Gel Fluorescence Screening of M5O-Labeled Proteins

This protocol is designed for the rapid visualization of proteins that are covalently modified by an alkyne-modified M5O analog followed by conjugation to a fluorescent reporter.

Materials:

  • Alkyne-modified Methyl 5-oxooctadecanoate (synthesized in-house or custom order)

  • Cell or tissue lysate

  • Bradford assay reagent

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). Determine the protein concentration using a Bradford assay.[11]

  • Probe Labeling:

    • Dilute the lysate to a final concentration of 1 mg/mL.

    • Add the alkyne-modified M5O probe to the lysate at a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following reagents in order:

      • Azide-fluorophore (100 µM final concentration)

      • TCEP (1 mM final concentration)

      • TBTA (100 µM final concentration)

      • CuSO4 (1 mM final concentration)

    • Incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE and Fluorescence Scanning:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Identification of M5O Targets by Mass Spectrometry

This protocol describes a complete workflow for the enrichment and identification of M5O-labeled proteins from a complex biological sample.

Materials:

  • Alkyne-modified Methyl 5-oxooctadecanoate

  • Cell or tissue lysate

  • Azide-biotin conjugate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Probe Labeling and Click Chemistry:

    • Follow steps 1-3 of Protocol 1, substituting the azide-fluorophore with an azide-biotin conjugate.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the biotinylated lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads sequentially with PBS containing 1% SDS, 0.5% SDS, and finally with PBS alone to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[12]

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[12]

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.[13]

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS to determine their sequences.[14][15][16]

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently modified by the M5O probe.

Target_ID_Workflow A Cell Lysate + Alkyne-M5O B Click Chemistry with Azide-Biotin A->B C Streptavidin Bead Enrichment B->C D On-Bead Trypsin Digestion C->D E LC-MS/MS Analysis D->E F Protein Identification E->F

Caption: Workflow for M5O Target Identification by Mass Spectrometry.

Potential Applications and Future Directions

The application of Methyl 5-oxooctadecanoate as a chemical probe opens up several exciting avenues for research and drug development:

  • Discovery of Novel Drug Targets: M5O can be used to identify proteins that have previously been difficult to target with conventional small molecules. The long alkyl chain may allow for the targeting of proteins with deep, hydrophobic binding pockets.

  • Elucidation of Disease Mechanisms: By comparing the M5O-labeled proteomes of healthy and diseased tissues, researchers can identify proteins whose activity is altered in disease states.

  • High-Throughput Screening: The in-gel fluorescence protocol can be adapted for high-throughput screening of compound libraries to identify molecules that compete with M5O for binding to its target proteins.[17]

Future work will focus on the synthesis of a suite of M5O-based probes with different reporter tags and reactive groups to expand the scope of this technology. Furthermore, validation of the identified targets will be crucial to confirm their biological relevance.

Conclusion

Methyl 5-oxooctadecanoate represents a promising new class of chemical probes for activity-based protein profiling. Its unique chemical structure provides an opportunity to explore new regions of the proteome and to identify novel targets for therapeutic intervention. The protocols detailed in this application note provide a starting point for researchers to begin utilizing M5O in their own proteomic workflows.

References

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. Retrieved from [Link]

  • Lebraud, H., & Wright, D. L. (2016). Fragment-based covalent ligand discovery. RSC Medicinal Chemistry.
  • Uranishi, H., Yamaoka, K., & Itami, K. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(9), 3894.
  • PreOmics. (2024, May 31). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from [Link]

  • Vinogradova, E. V., & Cravatt, B. F. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells.
  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-721.
  • University of California, Davis. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353.
  • BioTechniques. (2023, June 14). How to prepare samples for proteomic analysis with Protocols.io. Retrieved from [Link]

  • Johnson, D. S., et al. (2022). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry, 65(13), 8823-8856.
  • Technical University of Munich. (n.d.). Chemical proteomics. Retrieved from [Link]

  • Willemsen, J. S., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6527.
  • Lee, H. C., & Kim, Y. (2022). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews, 51(10), 3993-4008.
  • Adav, S. S., & Sze, S. K. (2017). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Methods in Molecular Biology, 1549, 3-26.
  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). What Is Chemical Proteomics Analysis. Retrieved from [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-721.
  • Ward, R. A., & Harrity, J. P. A. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(11), 3123.
  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Mann, M., & Pandey, A. (2001). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 34(11), 834-843.
  • Creative Biolabs. (n.d.). Chemical Proteomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-oxodecanoate. PubChem Compound Summary for CID 80188. Retrieved from [Link]

  • ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Nevada Proteomics Center. (n.d.). Sample Prep & Protocols. Retrieved from [Link]

  • Chen, C. H., et al. (2023).
  • The Good Scents Company. (n.d.). methyl stearate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-oxooctadecanoate. PubChem Compound Summary for CID 3483658. Retrieved from [Link]

Sources

Application Note: Robust Derivatization Protocol for the GC-MS Analysis of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-oxooctadecanoate is an oxidized fatty acid methyl ester (FAME) of significant interest in lipidomics and metabolic research. The presence of a ketone (oxo) group along the fatty acid chain introduces analytical challenges for gas chromatography-mass spectrometry (GC-MS), the benchmark for fatty acid analysis.[1][2] Direct injection of such compounds often leads to poor chromatographic peak shape, thermal degradation in the hot injector, and potential for tautomerization of the keto group into its enol form.[3] This keto-enol tautomerism can result in multiple peaks for a single analyte, complicating quantification and identification.[3][4]

To overcome these limitations, a chemical derivatization strategy is essential. This application note provides a detailed, field-proven protocol for the robust and reproducible analysis of methyl 5-oxooctadecanoate using a two-step derivatization process involving methoximation followed by silylation. This procedure stabilizes the reactive carbonyl group and increases the overall volatility and thermal stability of the analyte, ensuring high-quality data for researchers, scientists, and drug development professionals.[1]

Principle of the Derivatization Strategy

The core of this protocol is a sequential reaction designed to protect the functional groups that hinder GC-MS analysis.

  • Methoximation of the Ketone Group: The first and most critical step is the reaction of the 5-oxo group with methoxyamine hydrochloride (MeOx).[5] This reaction converts the ketone into a stable methyloxime derivative.[6] The primary purpose of this step is to "lock" the carbonyl group, preventing the keto-enol tautomerism that leads to analytical variability.[3][4] This stabilization is crucial for achieving a single, sharp chromatographic peak for the analyte.[7]

  • Trimethylsilylation (TMS) of Active Hydrogens: The second step involves reacting the molecule with a powerful silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][8] While the primary target of silylation in fatty acid analysis is typically the carboxylic acid's active hydrogen, this step remains beneficial for methyl esters.[9][10] MSTFA will react with any residual active hydrogens (e.g., from trace water or other sample components) and can improve the overall volatility and thermal stability of the methoximated analyte, leading to better chromatographic performance.[8] The use of MSTFA is advantageous as its byproducts are highly volatile and do not interfere with the analysis.[4]

This two-step approach ensures that the resulting derivative is both thermally stable for injection and vaporization, and chemically stable to prevent on-column artifacts, leading to reliable and accurate quantification.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to GC-MS analysis.

DerivatizationWorkflow Figure 1: Derivatization Workflow for Methyl 5-oxooctadecanoate Sample 1. Dried Analyte (Methyl 5-oxooctadecanoate) Methoximation 2. Methoximation + Methoxyamine HCl in Pyridine Heat at 60°C for 60 min Sample->Methoximation Step 1: Stabilize Ketone Cooling1 3. Cool to Room Temp. Methoximation->Cooling1 Silylation 4. Silylation + MSTFA Heat at 60°C for 30 min Cooling1->Silylation Step 2: Increase Volatility Cooling2 5. Cool & Transfer Reconstitute in Hexane Silylation->Cooling2 GCMS 6. GC-MS Analysis Cooling2->GCMS Inject into GC

Sources

Application Notes and Protocols for Methyl 5-oxooctadecanoate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Mass Spectrometry

In the landscape of modern analytical science, mass spectrometry (MS) stands as a cornerstone for the sensitive and specific quantification of molecules in complex matrices. From clinical diagnostics to pharmaceutical development, the ability to accurately measure analyte concentrations is paramount. However, the analytical process, from sample preparation to instrumental analysis, is susceptible to variations that can compromise the integrity of quantitative data.[1][2] Internal standards are the bedrock of reliable quantification in mass spectrometry, serving to correct for these inherent variabilities and ensure data accuracy and precision.[3]

This guide provides a comprehensive overview of the application of Methyl 5-oxooctadecanoate as an internal standard in mass spectrometry-based analyses, particularly for the quantification of long-chain fatty acids and related lipid species. While stable isotope-labeled (SIL) standards are often considered the gold standard, the strategic use of a non-labeled, structurally analogous compound like Methyl 5-oxooctadecanoate presents a practical and scientifically valid alternative when SIL standards are unavailable or cost-prohibitive.[3][4]

Rationale for Selecting Methyl 5-oxooctadecanoate

The efficacy of an internal standard hinges on its ability to mimic the behavior of the analyte of interest throughout the analytical workflow.[3] Methyl 5-oxooctadecanoate is a C19 fatty acid methyl ester containing a ketone group at the 5-position. Its long alkyl chain and methyl ester functionality make it structurally similar to endogenous long-chain fatty acid methyl esters (FAMEs), which are common targets of lipidomic analysis. This structural analogy suggests that it will exhibit comparable extraction efficiency, chromatographic retention, and ionization response to many saturated and monounsaturated long-chain FAMEs.

Crucially, the presence of the oxo-group and its specific molecular weight (312.49 g/mol ) provide a distinct mass-to-charge ratio (m/z) that allows for its unambiguous detection without interfering with the signals of common endogenous fatty acids.[5][6][7]

Physicochemical Properties of Methyl 5-oxooctadecanoate

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective implementation.

PropertyValueSource
Chemical Formula C₁₉H₃₆O₃[5][6][7]
Molecular Weight 312.49 g/mol [5][6][7]
CAS Number 2380-20-3[5][6]
Appearance Solid
Melting Point 58-60 °C[6]
Solubility Soluble in organic solvents such as methanol, ethanol, acetonitrile, and chloroform.

Synthesis and Purification of Methyl 5-oxooctadecanoate

While commercially available from various suppliers, a general understanding of its synthesis can be valuable for researchers. The synthesis of β-keto esters can be achieved through various organic chemistry routes, including the acylation of Meldrum's acid with a fatty acid chloride followed by methanolysis.[1] Another approach involves the oxidation of a corresponding hydroxy fatty acid methyl ester.

Biocatalytic methods are also emerging for the synthesis of keto-fatty acid methyl esters, offering high selectivity and milder reaction conditions.[8]

Regardless of the synthetic route, purification by column chromatography or recrystallization is crucial to ensure high purity (>98%) for use as an analytical standard. The purity should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of Methyl 5-oxooctadecanoate.

Materials:

  • Methyl 5-oxooctadecanoate (≥98% purity)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methyl 5-oxooctadecanoate using a calibrated analytical balance.

    • Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.

    • Dissolve the compound in a small volume of methanol and then bring the flask to volume with methanol.

    • Cap the flask and invert it several times to ensure complete dissolution and homogenization.

    • Transfer the stock solution to an amber glass vial and store it at -20°C. This stock solution should be stable for at least 6 months.

  • Working Internal Standard Solution (10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Using a calibrated micropipette, transfer 1 mL of the 1 mg/mL stock solution into a 100 mL Class A volumetric flask.

    • Bring the flask to volume with a 50:50 (v/v) mixture of methanol and acetonitrile.

    • Cap and mix thoroughly.

    • Dispense aliquots of the working solution into smaller amber glass vials for daily use to minimize freeze-thaw cycles. Store at -20°C.

Protocol 2: Sample Preparation for Lipidomic Analysis (e.g., Plasma)

Objective: To extract lipids from a biological matrix and spike with Methyl 5-oxooctadecanoate for quantitative analysis.

Materials:

  • Plasma sample

  • Working Internal Standard Solution (10 µg/mL)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a clean glass tube, add 50 µL of plasma. To this, add 10 µL of the 10 µg/mL Methyl 5-oxooctadecanoate working solution.

  • Lipid Extraction (MTBE Method):

    • Add 200 µL of methanol to the spiked plasma sample. Vortex for 10 seconds.

    • Add 750 µL of MTBE. Vortex for 1 minute.

    • Add 188 µL of water. Vortex for 20 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the upper organic phase (containing the lipids and the internal standard) and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase of the LC-MS analysis (e.g., 90:10 acetonitrile:water). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 3: LC-MS/MS Method for Quantification

Objective: To develop and validate an LC-MS/MS method for the quantification of target fatty acids using Methyl 5-oxooctadecanoate as an internal standard.

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v)

  • Gradient: 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example in Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Methyl 5-oxooctadecanoate (IS): Precursor ion [M-H]⁻ at m/z 311.3 -> Product ion (specific fragment to be determined empirically, e.g., m/z 113.1 corresponding to a fragment of the head group).

    • Analyte (e.g., Palmitic Acid Methyl Ester): Precursor ion [M-H]⁻ at m/z 269.2 -> Product ion (e.g., m/z 269.2 for pseudo-MRM or a characteristic fragment).

Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analyte(s) and a constant concentration of the internal standard.

  • Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard in both the calibration standards and the unknown samples.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

  • Quantification: Plot the response ratio against the analyte concentration for the calibration standards to generate a calibration curve. Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Method Validation

A robust analytical method requires thorough validation. Key validation parameters to assess include:

  • Linearity: The range over which the response is directly proportional to the concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Selectivity and Specificity: Ensuring that there are no interfering peaks at the retention times of the analyte and internal standard.

  • Matrix Effect: Assessing the ion suppression or enhancement caused by the sample matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte and internal standard in the sample matrix and in solution under various storage conditions.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Methyl 5-oxooctadecanoate (IS) Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integrate Peak Integration LC_MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Rationale for selecting the internal standard.

Conclusion

Methyl 5-oxooctadecanoate is a viable and effective internal standard for the quantitative analysis of long-chain fatty acids and other lipid species by mass spectrometry. Its structural similarity to endogenous FAMEs ensures that it effectively tracks and corrects for analytical variability, while its unique mass allows for clear and interference-free detection. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement this internal standard in their quantitative workflows, ultimately enhancing the reliability and accuracy of their results. As with any analytical method, rigorous validation is essential to ensure that the performance characteristics meet the specific requirements of the intended application.

References

  • Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(9), 3209–3214. [Link]

  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of Lipid Research, 52(2), 203-214. [Link]

  • Yu, E. T., & Zevalkink, J. (2015). Biosynthesis of methyl ketones, fatty acid methyl esters (FAMEs), and... ResearchGate. [Link]

  • Ensari, Y., de Almeida Santos, G., Ruff, A. J., & Schwaneberg, U. (2020). Synthesis of β-oxo fatty acid methyl esters using whole cells. RWTH Aachen University Publications. [Link]

  • Wolrab, D., Chocholoušková, M., Jirásko, R., Peterka, O., & Holčapek, M. (2021). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 62, 100078. [Link]

  • Thurnhofer, S., & Vetter, W. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. ACS Publications. [Link]

  • Koch, L., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]

  • Kofeler, H. C., et al. (2012). A versatile ultra-high performance LC-MS method for lipid profiling. Metabolites, 2(4), 19-33. [Link]

  • European Nanomedicine Characterisation Laboratory. (2017). Measuring Lipid Composition – LC-MS/MS. EUNCL. [Link]

  • Diva-Portal.org. (2025). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion. Diva-Portal.org. [Link]

  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. ResearchGate. [Link]

  • de Oliveira, L. G., et al. (2017). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 7(57), 35967-35974. [Link]

  • Le, B. D., & Dufour, C. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3267. [Link]

  • Wang, M., et al. (2025). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese Medical Journal, 138(24), 3479-3481. [Link]

  • Goh, E.-B., et al. (2012). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. Applied and Environmental Microbiology, 78(1), 70-80. [Link]

  • Murphy, R. C., & Gijón, M. A. (2007). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]

  • ResearchGate. (2013). What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies?. ResearchGate. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

  • Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Organic Syntheses. [Link]

  • National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis. [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate, 2380-20-3. The Good Scents Company. [Link]

  • lipidomicstandards.org. (n.d.). Lipid Species Quantification. lipidomicstandards.org. [Link]

  • Google Patents. (n.d.). CN102703227A - Method for synthesizing fatty acid methyl ester.
  • ResearchGate. (2015). Should the standards be fatty acid or fatty acid methyl ester in fatty acid analysis?. ResearchGate. [Link]

  • Chemdad. (n.d.). METHYL 5-OXOOCTADECANOATE. Chemdad. [Link]

  • PubChem. (n.d.). Methyl 5-oxooctadecanoate. PubChem. [Link]

Sources

Application Note & Protocols: A Framework for Investigating the Cellular Effects of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Oxo-Fatty Acid

Methyl 5-oxooctadecanoate (M5O) is the methyl ester of 5-oxooctadecanoic acid, a long-chain oxo-fatty acid.[1][2][3] While the biological activities of M5O itself are largely unexplored, the broader class of oxidized fatty acids is gaining significant attention for its potent signaling roles in various physiological and pathological processes.[4][5][6] These molecules can act as ligands for nuclear receptors and modulate key signaling pathways involved in metabolism and inflammation.[4][5][7][8] Specifically, related oxo-fatty acids have been identified as potent activators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis and immune responses, and have been shown to exert anti-inflammatory effects through pathways like NF-κB.[4][5][7][8]

This guide provides a comprehensive experimental framework for researchers beginning to investigate the cellular effects of Methyl 5-oxooctadecanoate. Acknowledging the absence of established protocols for this specific compound, we will proceed from first principles, establishing foundational methods for its preparation, determining its cytotoxic profile, and subsequently exploring its potential impact on lipid metabolism and inflammatory signaling. The protocols herein are designed to be self-validating, providing researchers with a logical and robust workflow to generate novel insights into the bioactivity of M5O.

Section 1: Foundational Protocols - Solubilization and Delivery

The lipophilic nature of M5O (LogP estimated at 6.7) necessitates careful preparation for use in aqueous cell culture media.[9] Direct addition will result in poor solubility and non-reproducible results. The following protocol details the preparation of a stock solution and its complexation with Bovine Serum Albumin (BSA) for effective delivery to cells.

Protocol 1.1: Preparation of M5O Stock Solution
  • Reagents & Materials:

    • Methyl 5-oxooctadecanoate (CAS 2380-20-3)[3]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol, 200 proof (100%), sterile

    • Sterile, conical-bottom polypropylene tubes

  • Procedure:

    • Weigh out a precise amount of M5O solid in a sterile tube under aseptic conditions.

    • Add DMSO or 100% ethanol to dissolve the M5O to a high concentration (e.g., 100 mM).

      • Scientist's Note: DMSO is a powerful solvent suitable for many lipophilic compounds.[10] However, ethanol is also commonly used and may be preferred for cells sensitive to DMSO or studies where DMSO could interfere with downstream assays.[10][11]

    • Vortex or sonicate briefly at room temperature until the solid is completely dissolved.

    • Sterile-filter the stock solution using a 0.2 µm syringe filter into a fresh, sterile tube.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.

Protocol 1.2: Complexing M5O with Bovine Serum Albumin (BSA)
  • Reagents & Materials:

    • M5O stock solution (from Protocol 1.1)

    • Fatty acid-free BSA powder

    • Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium

    • Sterile water bath or incubator set to 37°C

  • Procedure:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Warm to 37°C to aid dissolution and sterile-filter through a 0.22 µm filter.

    • In a sterile tube, warm an appropriate volume of the 10% BSA solution to 37°C.

    • Slowly add the M5O stock solution dropwise to the BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

      • Rationale: BSA binds to fatty acids, increasing their solubility and stability in aqueous media and facilitating their uptake by cells in a more physiologically relevant manner.[10][11]

    • Incubate the M5O-BSA complex for at least 1 hour at 37°C with gentle shaking to ensure complete binding.

    • This M5O-BSA complex can now be diluted to the final desired concentrations in your complete cell culture medium.

    Important: Always prepare a vehicle control using the same concentration of solvent (e.g., DMSO) and BSA that is present in your highest M5O treatment condition. The final concentration of the organic solvent in the cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[11]

Section 2: Determining a Working Concentration - Cytotoxicity Assessment

Before investigating the biological functions of M5O, it is imperative to determine its cytotoxic profile in your target cell line. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12]

Protocol 2.1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Seed your cells of interest (e.g., 3T3-L1 pre-adipocytes, RAW 264.7 macrophages) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment:

    • Prepare serial dilutions of the M5O-BSA complex in complete culture medium. A suggested starting range, based on studies of similar oxo-fatty acids, is 1 µM to 100 µM.[7]

    • Include the following controls: untreated cells (medium only) and a vehicle control (medium with the highest concentration of DMSO/ethanol and BSA used).

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of M5O or controls.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation & Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[12]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the M5O concentration to determine the dose-response curve and identify the non-toxic concentration range for subsequent experiments.

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
M5O Concentration Range 1 µM - 100 µMBased on effective concentrations of similar bioactive oxo-fatty acids.[7]
Incubation Time 24 - 72 hoursAllows for assessment of both acute and chronic toxicity.
MTT Incubation 4 hoursStandard duration for sufficient formazan crystal formation in most cell lines.[13]

Section 3: Investigating Potential Biological Activities

Based on the known functions of related fatty acids, we propose two primary avenues of investigation for M5O: its role in lipid metabolism and its potential as an anti-inflammatory agent.

Workflow for Experimental Investigation

G cluster_prep Phase 1: Preparation & Safety cluster_func Phase 2: Functional Assays cluster_mech Phase 3: Mechanistic Analysis A Prepare M5O Stock (DMSO or EtOH) B Determine Cytotoxicity (MTT Assay) A->B C Select Non-Toxic Working Concentrations B->C D Lipid Metabolism Assay (Oil Red O Staining) C->D E Inflammation Assay (LPS Stimulation + ELISA) C->E F Analyze PPARγ Pathway (qPCR for Target Genes) D->F G Analyze NF-κB Pathway (Western Blot for p-IκBα) E->G caption Fig 1. Logical workflow for M5O investigation. G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 (Active) p_IkBa->p65 Degradation & Release Nucleus Nucleus p65->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) M5O Methyl 5-oxooctadecanoate (M5O) M5O->IKK Inhibits?

Caption: Fig 2. Proposed anti-inflammatory mechanism of M5O via NF-κB inhibition.

If M5O shows anti-inflammatory activity, its effect on IκBα phosphorylation can be assessed via Western blot. A reduction in phosphorylated IκBα in M5O-treated, LPS-stimulated cells compared to the LPS-only control would provide strong evidence for this mechanism.

Summary and Future Directions

This document provides a foundational guide for initiating research into the cellular effects of Methyl 5-oxooctadecanoate. By first establishing robust preparation and dosing protocols, researchers can confidently proceed to investigate its functional roles in lipid metabolism and inflammation. The proposed mechanistic studies on PPARγ and NF-κB signaling offer clear next steps to dissect the molecular basis of any observed effects. Further studies could involve more comprehensive 'omics' approaches, such as transcriptomics or metabolomics, to uncover novel pathways modulated by this compound and solidify its potential as a bioactive lipid molecule.

References

  • Itoh, T., Fairall, L., Amin, K., Inaba, Y., Szanto, A., Balint, B., ... & Schwabe, J. W. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924-931. [Link]

  • Itoh, T., Fairall, L., Amin, K., Inaba, Y., Szanto, A., Balint, B., ... & Schwabe, J. W. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924-931. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. [Link]

  • Itoh, T., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. ResearchGate. [Link]

  • Novak, T. E., Babcock, T. A., Jho, D. H., Helton, W. S., & Espat, N. J. (2003). NF-κB inhibition by ω-3 fatty acids modulates LPS-stimulated macrophage TNF-α transcription. American Journal of Physiology-Lung Cellular and Molecular Physiology, 284(1), L84-L89. [Link]

  • Listenberger, L. L., & Brown, D. A. (2007). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(9), 1163-1170. [Link]

  • Kang, M. C., Ham, Y. M., Heo, S. J., Yoon, S. A., Cho, S. H., Kwon, S. H., ... & Kim, K. N. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI journal, 17, 775. [Link]

  • Novak, T. E., Babcock, T. A., Jho, D. H., Helton, W. S., & Espat, N. J. (2003). NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription. American journal of physiology. Lung cellular and molecular physiology, 284(1), L84–L89. [Link]

  • Wang, Y., et al. (2022). (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages. Molecules, 27(1), 1-15. [Link]

  • Kang, M. C., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. PubMed. [Link]

  • Kang, M. C., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria Peterseniana in lipopolysaccharide- stimulated macrophage cells. ResearchGate. [Link]

  • Little, J. L., Wheeler, F. B., Koumenis, C., & Kridel, S. J. (2011). Nuclear factor-kappaB (NF-kappaB) mediates a protective response in cancer cells treated with inhibitors of fatty acid synthase. The Journal of biological chemistry, 286(36), 31557–31566. [Link]

  • E. L. Moore, et al. (2019). Anti-inflammatory effects of octadecylamine-functionalized nanodiamond on primary human macrophages. ACS omega, 4(2), 2933-2944. [Link]

  • Villacorta, L., et al. (2008). Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. Journal of Biological Chemistry, 283(26), 17866-17877. [Link]

  • Welters, H. J., et al. (2007). Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells. Journal of endocrinology, 194(1), 97-106. [Link]

  • Upton, R., et al. (2014). Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice. PLoS ONE, 9(9), e104083. [Link]

  • Genovese, T., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 24(12), 10178. [Link]

  • ResearchGate. (2014). What is the best solvent to dilute FAME (Fatty acid methyl ester)?. [Link]

  • Iglesias-García, J., et al. (2022). Effects of Fatty Acid Metabolites on Adipocytes Britening: Role of Thromboxane A2. International Journal of Molecular Sciences, 23(19), 11951. [Link]

  • Römer, A., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biomethods, 7(1), bpab023. [Link]

  • Upton, R., et al. (2014). Dietary stearic acid leads to a reduction of visceral adipose tissue in athymic nude mice. PloS one, 9(9), e104083. [Link]

  • Taylor, E. W., et al. (1989). Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines. Journal of pharmaceutical sciences, 78(6), 463-467. [Link]

  • Takahashi, K., et al. (2021). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International journal of molecular sciences, 22(24), 13248. [Link]

  • Wang, C., et al. (2017). Suppression of adipocyte differentiation and lipid accumulation by stearidonic acid (SDA) in 3T3-L1 cells. Lipids in health and disease, 16(1), 1-10. [Link]

  • Sethi, G., et al. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1785(2), 107-151. [Link]

  • van der Merwe, M. T., et al. (2006). Short-term fatty acid effects on adipocyte glucose uptake: mechanistic insights. Metabolism, 55(4), 541-547. [Link]

  • Zhang, Y., et al. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]

  • ResearchGate. (2014). Could anyone recommend any method for dissolving the oil in the aqueous culture medium?. [Link]

  • Akesson-Nilsson, G. (2003). Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column. Journal of chromatography. A, 996(1-2), 173–180. [Link]

  • Wikipedia. (n.d.). Fatty acid methyl ester. [Link]

  • PubChem. (n.d.). Methyl 5-oxodecanoate. [Link]

  • Glass, R. L. (1971). Preparation of fatty acid methyl esters for gas-liquid chromatography. Lipids, 6(12), 919-925. [Link]

Sources

From Linear Precursor to Cyclic Scaffold: Synthetic Strategies for the Cyclization of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Long-chain keto-esters, such as Methyl 5-oxooctadecanoate, represent a versatile and bio-renewable platform for the synthesis of complex cyclic compounds. These cyclic motifs are foundational in numerous fields, particularly in drug discovery, where they form the core of many therapeutic agents and natural products.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic cyclization of Methyl 5-oxooctadecanoate. We will explore the mechanistic underpinnings of intramolecular condensation reactions, provide detailed, field-tested protocols, and discuss alternative strategies involving derivatization followed by ring-closing metathesis. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies.

Introduction: The Value of Fatty Acid-Derived Cyclic Compounds

Nature frequently utilizes fatty acids to construct complex molecular architectures. Cyclic fatty acids, though less common than their linear counterparts, exhibit significant biological activities and serve as valuable synthons in organic chemistry.[4] Methyl 5-oxooctadecanoate, a γ-keto ester, is an ideal starting material for building carbocyclic rings. Its bifunctional nature—containing both an electrophilic ester carbonyl and a ketone with enolizable α-protons—allows for intramolecular reactions to forge new carbon-carbon bonds, leading to the formation of stable five- or seven-membered rings. The resulting cyclic β-keto esters are highly versatile intermediates, primed for subsequent functionalization to generate libraries of novel compounds for screening and development.

This guide focuses on providing both the theoretical foundation and the practical steps required to transform this linear fatty acid derivative into valuable cyclic ketones.

Primary Synthetic Route: Intramolecular Aldol-Type Condensation

The most direct pathway to cyclize Methyl 5-oxooctadecanoate is a base-catalyzed intramolecular condensation. This reaction is analogous to the Dieckmann condensation, which typically involves diesters.[5][6][7][8] In this case, the enolate is generated from the ketone moiety and attacks the ester carbonyl, a process best described as an intramolecular Claisen-type reaction.

Mechanistic Rationale and Regioselectivity

The reaction is initiated by a base that abstracts an acidic α-proton from one of the carbons flanking the ketone (C4 or C6). The resulting enolate acts as an intramolecular nucleophile, attacking the electrophilic ester carbonyl. This attack forms a cyclic, tetrahedral intermediate which then collapses, expelling a methoxide ion to yield a cyclic β-keto ester.

Two potential pathways exist:

  • Path A (C4 Deprotonation): Leads to the formation of a five-membered ring (a cyclopentanone derivative). This is a 5-exo-trig cyclization, which is kinetically and thermodynamically favored according to Baldwin's rules.[7][9]

  • Path B (C6 Deprotonation): Leads to the formation of a seven-membered ring (a cycloheptanone derivative). While possible, the formation of seven-membered rings is often slower and can be less favorable than five- or six-membered rings.[7][10]

Therefore, the predominant product expected from this reaction is the five-membered ring, 2-(tridecan-1-yl)-5-oxocyclopentane-1-carboxylate. The reaction is driven to completion by the final deprotonation of the highly acidic proton between the two carbonyls in the product, making the final step effectively irreversible under stoichiometric base conditions.[11]

G cluster_start Starting Material cluster_mech Reaction Mechanism cluster_end Product SM Methyl 5-oxooctadecanoate Base Base (e.g., NaOEt) SM->Base Enolate Enolate Formation (at C4) Base->Enolate Attack Intramolecular Nucleophilic Attack (5-exo-trig) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methoxide (-OMe) Intermediate->Elimination Product_anion Product Anion (Stabilized) Elimination->Product_anion Acid Acid Workup (H3O+) Product_anion->Acid Product Cyclic β-Keto Ester Acid->Product

Caption: Mechanism of intramolecular condensation.

Experimental Protocol: Synthesis of Methyl 2-(dodecyl)-5-oxocyclopentane-1-carboxylate

This protocol details the formation of the five-membered ring product.

Materials:

  • Methyl 5-oxooctadecanoate (1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).

  • Solvent Addition: Add anhydrous toluene (or THF) to the flask via cannula or syringe to create a suspension. The volume should be sufficient to make a ~0.5 M solution with respect to the substrate.

  • Substrate Addition: Dissolve Methyl 5-oxooctadecanoate (1 eq) in a minimal amount of anhydrous toluene and add it dropwise to the stirred base suspension at room temperature over 15-20 minutes.

    • Scientist's Note: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used. If using NaH or LDA, THF is the preferred solvent. Using an alkoxide base that matches the ester (e.g., sodium methoxide for a methyl ester) can prevent transesterification, though with NaOEt it is generally not a major side reaction.[8]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene, ~110 °C) or 60 °C (for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Scientist's Note: The bicarbonate wash neutralizes any remaining acid and ensures the final product is in its neutral form, which is crucial for effective purification via silica gel chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure cyclic β-keto ester.

Data and Expected Outcomes

The choice of base and solvent can influence reaction time and yield. The following table provides a summary of typical conditions and expected outcomes for intramolecular condensations of γ-keto esters.

Base (eq)SolventTemperatureTypical TimeExpected YieldNotes
NaOEt (1.1)TolueneReflux2-4 h75-85%Standard conditions; drives reaction via Le Chatelier's principle if ethanol is formed.
NaH (1.1)THF60 °C1-3 h80-90%Irreversible deprotonation; hydrogen gas evolution requires caution.
LDA (1.1)THF-78 °C to RT1-2 h85-95%Kinetically controlled enolate formation; good for sensitive substrates.

Post-Cyclization Derivatization: Creating a Molecular Library

The cyclic β-keto ester product is a powerful intermediate. Its utility can be expanded through subsequent reactions.

G cluster_mods Derivatization Pathways Start Methyl 5-oxooctadecanoate Cyclization Intramolecular Condensation Start->Cyclization Product Cyclic β-Keto Ester Cyclization->Product Alkylation 1. Base 2. R-X Product->Alkylation Decarb2 Hydrolysis & Decarboxylation Product->Decarb2 AlkylatedProduct Alkylated β-Keto Ester Alkylation->AlkylatedProduct Decarb1 Hydrolysis & Decarboxylation (e.g., Krapcho) AlkylatedProduct->Decarb1 FinalKetone1 2-Alkyl-Cyclopentanone Derivative Decarb1->FinalKetone1 FinalKetone2 Cyclopentanone Derivative Decarb2->FinalKetone2

Caption: Workflow for synthesis and derivatization.

Protocol: Decarboxylation to a Cyclic Ketone

The Krapcho decarboxylation is a high-yielding method to convert β-keto esters into ketones using a salt in a polar aprotic solvent.

Materials:

  • Cyclic β-keto ester (1 eq)

  • Lithium chloride (LiCl) (2-3 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Combine the cyclic β-keto ester, LiCl, a small amount of water (2-3 eq), and DMSO in a round-bottom flask.

  • Heat the mixture to 150-180 °C and monitor for the cessation of CO₂ evolution. The reaction is typically complete in 2-6 hours.

  • Cool the reaction, dilute with water, and extract several times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the final 2-dodecylcyclopentan-1-one.

Alternative Strategy: Ring-Closing Metathesis (RCM)

For constructing unsaturated rings of various sizes, Ring-Closing Metathesis (RCM) is an exceptionally powerful tool.[12] This approach requires initial modification of Methyl 5-oxooctadecanoate to introduce two terminal alkene functionalities. While more steps are involved, it offers unparalleled control over the final structure, particularly for macrocycles.[13]

Proposed Synthetic Pathway for RCM Precursor

G Start Methyl 5-oxooctadecanoate Step1 Wittig Reaction (Ph3P=CH2) Start->Step1 Intermediate1 Alkene-Ester Step1->Intermediate1 Step2 Ester Reduction (e.g., LiAlH4) Intermediate1->Step2 Intermediate2 Alkene-Alcohol Step2->Intermediate2 Step3 Allylation (e.g., NaH, Allyl Bromide) Intermediate2->Step3 Diene Diene Precursor Step3->Diene RCM Ring-Closing Metathesis (Grubbs' Catalyst) Diene->RCM Final Unsaturated Macrocycle RCM->Final

Caption: Multi-step synthesis via RCM.

General Protocol for Ring-Closing Metathesis

This protocol assumes the diene precursor has been synthesized and purified.

Materials:

  • Diene precursor (1 eq)

  • Grubbs' Catalyst (1st or 2nd generation, 1-5 mol%)

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the diene precursor in anhydrous, degassed DCM to make a dilute solution (typically 0.001-0.01 M).

    • Scientist's Note: High dilution is critical in RCM to favor the intramolecular reaction over intermolecular polymerization.

  • Add the Grubbs' catalyst to the solution.

  • Stir the reaction at room temperature or gentle heat (40 °C) under a nitrogen atmosphere. Monitor the reaction by TLC, watching for the disappearance of the starting material. The reaction is driven by the release of volatile ethylene gas.[12]

  • Once complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Conclusion

Methyl 5-oxooctadecanoate is a highly valuable C18 building block for the synthesis of diverse cyclic compounds. The intramolecular aldol-type condensation offers a direct and efficient route to functionalized cyclopentanone derivatives, which can be readily converted into a variety of scaffolds. For more complex targets, such as unsaturated macrocycles, a multi-step approach culminating in a ring-closing metathesis reaction provides a powerful, albeit less direct, alternative. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this fatty acid derivative in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725-2728. [Link]

  • Yadav, V., & Sunkari, S. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15885-15909. [Link]

  • ResearchGate. (n.d.). McMurry coupling reaction of carbonyl substrate containing ester groups. [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Org. Synth., 91, 248. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

  • Wikipedia. (n.d.). McMurry reaction. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. [Link]

  • Reddy, C. R., & Kumar, B. P. (2012). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Organic & Biomolecular Chemistry, 10(4), 718-721. [Link]

  • PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]

  • Yadav, V., & Sunkari, S. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(25), 15885-15909. [Link]

  • JoVE. (2023). α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • National Digital Library of India. (n.d.). Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Marx, V. M., & Burnell, D. J. (2009). Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization. Organic Letters, 11(6), 1229-1231. [Link]

  • Al-Tel, T. H. (2007). Cyclic β-keto esters: Synthesis and reactions. Arkivoc, 2007(13), 158-186. [Link]

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab Group Meeting. [Link]

  • Fallis, A. G., & Brinza, I. M. (1997). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 75(9), 1304-1316. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • University of Calgary. (n.d.). Chapter 23. Carbonyl Condensation Reactions. [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. [Link]

  • Chad's Prep. (n.d.). Intramolecular Aldol Reactions. [Link]

  • Ogasawara, D., & Akimoto, K. (2022). Discovery and Synthesis of Conjugated Fatty Acids from Natural Products. Molecules, 27(19), 6265. [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. [Link]

  • Plażuk, D., et al. (2014). Direct Synthesis of Perylene-Fused Cyclic Ketones from Perylene and 2-Alkenoic Acids. European Journal of Organic Chemistry, 2014(28), 6246-6254. [Link]

  • AOCS Lipid Library. (n.d.). Cyclic Fatty Acids. [Link]

  • Organic Syntheses. (2014). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Org. Synth., 91, 258. [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Organic and Inorganic Chemistry, 1(1), 1. [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. [Link]

  • Chemical Communications. (2019). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. [Link]

  • Zhang, J., et al. (2025). Targeting fatty acid synthase for cancer drug discovery: Retrospective analyses and outlook. Pharmacological Research, 202, 100105. [Link]

  • Sébédio, J. L., et al. (1997). Metabolism and Physiological Effects of Cyclic Fatty Acids Formed from Linoleic and alpha-Linolenic Acids during Frying. Journal of the American Oil Chemists' Society, 74(8), 985-990. [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. [Link]

  • ResearchGate. (n.d.). Chemical structures of cyclic fatty acid monomers formed by cyclization... [Link]

  • PubMed. (2025). Photocatalytic Ring-Closing Metathesis/Amination of 1,6-Enynes and 1,7-Enynes: Synthesis of α,β-Unsaturated γ-Lactams and Quinolin-2-ones. [Link]

  • Organic Chemistry Portal. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. [Link]

  • Liu, Z., et al. (2019). Ru-Based Catechothiolate Complexes Bearing an Unsaturated NHC Ligand: Effective Cross-Metathesis Catalysts for Synthesis of (Z)-α,β-Unsaturated Esters, Carboxylic Acids, and Primary, Secondary, and Weinreb Amides. Journal of the American Chemical Society, 141(17), 7137-7146. [Link]

  • Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • PubMed Central. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]

  • ResearchGate. (n.d.). Ring-Opening Metathesis Polymerization of Unsaturated Carbohydrate Derivatives: Levoglucosenyl Alkyl Ethers. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1997). Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis. [Link]

Sources

Application Note & Protocols: High-Performance Liquid Chromatography Methods for the Analysis of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 5-oxooctadecanoate is a long-chain keto-ester, a class of molecules that serve as important intermediates in organic synthesis and are studied in various biochemical pathways. Accurate and reliable quantification is critical for ensuring the purity of synthetic batches, monitoring reaction kinetics, and conducting metabolic research. However, the analysis of such molecules by High-Performance Liquid Chromatography (HPLC) presents distinct challenges. The primary analytical hurdles include the compound's lack of a strong native chromophore, making sensitive UV detection difficult, and the potential for keto-enol tautomerism, which can compromise chromatographic peak shape and reproducibility[1].

This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles governing the analytical choices. We will explore two robust protocols:

  • A straightforward Reversed-Phase HPLC (RP-HPLC) method with UV detection for routine purity assessments.

  • A highly sensitive LC-MS method employing pre-column derivatization for trace-level quantification in complex matrices.

By grounding these protocols in established chromatographic theory and providing detailed, step-by-step instructions, this document serves as a practical tool for the successful analysis of Methyl 5-oxooctadecanoate.

Foundational Principles for Method Development

A successful HPLC method is built on a clear understanding of the analyte's chemistry and its interaction with the stationary and mobile phases.

The Separation Mechanism: Reversed-Phase Chromatography

For a molecule like Methyl 5-oxooctadecanoate, which possesses a long, nonpolar C18 alkyl chain and a more polar keto-ester head, reversed-phase chromatography is the method of choice[2]. In this mode, the stationary phase is nonpolar (e.g., octadecylsilyl or C18), and the mobile phase is polar.

Causality of Separation: The molecule's retention is primarily governed by the hydrophobic interactions between its long alkyl chain and the C18 stationary phase. The polar keto and methyl ester functional groups have a weaker interaction with the stationary phase and a stronger affinity for the polar mobile phase, thus modulating the overall retention time. Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile or methanol) in the mobile phase, which increases the mobile phase's non-polarity and coaxes the analyte to elute from the column[2][3].

Fig 1. Principle of Reversed-Phase HPLC Separation.
The Detection Challenge: Selecting the Appropriate Detector

The choice of detector is paramount for achieving the desired sensitivity and selectivity. Methyl 5-oxooctadecanoate lacks the conjugated double bonds or aromatic rings that would allow for strong UV absorbance at higher wavelengths (e.g., >250 nm).

Detector TypePrinciplePros for this AnalyteCons for this Analyte
UV-Vis Measures absorbance of light by the analyte.Simple, robust, widely available. Can detect the carbonyl and ester groups at low wavelengths (205-215 nm)[1][4].Low sensitivity. Mobile phase components can interfere at low wavelengths[5].
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particles.Universal detector for non-volatile analytes; does not require a chromophore[6]. Good for purity analysis.Non-linear response. Not suitable for volatile impurities. Requires careful optimization[6].
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio (m/z).Extremely high sensitivity and selectivity. Provides structural confirmation[3]. Ideal for trace analysis in complex matrices.Higher cost and complexity. May require derivatization for optimal ionization.
The Derivatization Strategy: Enhancing Detection

For high-sensitivity applications, especially with UV or fluorescence detection, derivatization is a powerful strategy. For keto-esters, the carbonyl group of the ketone is a prime target for chemical modification to introduce a fluorescent or strongly UV-absorbing tag. Reagents like o-phenylenediamine (OPD) react with α-keto acids to form highly fluorescent quinoxalinol derivatives[7][8]. A similar principle can be applied to other keto compounds to dramatically lower detection limits.

Fig 2. Logic of Derivatization for Enhanced Detection.

Protocol I: Isocratic RP-HPLC with UV Detection for Purity Assessment

This method is designed for the straightforward and robust determination of Methyl 5-oxooctadecanoate purity in neat materials or simple reaction mixtures. It leverages standard C18 chromatography with UV detection at a low wavelength.

Principle and Applicability

This protocol is based on an isocratic elution from a C18 column, providing a simple and reproducible separation. A key parameter is the elevated column temperature (40°C), which helps to accelerate the interconversion between keto-enol tautomers, resulting in sharper, more symmetrical peaks[1]. Detection at 210 nm provides sufficient sensitivity for purity analysis where the analyte is the major component.

Materials and Reagents
  • Methyl 5-oxooctadecanoate standard (≥99% purity)

  • Acetonitrile (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard HPLC setup.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry standard for FAME analysis, provides good retention and resolution.
Mobile Phase Isocratic: Acetonitrile:Water (90:10, v/v)Strong elution conditions for a long-chain ester, ensuring a reasonable run time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 40°CCritical: Minimizes peak broadening from keto-enol tautomerism[1].
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detector UV at 210 nmDetects the carbonyl and ester functionalities[1].
Run Time 15 minutesSufficient to elute the main peak and any common impurities.
Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Measure 900 mL of acetonitrile and 100 mL of deionized water into a 1 L solvent bottle.

  • Mix thoroughly and degas for 15 minutes using sonication or an inline degasser.

2. Standard Solution Preparation:

  • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of Methyl 5-oxooctadecanoate standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the Standard Stock into a 10 mL volumetric flask and dilute to volume with the mobile phase[1].

3. Sample Solution Preparation:

  • Accurately weigh ~10 mg of the Methyl 5-oxooctadecanoate sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection[1].

4. System Equilibration and Analysis:

  • Purge the pump with the mobile phase.

  • Equilibrate the column at 1.0 mL/min until a stable baseline is achieved (~15-20 minutes).

  • Set up the analysis sequence, including blank injections (mobile phase), system suitability injections (working standard), and sample injections.

System Suitability and Acceptance Criteria

Before analyzing samples, the system's performance must be verified. Inject the working standard solution six times and evaluate the following parameters.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Confirms injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping stability.
Data Analysis

The purity of the sample is determined using the area percent method. This method assumes that all components have a similar response factor at 210 nm.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A representative chromatogram should show a sharp, well-defined peak for Methyl 5-oxooctadecanoate, with any impurity peaks being significantly smaller.

Protocol II: High-Sensitivity LC-MS via Pre-Column Derivatization

This advanced protocol is intended for the quantification of Methyl 5-oxooctadecanoate in complex biological or environmental matrices where high sensitivity and specificity are required. It uses a derivatization reaction to tag the ketone, followed by LC-MS analysis.

Principle and Applicability

The core of this method is the reaction of the ketone functional group with o-phenylenediamine (OPD) to form a stable, easily ionizable 3-alkyl-2-quinoxalinol product[7]. This derivatization serves two purposes: it provides a stable product for analysis and significantly enhances ionization efficiency for mass spectrometry, allowing for picomole-level detection. Separation is achieved using a gradient elution on a C18 column, and detection is performed using a mass spectrometer, often in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.

Materials and Reagents
  • All reagents from Protocol I.

  • o-phenylenediamine (OPD)

  • 2-Mercaptoethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • An appropriate internal standard (IS), e.g., a stable isotope-labeled version of the analyte or a close structural analog like Methyl 5-oxononadecanoate.

Step-by-Step Protocol

1. Derivatization Reagent Preparation:

  • Prepare a solution of 16 mg/mL o-phenylenediamine (OPD) in 3 M HCl containing 4 µL/mL of 2-mercaptoethanol. This solution should be prepared fresh.

2. Sample and Standard Derivatization:

  • Prepare a series of calibration standards and sample extracts in a suitable solvent. If using an internal standard, spike it into all standards and samples at a fixed concentration.

  • Evaporate the solvent from an aliquot of each standard and sample under a stream of nitrogen.

  • Add 100 µL of the OPD reagent to each dry residue.

  • Vortex briefly and incubate the reaction at 100°C for 30 minutes in a sealed vial.

  • Cool the vials to room temperature.

3. Liquid-Liquid Extraction:

  • Add 500 µL of deionized water and 1 mL of ethyl acetate to each vial.

  • Vortex vigorously for 2 minutes to extract the derivatized product into the organic phase.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a clean vial.

  • Evaporate the ethyl acetate to dryness under nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Transfer to an HPLC vial for analysis.

Instrumentation and LC-MS Conditions
ParameterCondition
LC System UPLC/UHPLC system for optimal resolution and speed.
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 100% B over 8 minutes; hold at 100% B for 2 minutes.
Flow Rate 0.3 mL/min
Column Temp. 40°C
MS Detector Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Electrospray Ionization, Positive Mode (ESI+)
MS Mode SIM or MRM of the derivatized product's m/z.
Data Analysis and Quantification

Quantification is performed by creating a calibration curve. The peak area ratio of the analyte derivative to the internal standard derivative is plotted against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this regression line. This ratiometric approach corrects for variations in extraction efficiency and injection volume, ensuring high accuracy and precision.

References

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]

  • David, F., Sandra, P., & Vickers, A. K. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. ResearchGate. [Link]

  • Chen, S.-H., & Jaw, K.-Y. (2002). Analysis of fatty acids by column liquid chromatography. ResearchGate. [Link]

  • White, P. J., & St-Amand, M. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC, NIH. [Link]

  • Han, J., & Lin, K. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Cyberlipid. (n.d.). HPLC analysis. [Link]

  • Rocchetti, M., et al. (2020). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. [Link]

  • Lim, S. (2020). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites by LC-qToF-MS. Diva-Portal.org. [Link]

  • da Costa, C. E. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciSpace. [Link]

  • Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Hsieh, J. Y. K., & Welch, D. K. (1983). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. [Link]

  • Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. [Link]

  • de Oliveira, D., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]

  • Hubert, F., et al. (2017). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. Scirp.org. [Link]

  • Guarrasi, V., et al. (2009). Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 5-Oxooctadecanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this long-chain keto ester. As your Senior Application Scientist, I have structured this guide to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction yields.

Introduction to the Synthesis of Methyl 5-Oxooctadecanoate

Methyl 5-oxooctadecanoate is a long-chain fatty acid ester containing a ketone functionality at the 5-position. Its synthesis can be approached through several routes, each with its own set of challenges. A common and effective method, which will be the focus of this guide, is the acylation of a malonic ester derivative. This pathway offers a high degree of control and is adaptable to various scales. However, achieving high yields requires careful attention to reaction conditions and an awareness of potential side reactions.

This guide will provide a detailed experimental protocol based on analogous syntheses of similar β-keto esters, followed by a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.

Proposed Synthetic Pathway: Acylation of a Malonate Half-Ester

The synthesis of Methyl 5-oxooctadecanoate can be efficiently achieved through the acylation of a magnesium enolate derived from a malonic acid half-ester with tridecanoyl chloride. This method is a variation of the Claisen condensation and offers good control over the formation of the desired β-keto ester.[1]

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Decarboxylation Malonate Methyl Hydrogen Malonate Base Triethylamine, MgCl₂ Malonate->Base Deprotonation Enolate Magnesium Enolate Base->Enolate Formation Acyl_Chloride Tridecanoyl Chloride Enolate->Acyl_Chloride Nucleophilic Attack Acylation_Product Acylated Malonate Intermediate Acyl_Chloride->Acylation_Product Decarboxylation Hydrolysis & Heat Acylation_Product->Decarboxylation Acidic Workup Final_Product Methyl 5-oxooctadecanoate Decarboxylation->Final_Product Desired_Product Methyl 5-oxooctadecanoate Side_Product_1 Hydrolysis Product (5-oxooctadecanoic acid) Desired_Product->Side_Product_1 Acid/Base, H₂O Side_Product_2 Decarboxylation Product (2-Heptadecanone) Desired_Product->Side_Product_2 Heat, Acid/Base Side_Product_3 Self-Condensation Byproduct Enolate Magnesium Enolate Enolate->Side_Product_3 Reaction with itself

Sources

Technical Support Center: Optimizing Reaction Conditions for Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Foundational Principles of Keto Ester Synthesis

β-Keto esters are crucial building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules.[1] Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to the formation of persistent impurities. The most common strategies for their preparation include the Claisen condensation, the Dieckmann condensation for cyclic variants, and the acylation of ketone enolates.[2][3][4] Understanding the nuances of each method is paramount to successful synthesis.

Troubleshooting Guide: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a β-keto ester.[5][6][7]

Q1: My Claisen condensation is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in a Claisen condensation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The reaction is driven by the final deprotonation of the β-keto ester product, which is more acidic than the starting ester.[8][9] If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor product formation.

    • Solution: Ensure you are using at least one full equivalent of a strong base. Sodium ethoxide (NaOEt) in ethanol is a classic choice when working with ethyl esters. The pKa of the α-proton of an ester is around 25, so a sufficiently strong base is crucial.

  • Unfavorable Equilibrium: All steps leading to the final product enolate are reversible.[8][9]

    • Solution: The reaction is driven to completion by the irreversible deprotonation of the product. Ensure your product has an α-hydrogen to be deprotonated. If the β-keto ester product has no remaining α-hydrogens, the reaction will not be driven to completion.[7]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify and mitigate side reactions as detailed in the following questions.

Q2: I'm observing multiple products in my reaction mixture. What are the common side reactions and how can I suppress them?

A2: The formation of multiple products is a common issue, often due to the following side reactions:

  • Self-Condensation in Crossed Claisen Reactions: When using two different enolizable esters, a mixture of up to four products can form.[8][10]

    • Solution: To achieve a single product in a crossed Claisen condensation, one of the esters should be non-enolizable (lacking α-hydrogens), such as benzoates, formates, or carbonates.[6][10] Using the non-enolizable ester in excess can also favor the desired cross-condensation product.[10] Forcing the formation of one enolate first by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the second ester can also provide selectivity.[10]

  • Transesterification: This occurs if the alkoxide base does not match the alkoxy group of the ester. For instance, using sodium methoxide with an ethyl ester can lead to the formation of methyl esters.[9][10][11]

    • Solution: Always match the alkoxide base to the alcohol portion of your ester (e.g., use sodium ethoxide for ethyl esters).[9][12]

Q3: My final product is a ketone, not the β-keto ester I was expecting. What happened?

A3: The unintended formation of a ketone is likely due to hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid, which is often unstable.[10][13]

  • Cause: This can happen during an aqueous workup, especially if conditions are acidic or basic, or if the mixture is heated.[10]

  • Solution:

    • Perform the acidic workup at low temperatures.

    • Avoid prolonged heating during purification.

    • Minimize contact with strong acids or bases during the workup and purification steps.

Troubleshooting Guide: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4][14][15] It is particularly effective for synthesizing 5- and 6-membered rings.[3][4][14][16]

Q1: My Dieckmann condensation is giving a low yield or failing completely. What should I check?

A1: Several factors can influence the success of a Dieckmann condensation:

  • Ring Strain: The formation of 3- or 4-membered rings is generally not feasible due to high ring strain.[10][17] Yields for rings larger than 7 members are often low due to competing intermolecular reactions.[15][17][18]

    • Solution: This reaction is most favorable for the formation of 5- and 6-membered rings.[3][14][15][16] 1,6-diesters form 5-membered rings, while 1,7-diesters form 6-membered rings.[3][4][14]

  • Base and Solvent Choice: The choice of base and solvent can significantly impact the yield.

    • Solution: Sterically hindered bases like potassium tert-butoxide (t-BuOK) can improve yields compared to sodium ethoxide.[16] Aprotic solvents like THF or toluene are often preferred to minimize side reactions.[14][18]

  • Reaction Concentration: High concentrations can favor intermolecular condensation over the desired intramolecular cyclization.

    • Solution: Running the reaction under high dilution conditions can favor the intramolecular pathway.

Q2: I am getting a polymeric or dimeric product instead of the cyclic keto ester. Why is this happening?

A2: The formation of polymers or dimers indicates that an intermolecular Claisen condensation is outcompeting the intramolecular Dieckmann condensation.

  • Cause: This is particularly problematic when attempting to form medium or large rings (7-membered or greater).[17][18]

  • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base over an extended period. This keeps the concentration of the starting material low at any given time, favoring the intramolecular reaction.

Troubleshooting Guide: Acylation of Ketone Enolates

The C-acylation of ketone enolates is another powerful method for synthesizing β-keto esters and 1,3-diketones.[2][19][20]

Q1: My acylation reaction is giving a mixture of C-acylated and O-acylated products. How can I favor C-acylation?

A1: The regioselectivity of enolate acylation is a classic challenge. O-acylation is often kinetically favored, while C-acylation is thermodynamically favored.

  • Solution: The choice of reaction conditions can heavily influence the outcome.

    • Solvent: Aprotic solvents generally favor C-acylation.

    • Counter-ion: Using magnesium enolates can promote C-acylation. A mild method involves using MgBr₂·Et₂O with a base like i-Pr₂NEt.[2][19][20]

    • Acylating Agent: The nature of the acylating agent is critical. Highly reactive acylating agents tend to favor O-acylation. Milder reagents can improve C-acylation selectivity.

Q2: The yield of my desired β-keto ester is low, and I'm recovering a lot of starting ketone. What's wrong?

A2: This suggests incomplete enolate formation or a competing side reaction.

  • Incomplete Enolate Formation: If the base is not strong enough to fully deprotonate the ketone, a significant amount will remain unreacted.

    • Solution: Use a strong, non-nucleophilic base like LDA to ensure complete and irreversible enolate formation before adding the acylating agent.

  • Self-Condensation of the Ketone: The ketone enolate can react with another molecule of the starting ketone in an aldol-type reaction.

    • Solution: Form the enolate at low temperatures (e.g., -78 °C) and then add the acylating agent. This minimizes the time the enolate is present with unreacted ketone.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my keto ester synthesis?

A1: Thin-layer chromatography (TLC) is the most common and convenient method. Staining with potassium permanganate or vanillin can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q2: What are the best practices for purifying β-keto esters?

A2: β-keto esters can be sensitive to both acidic and basic conditions, as well as heat.

  • Workup: Perform the aqueous workup at low temperatures and neutralize the reaction mixture carefully.

  • Extraction: Use a suitable organic solvent like ethyl acetate or diethyl ether for extraction.[10]

  • Drying: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.[10][14]

  • Purification:

    • Distillation: For volatile products, vacuum distillation is often effective.[10]

    • Chromatography: Flash column chromatography on silica gel can be used, but prolonged exposure should be avoided as silica is slightly acidic and can cause decomposition.[14][21]

Q3: Can I use a hydroxide base like NaOH for a Claisen condensation?

A3: It is generally not recommended to use hydroxide bases for Claisen condensations.[7] Hydroxide can saponify (hydrolyze) the ester starting material, leading to the formation of a carboxylate salt, which will not participate in the desired reaction.[9]

Data and Protocols

Table 1: Common Bases and Solvents for Keto Ester Synthesis
Reaction TypeCommon BasesTypical SolventsKey Considerations
Claisen Condensation NaOR (R = alkyl group of ester), NaHROH, THF, TolueneMatch the alkoxide to the ester to prevent transesterification.[9]
Dieckmann Condensation NaH, NaOR, Kt-BuOKToluene, THFHigh dilution can favor intramolecular cyclization.[14]
Acylation of Ketones LDA, LiHMDS, NaH, MgBr₂/amineTHF, Diethyl EtherLDA allows for regioselective enolate formation at low temperatures.[10]
Experimental Protocol: A General Procedure for the Claisen Condensation of Ethyl Acetate
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) and absolute ethanol.

  • Addition of Ester: While stirring under a nitrogen atmosphere, add ethyl acetate (2.0 equivalents) dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add dilute aqueous acid (e.g., 1 M HCl) with vigorous stirring until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude ethyl acetoacetate by vacuum distillation.

Visualizing the Chemistry

Diagram 1: General Mechanism of the Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) A Ester + Base B Ester Enolate A->B Deprotonation C Ester Enolate + Ester D Tetrahedral Intermediate C->D C-C Bond Formation E Tetrahedral Intermediate F β-Keto Ester E->F Loss of Alkoxide G β-Keto Ester + Base H Product Enolate G->H Irreversible

Caption: Workflow of the Claisen condensation mechanism.

Diagram 2: Troubleshooting Low Yield in Claisen Condensation

Troubleshooting_Claisen Start Low Yield in Claisen Condensation CheckBase Check Base Stoichiometry & Strength Start->CheckBase CheckEquilibrium Unfavorable Equilibrium? Product has α-H? Start->CheckEquilibrium CheckSideReactions Side Reactions? Transesterification, Self-condensation Start->CheckSideReactions Sol_Base Solution | Use ≥1 eq. strong base (e.g., NaOEt) CheckBase->Sol_Base Sol_Equilibrium Solution | Ensure product has acidic α-H CheckEquilibrium->Sol_Equilibrium Sol_SideReactions Solution | Match base to ester; use non-enolizable ester in crossed reactions CheckSideReactions->Sol_SideReactions

Caption: Decision tree for troubleshooting low yields.

References

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). [Source URL not available]
  • Hale, K. J., Grabski, M., & Flasz, J. T. (2013). A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters. Organic Letters, 15(2), 370–373. [Link]

  • Hale, K. J., Grabski, M., & Flasz, J. T. (2013). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Queen's University Belfast. [Link]

  • Dieckmann Condensation. NROChemistry. [Link]

  • Hale, K. J., Grabski, M., & Flasz, J. T. (2013). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Organic Letters, 15(2), 370-373. [Link]

  • Dieckmann condensation. Grokipedia. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(3), 59-71. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Acylation of ketones. University of Calgary. [Link]

  • Dieckmann Condensation. (2023). Chemistry LibreTexts. [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

  • Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. [Source URL not available]
  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE. [Link]

  • Claisen Condensation: Mechanism & Examples. NROChemistry. [Link]

  • Chapter 21: Ester Enol
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH. [Link]

  • b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. [Link]

  • Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. [Link]

  • New approach of the synthesis of β-ketoesters. (2018). International Journal of Applied Research. [Link]

  • A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Sci-Hub. [Link]

  • Acetoacetic Ester Synthesis - Alkylation of Enolates. (2011). PharmaXChange.info. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

  • Experimental Help for Dieckmann Condensation. (2021). Reddit. [Link]

  • Acylation of ester enolates by N-methoxy-N-methylamides: an effective synthesis of .beta.-keto esters. The Journal of Organic Chemistry. [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • Esters to Ketones, Part 2: Ionic Enolates. (2021). YouTube. [Link]

  • Process for purifying an alpha-keto ester.
  • Method for preparing acyclic beta keto ester.
  • Claisen Condensation Reaction Mechanism. (2016). YouTube. [Link]

  • Claisen Condensation Reactions. Chad's Prep®. [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. [Link]

Sources

Technical Support Center: Purification Strategies for Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 5-oxooctadecanoate (CAS No. 2380-20-3). As a long-chain keto-ester, this compound presents unique challenges that require carefully considered purification strategies. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and achieve high purity for your downstream applications.

Understanding the Molecule: Key Purification Challenges

Methyl 5-oxooctadecanoate is a solid at room temperature with a reported melting point of 58-60 °C[1][2]. Its structure, featuring a long aliphatic chain, a ketone, and a methyl ester, dictates its purification behavior.

  • Handling Impurities : The primary impurities are typically residual starting materials from its synthesis (e.g., long-chain acyl chlorides or carboxylic acids) and reaction by-products.

  • Physical State : Its solid nature makes recrystallization a highly effective and scalable purification method, provided a suitable solvent is identified.

  • Keto-Enol Tautomerism : Like other β-keto esters, Methyl 5-oxooctadecanoate can exist as an equilibrium mixture of its keto and enol forms. This phenomenon can lead to complications in chromatographic analyses, such as peak broadening or the appearance of two distinct peaks, which may be mistaken for impurities[3][4].

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying crude Methyl 5-oxooctadecanoate?

A comprehensive strategy involves a multi-step approach. Start with a simple aqueous workup (liquid-liquid extraction) to remove water-soluble or acidic/basic impurities. Follow this with a primary purification technique—either flash column chromatography for complex mixtures or recrystallization if the crude product is already relatively clean (>85%).

Q2: What are the most common impurities I should anticipate?

Common impurities are directly related to the synthetic route. These often include the unreacted long-chain carboxylic acid or its derivatives and any reagents used for esterification. Saponification of the methyl ester can also occur if basic conditions are not carefully controlled, leading to the formation of the corresponding carboxylate salt[5].

Q3: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel 60 F254 plates and visualize spots under UV light (254 nm). A potassium permanganate stain can also be effective for visualizing non-UV active impurities. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:1 to 4:1 v/v).

Q4: My NMR spectrum looks complex, with more peaks than expected. Is my sample impure?

Not necessarily. The presence of both keto and enol tautomers can result in two distinct sets of signals in both ¹H and ¹³C NMR spectra, particularly for protons and carbons near the keto-ester functionality[3][6]. Before concluding that the sample is impure, carefully analyze the spectra for characteristic enol peaks (e.g., a vinyl proton and a hydroxyl proton).

Q5: What analytical techniques are best for determining the final purity?

A combination of methods provides the most reliable assessment:

  • Melting Point : A sharp melting point range that matches the literature value (58-60 °C) is a strong indicator of high purity.

  • ¹H NMR Spectroscopy : Allows for structural confirmation and detection of proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC) : An excellent method for quantitative purity analysis. A reversed-phase C18 column with an acetonitrile/water mobile phase is a good starting point[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used but may require derivatization of the ketone to a more thermally stable oxime to prevent on-column degradation and improve peak shape[8].

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Broad or split peaks in HPLC/GC analysis. Keto-enol tautomerism. The interconversion between tautomers on the chromatographic timescale leads to poor peak shape.For HPLC, try increasing the column temperature to 40-50 °C to accelerate tautomer interconversion, which can merge the peaks into a single, sharper peak[7]. For GC, consider derivatizing the ketone group to a methyloxime before analysis to create a single, stable compound[8].
Significant product loss during column chromatography. Irreversible adsorption. The ketone or ester may be strongly binding to acidic sites on the silica gel. Incorrect solvent polarity. The eluent may be too weak (product won't elute) or too strong (poor separation).Deactivate the silica gel by adding 1% triethylamine to your eluent system. This neutralizes acidic sites and can improve recovery. Always optimize your solvent system using TLC before running a column to ensure the product has an Rf value between 0.2 and 0.4.
Product "oils out" or fails to crystallize during recrystallization. Inappropriate solvent choice. The solvent may be too good (product remains dissolved) or too poor (product precipitates as an oil). Presence of impurities. High levels of impurities can inhibit crystal lattice formation.Perform a solvent screen using small amounts of your product in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). If the product oils out, try cooling the solution much more slowly, scratching the inside of the flask with a glass rod, or adding a seed crystal. If impurities are the issue, pre-purify the material by flash chromatography.
Final product has a low or broad melting point. Residual solvent or impurities. Even small amounts of contaminants can significantly depress and broaden the melting point range.Re-purify the material using a different technique. If you used chromatography, try recrystallization. If you recrystallized, try a second recrystallization from a different solvent system. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude material containing multiple impurities.

1. Preparation:

  • Optimize the eluent system using TLC. A good starting point is a Hexane:Ethyl Acetate mixture. Aim for an Rf value of ~0.3 for the product.
  • Prepare the silica gel slurry. For every 1 gram of crude product, use approximately 50-100 grams of silica gel (230-400 mesh)[3].
  • Dissolve the crude Methyl 5-oxooctadecanoate in a minimal amount of dichloromethane or the eluent.

2. Column Packing and Loading:

  • Pack the column with the silica gel slurry.
  • Allow the solvent to drain to the level of the silica bed.
  • Carefully load the dissolved sample onto the top of the silica.
  • Add a thin layer of sand to protect the surface.

3. Elution and Fraction Collection:

  • Fill the column with the eluent.
  • Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.
  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator.
  • Dry the resulting solid under high vacuum to obtain the pure product.
Protocol 2: Purification by Recrystallization

This is the preferred method for final purification to obtain high-purity, crystalline material.

1. Solvent Selection:

  • Place a small amount of the purified solid (from chromatography) into several test tubes.
  • Add a few potential solvents (e.g., methanol, ethanol, isopropanol) dropwise while warming until the solid just dissolves.
  • Allow the solutions to cool slowly to room temperature, then in an ice bath. The best solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

2. Recrystallization Procedure:

  • Dissolve the bulk of the solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
  • Cover the flask and allow it to cool slowly and undisturbed to room temperature to promote the formation of large crystals.
  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
  • Confirm purity by melting point analysis.

Visualization and Data Summary

Comparison of Purification Strategies
StrategyPrincipleProsConsBest For
Flash Chromatography Differential partitioning between a solid stationary phase (silica) and a liquid mobile phase.High resolving power for complex mixtures; applicable to a wide range of compounds.Can be labor-intensive and consume large volumes of solvent; risk of product degradation on silica.Primary purification of crude reaction mixtures with multiple by-products[9].
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Highly effective for achieving very high purity (>99%); scalable and cost-effective.Requires the compound to be a solid; finding a suitable solvent can be trial-and-error; may have lower initial yield.Final purification step to obtain analytically pure, crystalline material[10].
Preparative HPLC High-resolution liquid chromatography on a larger scale.Extremely high purity and resolution; automated.Expensive equipment and solvents; limited loading capacity compared to other methods.Isolation of high-value products or difficult-to-separate impurities.
Diagrams of Key Workflows

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (L/L Extraction) crude->workup primary_choice Purity > 85%? workup->primary_choice column Flash Column Chromatography primary_choice->column No recrystal Recrystallization primary_choice->recrystal  Yes purity_check Purity Analysis (TLC, MP, NMR) column->purity_check recrystal->purity_check final_product Pure Methyl 5-oxooctadecanoate purity_check->final_product Purity OK repurify Secondary Purification purity_check->repurify Impure repurify->column Try Orthogonal Method TroubleshootingWorkflow start Broad or Multiple Peaks in Chromatography q1 Is Keto-Enol Tautomerism Possible? start->q1 a1_yes Yes, it's a β-keto ester q1->a1_yes Yes a1_no No, structure does not support it q1->a1_no No solution_hplc For HPLC: Increase column temp to 40°C a1_yes->solution_hplc solution_gc For GC: Derivatize to form stable oxime a1_yes->solution_gc solution_impure Indicates True Impurity: Re-purify sample a1_no->solution_impure

Caption: Troubleshooting guide for chromatographic peak shape issues.

References

  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Crystallization Behavior of Fatty Acid Methyl Esters. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Troubleshooting Guide | Download Table. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. (2018). MDPI. Retrieved January 22, 2026, from [Link]

  • (Z)-METHYL 3-(4-CHLOROPHENYL)-2-BUTENOATE. (2018). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. (2005). Science Publications. Retrieved January 22, 2026, from [Link]

  • methyl 5-oxooctadecanoate, 2380-20-3. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

  • (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. (1967). ACS Publications. Retrieved January 22, 2026, from [Link]

  • A-level Chemistry Specification. (2015). AQA. Retrieved January 22, 2026, from [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (2013). University of Birmingham. Retrieved January 22, 2026, from [Link]

  • Effects of High-Melting Methyl Esters on Crystallization Properties of Fatty Acid Methyl Ester Mixtures. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. (n.d.). MACBETH project. Retrieved January 22, 2026, from [Link]

  • Fatty Acid Methyl Ester Purification Kit (50 tests). (n.d.). Nacalai Tesque. Retrieved January 22, 2026, from [Link]

  • Methyl 5-oxooctadecanoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. (2024). Preprints.org. Retrieved January 22, 2026, from [Link]

  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. (2023). CORA. Retrieved January 22, 2026, from [Link]

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (1998). ResearchGate. Retrieved January 22, 2026, from [Link]

  • METHYL 5-OXODECANOATE. (n.d.). GSRS. Retrieved January 22, 2026, from [Link]

  • Methyl 5-oxodecanoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • METHYL 5-OXOOCTADECANOATE. (n.d.). Chemdad. Retrieved January 22, 2026, from [Link]

  • Methyl 5-oxooctadecanoate. (n.d.). Chemical Point. Retrieved January 22, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. (2011). Google Patents.
  • methyl stearate, 112-61-8. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

Sources

Preventing side reactions in the synthesis of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 5-oxooctadecanoate

Introduction: Navigating the Synthesis of Long-Chain Keto Esters

Methyl 5-oxooctadecanoate is a long-chain keto ester with applications in the synthesis of complex carbocyclic systems[1]. Its structure comprises a C18 fatty acid backbone with a ketone at the C-5 position and a methyl ester terminus[2]. While conceptually straightforward, its synthesis presents challenges common to the acylation of organometallic reagents, where highly reactive intermediates can lead to a cascade of undesirable side reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework. We will delve into the causal mechanisms behind common synthetic failures and offer field-proven protocols to maximize the yield and purity of the target molecule. The primary focus will be on the organocadmium-mediated approach, a superior method for preventing the over-addition reactions that plague more common organomagnesium reagents.

Recommended Synthetic Pathway: The Organocadmium Route

The preparation of ketones via the reaction of an acid chloride with an organocadmium compound is a well-established and highly effective method that avoids many common pitfalls[3][4]. Unlike Grignard (organomagnesium) or organolithium reagents, organocadmium reagents are significantly less reactive[5]. They react readily with highly electrophilic acyl chlorides but are slow to react with the resulting ketone product[6][7]. This chemoselectivity is the key to preventing the formation of tertiary alcohol byproducts, a frequent issue when using Grignard reagents directly[8][9].

The overall transformation is a two-step, one-pot process:

  • Grignard Formation: An appropriate alkyl halide (e.g., 1-bromotridecane) is reacted with magnesium metal to form the Grignard reagent.

  • Transmetalation & Acylation: Anhydrous cadmium(II) chloride is added to the Grignard reagent, forming the di-tridecylcadmium reagent in situ. This is then reacted with an ester-protected acyl chloride (e.g., methyl 4-(chloroformyl)butanoate) to yield the final product.

G cluster_0 Step 1: Grignard & Organocadmium Formation cluster_1 Step 2: Acylation RMgX Tridecylmagnesium Bromide (Grignard Reagent) R2Cd Di-tridecylcadmium (Organocadmium Reagent) RMgX->R2Cd + 0.5 eq CdCl₂ (Transmetalation) CdCl2 Cadmium(II) Chloride (CdCl₂) Product Methyl 5-oxooctadecanoate (Target Keto Ester) R2Cd->Product Acylation AcylCl Methyl 4-(chloroformyl)butanoate AcylCl->Product Acylation

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of Methyl 5-oxooctadecanoate and similar keto esters.

Q1: My final yield is very low, or the reaction failed entirely. What are the likely causes?

Answer: This is the most common issue and almost always points to the deactivation of the highly basic organometallic intermediates (Grignard and organocadmium reagents).

  • Causality: Grignard reagents are potent bases that react avidly with even weakly acidic protons, particularly from water[10]. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, protonating the alkyl group and rendering it non-nucleophilic.

  • Preventative Measures:

    • Glassware: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a dry, inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous grade solvents (e.g., diethyl ether, benzene, or THF) from a sealed bottle or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Reagents: Ensure the magnesium turnings are fresh and the cadmium chloride is anhydrous. Anhydrous CdCl₂ can be prepared by heating the hydrated salt under vacuum.

    • Inert Atmosphere: The reaction must be conducted entirely under a positive pressure of nitrogen or argon from start to finish[11].

Q2: I isolated a tertiary alcohol, not the target ketone. What happened?

Answer: This is the hallmark side reaction of using a Grignard reagent directly with an acyl chloride and indicates that the organocadmium transmetalation step was either skipped or inefficient.

  • Causality: The ketone product of the initial acylation is more reactive towards the Grignard reagent than the starting acyl chloride[8]. A second equivalent of the Grignard reagent rapidly attacks the ketone, leading to a tertiary alcohol after acidic workup[6][12].

  • Preventative Measures:

    • Use Organocadmium: The core solution is to use the less nucleophilic organocadmium reagent, which does not readily react with the ketone product[3][5].

    • Ensure Complete Transmetalation: Allow sufficient time for the Grignard reagent to react with the cadmium chloride (e.g., reflux for 45-60 minutes) to ensure the complete conversion to the less reactive di-alkylcadmium species[11].

    • Inverse Addition: Slowly add the organometallic reagent to the acyl chloride solution at low temperature. While not a complete fix for Grignard reagents, it can sometimes help minimize over-addition.

G cluster_0 Desired Reaction (Organocadmium) cluster_1 Side Reaction (Grignard) AcylCl_Cd Acyl Chloride Ketone_Cd Ketone (Product) AcylCl_Cd->Ketone_Cd Reaction Stops R2Cd R₂Cd R2Cd->AcylCl_Cd AcylCl_Mg Acyl Chloride Ketone_Mg Ketone (Intermediate) AcylCl_Mg->Ketone_Mg 1st Addition RMgX R-MgX RMgX->AcylCl_Mg RMgX->Ketone_Mg 2nd Addition (Fast) Alcohol Tertiary Alcohol (Byproduct) Ketone_Mg->Alcohol

Q3: My ester group was hydrolyzed during the aqueous workup. How can I avoid this?

Answer: Ester hydrolysis is a risk during the quench and extraction steps, especially under harsh pH conditions or with prolonged heating[13].

  • Causality: The reaction is typically quenched by adding an aqueous acid solution to dissolve the magnesium and cadmium salts. If a strong acid is used, or if the mixture is heated or left for too long, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Preventative Measures:

    • Mild Quench: Use a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like acetic acid for the quench. If a stronger acid is needed to dissolve salts, use dilute (e.g., 1M) HCl and keep the temperature low (ice bath)[14].

    • Efficient Workup: Do not let the biphasic mixture stir for an extended period. Perform the extraction into an organic solvent (e.g., diethyl ether or ethyl acetate) promptly.

    • Avoid Base: Do not use a basic wash (e.g., sodium bicarbonate) if you suspect the presence of unreacted acyl chloride, as this can also promote ester saponification.

Q4: I see a significant amount of a high-boiling, non-polar byproduct in my crude product. What is it?

Answer: This is likely a symmetrical alkane (in this case, hexacosane from the C13 chain) formed by a Wurtz-type coupling reaction.

  • Causality: This side reaction can occur during the formation of the Grignard reagent, where the organometallic species reacts with unreacted alkyl halide.

  • Preventative Measures:

    • Slow Addition: Add the alkyl halide solution to the magnesium turnings slowly and steadily to maintain a low concentration of alkyl halide in the presence of the formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can sometimes promote side reactions.

    • Purification: This non-polar byproduct is typically easy to separate from the more polar keto ester product by column chromatography.

Quantitative Reaction Parameters

The choice of organometallic reagent is the most critical factor influencing the primary outcome. The following table summarizes the expected products.

Reagent TypeReagent ExamplePrimary ProductMajor Potential ByproductKey Control Parameter
Organocadmium Di-tridecylcadmium (R₂Cd)Methyl 5-oxooctadecanoate (Ketone) Wurtz Coupling AlkaneComplete transmetalation from Grignard
Organocuprate (Gilman) Lithium di-tridecylcuprate (R₂CuLi)Methyl 5-oxooctadecanoate (Ketone) Wurtz Coupling AlkaneReagent stoichiometry and purity
Organomagnesium (Grignard) Tridecylmagnesium bromide (RMgBr)Tertiary AlcoholKetone (often in a mixture)Low temperature, inverse addition (still problematic)

Experimental Protocols

Protocol 1: Synthesis of Di-tridecylcadmium Reagent (in situ)

WARNING: Cadmium compounds are toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser (with a nitrogen/argon inlet), a mechanical stirrer, and a pressure-equalizing dropping funnel. Dry all glassware in an oven and assemble hot under an inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.05 eq) in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 1-bromotridecane (1.0 eq) in anhydrous diethyl ether.

  • Add a small amount of the 1-bromotridecane solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a steady reflux. After the addition is complete, continue to reflux for 30 minutes.

  • Transmetalation: Cool the Grignard solution in an ice bath. Carefully add anhydrous cadmium(II) chloride (0.55 eq) portion-wise via a powder funnel, replacing the dropping funnel. Note: This can be exothermic.

  • After the addition is complete, remove the ice bath and reflux the mixture with vigorous stirring for 45-60 minutes. The solution will likely be a grayish, murky suspension. The di-tridecylcadmium reagent is now ready for use in the next step.[11]

Protocol 2: Acylation to form Methyl 5-oxooctadecanoate
  • Setup: In a separate dry, three-necked flask under an inert atmosphere, prepare a solution of methyl 4-(chloroformyl)butanoate (1.0 eq) in anhydrous benzene or toluene. Cool this solution to 0 °C using an ice bath.

  • Addition: Slowly transfer the freshly prepared di-tridecylcadmium suspension from Protocol 1 into the cooled acyl chloride solution via a cannula. Maintain the reaction temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then gently reflux for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice containing a slight excess of dilute sulfuric or hydrochloric acid to dissolve the metal salts[11].

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and finally with brine[14].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure Methyl 5-oxooctadecanoate.

G start Reaction Complete q1 Low Yield of Ketone? start->q1 a1 Check for Moisture: - Oven-dry glassware? - Anhydrous solvents? - Inert atmosphere? q1->a1 Yes q2 Tertiary Alcohol Detected? q1->q2 No end Optimize & Repeat a1->end a2 Grignard Over-addition: - Ensure complete transmetalation to organocadmium. - Verify 0.5 eq of CdCl₂ was used. q2->a2 Yes q3 Ester Hydrolysis? q2->q3 No a2->end a3 Workup Issue: - Use mild acid (NH₄Cl). - Keep temperature low. - Minimize workup time. q3->a3 Yes q3->end No (Purify Product) a3->end

References

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32. [Source: designer-drug.com]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in γ-Keto Ester Synthesis. BenchChem. [Source: BenchChem]
  • Cason, J. (1946). Branched-Chain Fatty Acids. IV. A Further Study of the Preparation of Ketones and Keto Esters by Means of Organocadmium Reagents. Journal of the American Chemical Society, 68(10), 2078-2080. [Source: Journal of the American Chemical Society]
  • Sigma-Aldrich.
  • Master Organic Chemistry. Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. [Source: Master Organic Chemistry]
  • Cason, J., & Prout, F. S. (1944). The Preparation of Ketones from an Acid Chloride and a Grignard Reagent. Journal of the American Chemical Society, 66(1), 46-51. [Source: Journal of the American Chemical Society]
  • Organic Syntheses. Procedure for workup of organic reactions. [Source: Organic Syntheses]
  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Source: Chemistry LibreTexts]
  • Chemistry Stack Exchange. (2025). Acyl chlorides reaction with grignard. [Source: Chemistry Stack Exchange]
  • Chemistry LibreTexts. (2023). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Source: Chemistry LibreTexts]
  • BenchChem. (2025). Identifying and minimizing side products in Grignard reactions. [Source: BenchChem]
  • Organic Chemistry Portal. Grignard Reaction. [Source: Organic Chemistry Portal]
  • Organic Syntheses.

Sources

Stability issues of Methyl 5-oxooctadecanoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 5-oxooctadecanoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this long-chain keto-ester in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

I. Understanding the Molecule: Key Structural Features and Inherent Instabilities

Methyl 5-oxooctadecanoate possesses two primary functional groups that dictate its chemical behavior and potential stability issues: a methyl ester and a ketone. The relative positioning of these groups does not classify it as a β-keto ester, which are particularly prone to decarboxylation. However, like all esters, it is susceptible to hydrolysis, and the long saturated fatty acid chain can be liable to oxidation under certain conditions.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

A. Hydrolytic Stability

Question 1: I'm observing a loss of my compound over time in an aqueous buffer. What is happening and how can I prevent it?

Answer: You are likely observing hydrolysis of the methyl ester. This reaction cleaves the ester bond, yielding 5-oxooctadecanoic acid and methanol. The rate of this hydrolysis is highly dependent on the pH of your solution.[1][2][3]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the reaction is catalyzed by protons (H+). This is a reversible process.[2][3] To minimize this, if your experimental conditions allow, work at a neutral or near-neutral pH. If acidic conditions are required, prepare your solutions fresh and use them as quickly as possible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (pH > 8), hydrolysis is irreversible and generally faster than under acidic conditions.[1][3][4] The hydroxide ions directly attack the ester's carbonyl carbon. The resulting carboxylate salt is deprotonated and thus resistant to the reverse reaction.[1] If your experiment must be conducted at a high pH, it is crucial to minimize the exposure time of Methyl 5-oxooctadecanoate to these conditions. Consider introducing the compound at the last possible moment.

Troubleshooting Protocol for Suspected Hydrolysis:

  • pH Verification: Regularly check the pH of your stock solutions and experimental buffers.

  • Time-Course Analysis: Analyze your sample at different time points (e.g., 0, 2, 4, 8 hours) using a suitable analytical method like HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the hydrolyzed product (5-oxooctadecanoic acid).

  • Fresh Preparations: Always prepare fresh solutions of Methyl 5-oxooctadecanoate, especially when working in aqueous buffers.

Question 2: Could the hydrolysis product, 5-oxooctadecanoic acid, interfere with my experiment?

Answer: Yes, potentially. The free carboxylic acid is more polar than the methyl ester, which could alter its solubility, interaction with biological targets, and chromatographic behavior. Furthermore, while not a β-keto acid, the presence of the keto group could potentially influence the reactivity of the carboxylic acid, although significant decarboxylation is not expected upon simple hydrolysis in the absence of harsh conditions.[5][6][7]

B. Keto-Enol Tautomerism

Question 3: I am seeing two closely eluting peaks for my compound in my HPLC analysis. Is my sample impure?

Answer: Not necessarily. You may be observing the keto-enol tautomers of Methyl 5-oxooctadecanoate. Tautomers are structural isomers that readily interconvert.[8][9] The equilibrium between the keto and enol forms is highly dependent on the solvent.[8][10]

  • In polar, protic solvents (like water or methanol): The keto form is generally more stable and will be the predominant species.[8]

  • In non-polar, aprotic solvents (like hexane or chloroform): The enol form can be stabilized through intramolecular hydrogen bonding, leading to a higher proportion of this tautomer.[8]

This equilibrium can sometimes be slow enough to be resolved by chromatography, resulting in two peaks for a single compound.[11][12]

Troubleshooting Protocol for Tautomer Observation:

  • Solvent Exchange: If analytically feasible, dissolve your sample in a different solvent (e.g., from acetonitrile to methanol) and re-run the analysis. A change in the ratio of the two peaks would strongly suggest tautomerism.

  • Temperature Variation: In some cases, gently warming the HPLC column can accelerate the interconversion of tautomers, causing the two peaks to coalesce into a single, broader peak.

  • NMR Spectroscopy: ¹H NMR spectroscopy can confirm the presence of both keto and enol forms in solution.

C. Oxidative and Thermal Stability

Question 4: My solution of Methyl 5-oxooctadecanoate has turned a yellowish color after storage. What could be the cause?

Answer: The yellowing could be a sign of oxidative degradation. While Methyl 5-oxooctadecanoate is a saturated fatty acid methyl ester and therefore less susceptible to oxidation than its unsaturated counterparts, autoxidation can still occur, especially with prolonged exposure to air (oxygen), heat, or light.[13][14] The long hydrocarbon chain can be a target for radical-initiated oxidation, leading to the formation of hydroperoxides which can further decompose into a complex mixture of secondary oxidation products, including aldehydes and shorter-chain acids.[13] These secondary products can often be colored.

Preventative Measures for Oxidation:

  • Inert Atmosphere: Store stock solutions and solid material under an inert atmosphere (e.g., argon or nitrogen).[15]

  • Solvent Purity: Use high-purity, peroxide-free solvents.

  • Light Protection: Store solutions in amber vials or protect them from light.

  • Temperature Control: Store stock solutions at -20°C or below.[15] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.[16]

Question 5: Can I heat my solution to aid in dissolution?

Answer: Gentle warming is generally acceptable for short periods to aid dissolution. However, prolonged exposure to high temperatures can accelerate both hydrolysis and oxidation.[14][17] For saturated fatty acid methyl esters, thermal initiation of autoxidation can occur at elevated temperatures (e.g., above 150°C), but degradation can start at lower temperatures with extended exposure.[14] It is recommended to use the lowest effective temperature for the shortest possible time.

III. Experimental Protocols and Data

Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Primary Solvents Dichloromethane, Chloroform, Ethyl Acetate, AcetonitrileGood solubility and generally non-reactive.
Aqueous Buffers Prepare fresh before use.Minimizes hydrolysis.
Storage (Solid) -20°C, under inert gas, protected from light.Prevents oxidation and degradation.
Storage (Solution) -20°C in a glass vial with a Teflon-lined cap, under inert gas.Avoids leaching of plasticizers and prevents oxidation.[15]
Workflow for Preparing and Handling Solutions

Caption: Recommended workflow for preparing and handling solutions of Methyl 5-oxooctadecanoate.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Methyl 5-oxooctadecanoate hydrolysis_product 5-Oxooctadecanoic Acid + Methanol parent->hydrolysis_product H2O, H+ or OH- oxidation_product Hydroperoxides parent->oxidation_product O2, heat, light secondary_products Aldehydes, Shorter-Chain Acids oxidation_product->secondary_products Decomposition

Caption: Major potential degradation pathways for Methyl 5-oxooctadecanoate in solution.

IV. Analytical Considerations

  • Gas Chromatography (GC): Due to its long carbon chain, Methyl 5-oxooctadecanoate is well-suited for GC analysis. However, be mindful of potential peak tailing, which can be caused by interactions with active sites in the GC system.[18] Ensure the use of a high-quality, deactivated column and liner.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing such compounds. As mentioned, be aware of the potential for peak splitting due to keto-enol tautomerism.[11][12] Using a mobile phase with a protic solvent like methanol may help to favor the keto form and potentially yield a single peak.

V. Concluding Remarks

The stability of Methyl 5-oxooctadecanoate in solution is primarily influenced by pH, solvent choice, and storage conditions. By understanding its susceptibility to hydrolysis and oxidation, and being aware of the phenomenon of keto-enol tautomerism, researchers can implement appropriate handling and analytical strategies to ensure the reliability and reproducibility of their results. When in doubt, preparing fresh solutions from a properly stored solid stock is the most prudent course of action.

References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Andrey K. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (1970). Autoxidation of saturated fatty acids. A review. Retrieved from [Link]

  • ResearchGate. (2014). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Retrieved from [Link]

  • LCGC International. (2011). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • SCION Instruments. (2024, July 11). FATTY ACID METHYL ESTER ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2017). GC/MS analysis of long-chain esters standards. (A) Total ion.... Retrieved from [Link]

  • Reddit. (2017, July 26). Is it possible to separate keto enol tautomers via column chromatography?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2020). [PDF] Fatty Acids Methyl Esters (FAME) autoxidation: New insights on insoluble deposit formation process in biofuels. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • MDPI. (2020). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Retrieved from [Link]

  • YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]

  • YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2021, August 10). Tips - Fatty Acid Methyl Ester (FAME) Analysis. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved from [Link]

  • National Institutes of Health. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fatty acid esters – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Retrieved from [Link]

  • Scientific Research Publishing Inc. (2018, January 18). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 21). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • PubMed. (2017, February 1). Characterization and storage stability of astaxanthin esters, fatty acid profile and α-tocopherol of lipid extract from shrimp (L. vannamei) waste with potential applications as food ingredient. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Chromatography Forum. (2016, March 7). Peaks tailing-problem on fatty acid and ester analyses. Retrieved from [Link]

  • YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • PubMed. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Retrieved from [Link]

  • MDPI. (2022). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. Retrieved from [Link]

  • AGQM. (2022, June 13). Setting the oxidation stability of FAME safely. Retrieved from [Link]

  • ResearchGate. (2014, November 18). Does anyone know how to neutralize the fatty acid methyl esters solution after MeOH-HCl methylation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipid droplet. Retrieved from [Link]

  • MDPI. (2018, December 17). Effect of Accelerated High Temperature on Oxidation and Polymerization of Biodiesel from Vegetable Oils. Retrieved from [Link]

  • MDPI. (2021, January 7). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Improving the Resolution of Methyl 5-oxooctadecanoate in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the chromatographic analysis of Methyl 5-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common resolution challenges and achieve high-quality, reproducible results.

Troubleshooting Guide: Diagnosing and Resolving Poor Resolution

Poor resolution in the chromatographic analysis of Methyl 5-oxooctadecanoate can manifest as peak broadening, tailing, fronting, or co-elution with other components. This guide provides a systematic approach to identifying and rectifying these issues in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Logical Troubleshooting Workflow

When encountering resolution problems, it's crucial to follow a logical diagnostic sequence to efficiently pinpoint the root cause. The following diagram illustrates a recommended workflow for troubleshooting poor resolution of Methyl 5-oxooctadecanoate.

Troubleshooting Workflow for Poor Resolution cluster_0 Initial Observation cluster_1 Problem Characterization cluster_2 Investigation & Diagnosis (GC & HPLC) cluster_3 Corrective Actions A Poor Resolution of Methyl 5-oxooctadecanoate B Identify Peak Shape Issue A->B C Assess Retention Time A->C D Peak Tailing B->D Asymmetric, drawn out E Peak Fronting B->E Asymmetric, sharp front F Broad Peaks B->F Symmetric, but wide G Co-elution C->G Overlapping peaks H Shifting Retention Time C->H Inconsistent elution I Optimize Column & Stationary Phase D->I L Check for System Contamination/Leaks D->L M Review Sample Preparation & Injection D->M K Optimize Temperature Program (GC) / Isocratic/Gradient (HPLC) E->K Temperature too low? (GC) E->M Overload? J Adjust Mobile/Carrier Gas & Flow Rate F->J F->K F->L G->I G->J G->K H->J Flow rate unstable? H->L Leaks?

Caption: Troubleshooting workflow for poor resolution.

Frequently Asked Questions (FAQs) & In-Depth Solutions

This section addresses specific questions you may have regarding the analysis of Methyl 5-oxooctadecanoate, providing detailed explanations and actionable protocols.

Gas Chromatography (GC) Analysis

Q1: My Methyl 5-oxooctadecanoate peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in GC and is often indicative of active sites within the system that interact unfavorably with the analyte.[1] For a keto-ester like Methyl 5-oxooctadecanoate, the polar ketone and ester groups can interact with active silanol groups in the injector liner or on the column itself.

Causality & Solutions:

  • Active Sites in the Injector or Column: Over time, the inert surfaces of the injector liner and the head of the GC column can become active due to the accumulation of non-volatile sample residues.[1]

    • Protocol:

      • Injector Maintenance: Replace the injector liner with a new, deactivated liner. Agilent's Ultra Inert liners are a good choice for minimizing activity.[2]

      • Column Maintenance: Trim the first 10-15 cm of the column from the injector side. This removes the most contaminated section.[3]

  • Insufficient Derivatization: While Methyl 5-oxooctadecanoate is a methyl ester, the keto group can still exhibit some activity. For highly sensitive analyses, further derivatization might be considered, though it's not a standard practice for this compound.

  • Improper Column Installation: If the column is installed too low in the inlet, it can cause peak tailing.[1] Ensure the column is installed according to the manufacturer's instructions for your specific GC instrument.

Q2: I'm observing peak fronting for Methyl 5-oxooctadecanoate. What does this indicate?

A2: Peak fronting, often described as a "shark fin" shape, is most commonly caused by column overload.[4][5] This means that you are injecting more sample than the stationary phase can effectively handle at one time.

Causality & Solutions:

  • Sample Concentration Too High: The number of analyte molecules is saturating the available interaction sites on the stationary phase at the head of the column.[4]

    • Protocol:

      • Dilute the Sample: Prepare a 1:10 or 1:100 dilution of your sample and reinject. If the fronting is eliminated, you have confirmed column overload.[4]

      • Reduce Injection Volume: If dilution is not feasible, reduce the injection volume (e.g., from 1 µL to 0.5 µL).

      • Increase Split Ratio: If using a split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.[5]

  • Inadequate Temperature (GC): In some less common cases, particularly in isothermal runs, peak fronting of later eluting peaks can indicate that the column temperature is too low.[4]

Q3: How do I choose the right GC column for analyzing Methyl 5-oxooctadecanoate and other fatty acid methyl esters (FAMEs)?

A3: The choice of GC column is critical for achieving good resolution of FAMEs. The selection depends on the complexity of your sample and whether you need to separate isomers.

Column Selection Guide:

Stationary Phase TypeCommon Trade NamesPolarityBest For
Polyethylene Glycol (PEG) DB-WAX, HP-INNOWax, FAMEWAXPolarGeneral FAME analysis, separation by carbon number and degree of unsaturation.[6][7][8]
Biscyanopropyl Polysiloxane SP-2560, HP-88, Rt-2560Highly PolarSeparation of cis/trans isomers of FAMEs.[6][8]
Cyanopropylphenyl Polysiloxane DB-23, BPX70Medium-High PolarityGood for complex FAME mixtures and some cis/trans separations.[9][10]

For general analysis of a sample containing Methyl 5-oxooctadecanoate alongside other saturated and unsaturated FAMEs, a polar PEG column is a good starting point. If you need to resolve it from positional or geometric isomers, a highly polar biscyanopropyl column would be necessary.[8] Longer columns (e.g., 60-100 m) will generally provide better resolution for complex mixtures.[6][7]

Q4: What is the role of the temperature program in GC, and how can I optimize it for Methyl 5-oxooctadecanoate?

A4: The oven temperature program is a powerful tool for optimizing GC separations, especially for samples containing compounds with a wide range of boiling points.[11][12] A well-designed temperature program can improve peak shape, reduce analysis time, and enhance resolution.[11][13]

Optimization Strategy:

  • Initial Temperature: Start with a lower initial oven temperature to ensure good focusing of the analytes at the head of the column. A typical starting point for FAME analysis is between 50°C and 120°C.[14]

  • Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) will generally improve the resolution of closely eluting compounds.[15] For samples with a wide range of FAMEs, a multi-step ramp can be effective.[7]

  • Final Temperature and Hold Time: The final temperature should be high enough to elute all components of interest in a reasonable time. A final hold ensures that any less volatile compounds are eluted from the column before the next injection.

Example Temperature Program for FAMEs:

  • Initial Temperature: 100°C, hold for 2 minutes.

  • Ramp 1: Increase to 180°C at 10°C/minute.

  • Ramp 2: Increase to 240°C at 5°C/minute.

  • Final Hold: Hold at 240°C for 5 minutes.

High-Performance Liquid Chromatography (HPLC) Analysis

Q5: Is derivatization necessary for analyzing Methyl 5-oxooctadecanoate by HPLC?

A5: Derivatization is generally not required for the HPLC analysis of Methyl 5-oxooctadecanoate.[16] Reversed-phase HPLC can effectively separate underivatized fatty acids and their esters. However, if you are using a UV or fluorescence detector and need to enhance sensitivity, derivatization to add a chromophore or fluorophore could be beneficial.[16]

Q6: How can I optimize the mobile phase for the reversed-phase HPLC separation of Methyl 5-oxooctadecanoate?

A6: Mobile phase composition is a key factor in controlling retention and selectivity in reversed-phase HPLC.[17] For a relatively non-polar compound like Methyl 5-oxooctadecanoate, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically used.

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Changing the organic solvent can alter the selectivity of the separation.[17]

  • Solvent Strength: Increasing the percentage of the organic solvent in the mobile phase will decrease the retention time of Methyl 5-oxooctadecanoate.[17] A 10% increase in the organic modifier can reduce the retention time by a factor of 2 to 3.[17]

  • Additives: For free fatty acids, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is common to suppress the ionization of the carboxylic acid group and improve peak shape.[17][18] While Methyl 5-oxooctadecanoate is an ester, if your sample contains free fatty acids, this is an important consideration.

  • Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed during the run) is often necessary to achieve good resolution of all components in a reasonable time.

Q7: My Methyl 5-oxooctadecanoate peak is broad in my HPLC analysis. What should I investigate?

A7: Broad peaks in HPLC can be caused by a variety of factors, ranging from issues with the column to problems with the system hardware.

Troubleshooting Broad Peaks:

  • Column Contamination/Degradation: The column can become contaminated with strongly retained sample components, or the stationary phase can degrade over time.

    • Protocol:

      • Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

      • Replace the Column: If flushing does not improve the peak shape, the column may be at the end of its life and need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

  • Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks. Ensure your flow rate is appropriate for the column dimensions.

Data Presentation

Table 1: GC Column Characteristics for FAME Analysis

Stationary PhasePolarityMax Temp (°C)AdvantagesDisadvantages
PEG (e.g., DB-WAX)Polar~250Good for general FAME profilesNot suitable for cis/trans isomer separation.[14]
Biscyanopropyl (e.g., HP-88)Highly Polar~250Excellent for cis/trans isomer separation.[10]Can be less robust than PEG phases.
Cyanopropylphenyl (e.g., DB-23)Medium-High~260Good for complex mixturesMay not resolve all critical pairs.

Experimental Protocols

Protocol 1: GC-FID Analysis of Methyl 5-oxooctadecanoate

This protocol provides a starting point for the analysis of Methyl 5-oxooctadecanoate using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Instrumentation:

    • Gas Chromatograph with FID

    • Autosampler

  • Column:

    • DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min

    • Oven Program:

      • Initial: 100°C, hold 1 min

      • Ramp: 15°C/min to 200°C

      • Ramp: 5°C/min to 230°C, hold 10 min

    • Detector Temperature: 260°C

  • Sample Preparation:

    • Dissolve the sample in hexane or another suitable non-polar solvent.

Protocol 2: Reversed-Phase HPLC Analysis of Methyl 5-oxooctadecanoate

This protocol provides a general method for the analysis of Methyl 5-oxooctadecanoate using Reversed-Phase HPLC.

  • Instrumentation:

    • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

    • Autosampler

  • Column:

    • C18 column, 4.6 x 150 mm, 5 µm particle size

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0 min: 80% B

      • 20 min: 100% B

      • 25 min: 100% B

      • 25.1 min: 80% B

      • 30 min: 80% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (20% Water / 80% Acetonitrile).

References

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • MtoZ Biolabs. Which Column Is Best for Fatty Acid Analysis by GC? Retrieved from [Link]

  • Anspach, B. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Semantic Scholar. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Retrieved from [Link]

  • Wachsmuth, C. J., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(22), 6473–6483. Retrieved from [Link]

  • Dolan, J. W. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). GC Troubleshooting—Fronting Peaks. YouTube. Retrieved from [Link]

  • ResearchGate. Optimization of bacterial fatty acid methyl esters separation by gas chromatography - Mass spectrometry. Retrieved from [Link]

  • Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 104(2), 288–299. Retrieved from [Link]

  • AOCS. What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? Retrieved from [Link]

  • ResearchGate. Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Vaitkevičiūtė, R., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6013. Retrieved from [Link]

  • Phenomenex. Temperature Programming for Better GC Results. Retrieved from [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Drawell. Why Is Temperature Programming Used in Gas Chromatography. Retrieved from [Link]

  • ResearchGate. Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. Fast gas chromatography: The effect of fast temperature programming. Retrieved from [Link]

  • Le, H., et al. (2014). Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. American Journal of Analytical Chemistry, 5, 849-856. Retrieved from [Link]

  • LCGC International. (2013, August 1). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]

  • Restek. Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]

  • Chromedia. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Retrieved from [Link]

  • Agilent. (2023, January 25). Get Better Resolution for your New Year's Resolution: GC Separation Troubleshooting. Retrieved from [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • The Good Scents Company. methyl 5-oxooctadecanoate. Retrieved from [Link]

  • Bird, S. S., et al. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of visualized experiments : JoVE, (67), e4285. Retrieved from [Link]

  • Agilent Technologies. (2011, May 17). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • VTechWorks. CHAPTER 1V EXPERIMENTAL 4.1 Instrumentation All chiral separations were performed with a Jasco Model PU 980 pump (Jasco Inc.,. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • YMC. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Marrero-Delange, D., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of pharmaceutical and biomedical analysis, 46(1), 184–190. Retrieved from [Link]

  • ResearchGate. Improving the Analysis of Fatty Acid Methyl Esters Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]

  • Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 104(2), 288–299. Retrieved from [Link]

  • ResearchGate. (PDF) Chiral Separation Principles. Retrieved from [Link]

  • Pérez-Victoria, I. (2020). Strategies for chiral separation: from racemate to enantiomer. Emerging topics in life sciences, 4(5), 473–483. Retrieved from [Link]

Sources

Technical Support Center: Addressing Solubility Challenges with Methyl 5-oxooctadecanoate in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-oxooctadecanoate. As a long-chain fatty acid methyl ester, this compound presents significant solubility challenges in the aqueous environments typical of biological and chemical assays. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of these challenges and offer field-proven, step-by-step solutions to ensure the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Challenge: Physicochemical Properties

Methyl 5-oxooctadecanoate is a highly hydrophobic molecule. Its chemical structure, characterized by a long hydrocarbon tail, dictates its poor affinity for aqueous solutions. Direct dissolution in water or standard buffers is practically impossible and will lead to compound precipitation and unreliable data. Understanding its core properties is the first step in developing a successful solubilization strategy.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₃[1]
Molecular Weight 312.49 g/mol [1][2]
Physical Form Solid
Melting Point 58-60 °C[2]
logP (o/w) 6.704 (estimated)[3]
Water Solubility 0.05461 mg/L at 25 °C (estimated)[3]
Section 2: Frequently Asked Questions (FAQs) on Solubility

This section addresses the most common questions our team receives regarding the handling of Methyl 5-oxooctadecanoate.

Q1: My Methyl 5-oxooctadecanoate won't dissolve in my aqueous assay buffer. What should I do?

A1: This is expected behavior. Due to its highly hydrophobic nature (logP ≈ 6.7), Methyl 5-oxooctadecanoate will not dissolve directly in aqueous media[3]. The correct approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final assay medium using a specific solubilization technique.

Q2: What is the best organic solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of hydrophobic compounds[4]. It is a powerful, polar aprotic solvent that can readily dissolve Methyl 5-oxooctadecanoate. High-purity ethanol can also be used. The key is to create a stock solution that is concentrated enough so that the final volume of organic solvent in your assay is minimal.

Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: This is a classic solubility problem that occurs when the compound "crashes out" of solution as the highly solvating environment of the DMSO is replaced by the non-solvating aqueous buffer. To prevent this, the final assay buffer must be modified to increase the apparent solubility of the compound. The three primary strategies are:

  • Using a co-solvent (keeping the final DMSO concentration as high as is tolerable for the assay).

  • Incorporating a detergent to form micelles that encapsulate the compound.

  • Complexing the compound with a carrier protein like bovine serum albumin (BSA).

Q4: How do I use detergents to maintain solubility?

A4: Detergents, at concentrations above their critical micelle concentration (CMC), form microscopic spherical structures called micelles in aqueous solutions[5]. The interior of these micelles is hydrophobic, creating a favorable environment for Methyl 5-oxooctadecanoate, while the hydrophilic exterior keeps the entire complex in solution. For most biological assays, non-ionic detergents are preferred as they are less likely to denature proteins.

When preparing your working solution, add the DMSO stock to a buffer that already contains the detergent. This allows the micelles to form around the compound as it is introduced to the aqueous environment.

DetergentTypeTypical CMCRecommended Working Conc.
Tween® 20 Non-ionic~0.06 mM>0.1 mM
Triton™ X-100 Non-ionic~0.2 mM>0.3 mM

CMC values are approximate and can be affected by buffer composition and temperature.[6][7]

Q5: Can I use a protein carrier? What are the advantages?

A5: Yes, using a carrier protein is an excellent and often biologically relevant method. Serum albumin is the natural transporter of fatty acids in the bloodstream[8][9]. In cell-based assays, using fatty-acid-free Bovine Serum Albumin (BSA) can significantly enhance the solubility and cellular uptake of long-chain fatty acids and their esters[9][10]. The advantages are twofold: it acts as a "hydrophobic sink" to prevent precipitation, and it can mitigate potential cytotoxicity associated with free lipids[10]. The compound should be pre-complexed with the BSA before addition to the final assay medium.

Q6: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A6: This is highly dependent on the cell line being used. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity[11]. However, more sensitive cells, especially primary cultures, may show stress at concentrations above 0.1%[11]. Some studies show that toxicity can become significant even at 0.1% over longer exposure times[12]. It is imperative to run a vehicle control (assay medium with the same final concentration of DMSO but without the compound) to ensure that any observed effects are due to the Methyl 5-oxooctadecanoate and not the solvent. For most applications, keeping the final DMSO concentration at or below 0.1% is the safest practice[13].

Section 3: Experimental Protocols & Workflows

The following protocols provide step-by-step instructions for effectively solubilizing Methyl 5-oxooctadecanoate.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Preparation of Working Solution (Choose one path) cluster_2 cluster_3 cluster_4 A Weigh solid Methyl 5-oxooctadecanoate B Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM) A->B C Method A: Detergent Solubilization B->C D Method B: BSA Complexation B->D E Method C: Co-Solvent (Direct Dilution) B->E C1 Prepare assay buffer with detergent (e.g., Tween® 20) above its CMC. C2 Slowly add stock solution to detergent buffer while vortexing to reach final concentration. C1->C2 D1 Prepare a solution of fatty-acid-free BSA in serum-free medium. D2 Add stock solution to BSA solution and incubate (e.g., 37°C for 30 min) to allow complexation. D1->D2 E1 Slowly add stock solution directly to assay buffer while vortexing. E2 CRITICAL: Ensure final DMSO concentration is non-toxic (<0.1% recommended). E1->E2

Caption: General workflow for preparing Methyl 5-oxooctadecanoate solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Aseptic Technique: If for cell culture use, perform all steps in a sterile biosafety cabinet.

  • Weighing: Carefully weigh out the desired amount of solid Methyl 5-oxooctadecanoate into a sterile, conical tube.

  • Dissolution: Add the required volume of high-purity, sterile-filtered DMSO to achieve the target stock concentration (e.g., 50 mM).

  • Mixing: Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Complexation with Fatty-Acid-Free BSA

This protocol creates a 10 mM Methyl 5-oxooctadecanoate solution with a 10:1 molar ratio of compound to BSA, a common starting point.

  • Prepare BSA Solution: Dissolve fatty-acid-free BSA in serum-free cell culture medium or PBS to a concentration of 1 mM. Warm this solution to 37°C.

  • Prepare Compound: Thaw your concentrated DMSO stock of Methyl 5-oxooctadecanoate (e.g., 100 mM).

  • Complexation: While gently vortexing the 1 mM BSA solution, slowly add the Methyl 5-oxooctadecanoate stock solution drop-by-drop to achieve a final compound concentration of 10 mM.

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes with occasional swirling to ensure complete complexation.

  • Use: This 10 mM complexed solution can now be further diluted into your complete cell culture medium to achieve the desired final assay concentration.

Section 4: Troubleshooting Guide

Encountering issues? This decision tree can help you diagnose and solve common precipitation problems.

Troubleshooting start Precipitation or Cloudiness Observed in Final Assay Medium q1 What is the final concentration of DMSO? start->q1 gt_05 > 0.5% q1->gt_05 lt_05 < 0.5% q1->lt_05 sol_gt_05 High DMSO concentration may be cytotoxic and can still fail to solubilize. ACTION: Remake stock at a higher concentration to lower the final DMSO %. gt_05->sol_gt_05 q2 Are you using a solubilizing agent? lt_05->q2 no_agent No q2->no_agent yes_agent Yes q2->yes_agent sol_no_agent Compound has exceeded its aqueous solubility limit. ACTION: Add a solubilizing agent. Use Protocol 2 (BSA) or add a non-ionic detergent (e.g., Tween® 20). no_agent->sol_no_agent q3 Which agent are you using? yes_agent->q3 detergent Detergent q3->detergent bsa BSA q3->bsa sol_detergent Detergent concentration may be too low (below CMC) or the stock was added too quickly. ACTION: Increase detergent conc. and ensure stock is added slowly to pre-warmed, detergent-containing buffer. detergent->sol_detergent sol_bsa Incomplete complexation or incorrect molar ratio. ACTION: Ensure BSA is fatty-acid-free. Increase incubation time/temp (37°C). Consider adjusting the molar ratio of compound to BSA. bsa->sol_bsa

Caption: Troubleshooting flowchart for precipitation issues.

References
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Bajaj, S. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. TSAR. Retrieved from [Link]

  • Craciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Ferreira, O., & Coto, B. (2009). Solubilities of some normal saturated and unsaturated long-chain fatty acid methyl esters in acetone, n-hexane, toluene, and 1,2-dichloroethane. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules. Retrieved from [Link]

  • Shao, Y., et al. (2015). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Ham, R. G. (1963). Role of fatty acids in growth-promoting effect of serum albumin on hamster cells in vitro. Experimental Biology and Medicine. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • de la Torre, M. C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? Retrieved from [Link]

  • Wisniak, J., & Tamir, A. (1970). Solubility of Fatty Acids and their Methyl Esters in Furfural and Commercial Sulfolane. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

  • Scribd. (2021). Detergents: Triton X-100, Tween-20, and More. Retrieved from [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. Retrieved from [Link]

  • Davis, B. D., & Dubos, R. J. (1947). The binding of fatty acids by serum albumin, a protective growth factor in bacteriological media. The Journal of Experimental Medicine. Retrieved from [Link]

  • Lee, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Trigatti, B. L., et al. (1991). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. Biochemical Journal. Retrieved from [Link]

  • ChemRxiv. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate, 2380-20-3. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Alfano, R. (2016). Albumin Fatty Acid Profiles for cell culture media. Cell Culture Dish. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]

  • Carter, C., et al. (2018). Albumin is an important factor in the control of serum free fatty acid flux in both male and female mice. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Sedgwick, R. S., et al. (1951). SOLUBILITIES OF SATURATED FATTY ACID ESTERS. The Journal of Organic Chemistry. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-oxodecanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl acetoacetate. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Quantification of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of Methyl 5-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate and robust quantification of this keto-fatty acid ester. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your analytical results.

Introduction to the Challenges in Quantifying Methyl 5-oxooctadecanoate

Methyl 5-oxooctadecanoate is a keto-fatty acid methyl ester, and its analysis presents unique challenges due to its chemical structure. The presence of a ketone group within the long aliphatic chain and a methyl ester functional group necessitates careful consideration of the analytical methodology to prevent degradation and ensure accurate quantification. The primary challenges include:

  • Thermal Instability: Like many keto-acids, Methyl 5-oxooctadecanoate can be susceptible to degradation at elevated temperatures, which are often encountered in gas chromatography (GC) inlets.

  • Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol tautomer. This can lead to chromatographic issues such as peak broadening or splitting, complicating accurate integration and quantification.[1][2]

  • Analyte Reactivity: The carbonyl group of the ketone is reactive and can interact with active sites in the analytical flow path, leading to poor peak shape and analyte loss.

This guide will provide detailed strategies to mitigate these challenges and achieve reliable quantification of Methyl 5-oxooctadecanoate.

Troubleshooting Guide

This section is designed to provide rapid solutions to common problems encountered during the analysis of Methyl 5-oxooctadecanoate.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column: The ketone and ester functional groups can interact with acidic or silanol groups. 2. Co-elution with interfering matrix components. 3. Improper derivatization (if performed). 1. Inlet Maintenance: Use a deactivated inlet liner (e.g., silylated) and perform regular maintenance. Consider using a liner with glass wool to trap non-volatile residues. 2. Column Choice: Employ a mid-polarity to polar capillary column suitable for fatty acid methyl ester (FAME) analysis.[3] 3. Optimize Chromatography: Adjust the temperature program to ensure adequate separation from matrix components. 4. Verify Derivatization: If derivatization is used, ensure complete reaction by optimizing reagent concentration, temperature, and time.
Peak Splitting or Broadening 1. Keto-enol tautomerism: The interconversion between the keto and enol forms during chromatography.[1][2] 2. Column Overload: Injecting too much sample. 3. Solvent effect issues. 1. Derivatization: The most effective solution is to derivatize the ketone group to a stable form, such as a methoxime, to prevent tautomerization.[1][3][4] 2. Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal sample concentration. 3. Optimize Injection: Use a solvent that is compatible with the stationary phase and consider a pulsed splitless or programmed temperature vaporization (PTV) injection.
Low Analyte Response or Poor Sensitivity 1. Analyte degradation in the GC inlet. 2. Ion suppression in LC-MS. 3. Incomplete extraction from the sample matrix. 4. Inefficient derivatization. 1. Lower Inlet Temperature: Optimize the GC inlet temperature to the lowest possible value that still allows for efficient volatilization. 2. LC-MS Optimization: In LC-MS, ensure proper mobile phase additives (e.g., formic acid) to promote ionization. Use a divert valve to direct high-salt portions of the gradient to waste. 3. Optimize Extraction: Evaluate different solid-phase extraction (SPE) or liquid-liquid extraction (LLE) conditions to maximize recovery. 4. Optimize Derivatization: Re-evaluate the derivatization protocol for completeness.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent sample preparation or extraction. 2. Variability in derivatization. 3. Autosampler injection issues. 4. Sample instability. 1. Standardize Protocols: Ensure all sample preparation steps are performed consistently. Use of an internal standard is highly recommended.[3] 2. Fresh Reagents: Prepare derivatization reagents fresh daily.[3] 3. Autosampler Maintenance: Perform regular maintenance on the autosampler, including cleaning the syringe and checking for leaks. 4. Sample Handling: Keep samples cool and analyze them as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of Methyl 5-oxooctadecanoate?

A1: While not strictly mandatory, derivatization is highly recommended for robust and reproducible quantification.[1][5] The primary reason is to stabilize the ketone group by converting it to a less reactive and more stable derivative, such as a methoxime.[3][4] This prevents keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification.[1] Additionally, derivatization can improve the thermal stability of the analyte, reducing degradation in the hot GC inlet.

Q2: What is the recommended derivatization procedure for the ketone group?

A2: A common and effective method is methoximation. This involves reacting the sample with methoxyamine hydrochloride in a solvent like pyridine. This reaction converts the ketone to a methoxime derivative, which is stable and provides excellent chromatographic performance.[1][3][4]

Q3: Can I analyze Methyl 5-oxooctadecanoate by LC-MS/MS without derivatization?

A3: Yes, LC-MS/MS is a viable alternative to GC-MS and can often be performed without derivatization.[6][7] Reversed-phase chromatography using a C18 column is a good starting point.[2] However, you may still encounter challenges with peak shape due to tautomerism.[2] Optimization of the mobile phase composition and column temperature can help mitigate these effects. For instance, operating the column at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape by accelerating the interconversion of tautomers.[2]

Q4: What type of internal standard should I use for quantification?

A4: An ideal internal standard would be a stable isotope-labeled version of Methyl 5-oxooctadecanoate (e.g., with ¹³C or ²H). If this is not available, a structurally similar compound that is not present in the samples can be used. For GC-MS analysis, a long-chain fatty acid methyl ester with a different chain length, such as Methyl nonadecanoate, is a suitable choice.[3] For LC-MS analysis, a similar long-chain keto-ester or a deuterated fatty acid could be employed.

Q5: How should I store samples containing Methyl 5-oxooctadecanoate to prevent degradation?

A5: Due to the potential for instability, especially in complex biological matrices, samples should be stored at -80°C for long-term storage. For short-term storage, -20°C is acceptable.[8] Avoid repeated freeze-thaw cycles. After extraction and derivatization, samples should be kept in a cool autosampler (e.g., 4°C) and analyzed promptly.

Experimental Protocols

Protocol 1: GC-MS Quantification of Methyl 5-oxooctadecanoate with Methoximation

This protocol details a robust method for the quantification of Methyl 5-oxooctadecanoate in a sample matrix using GC-MS with a derivatization step.

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To 100 µL of the sample (e.g., plasma, cell lysate), add 20 µL of a 10 µg/mL working solution of the internal standard (e.g., Methyl nonadecanoate).[3]

  • Extraction: Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture. Vortex vigorously for 2 minutes.[3]

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.[3]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[3]

2. Derivatization (Methoximation)

  • Reagent Preparation: Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[3]

  • Reaction: Add 50 µL of the methoxyamine hydrochloride/pyridine solution to each dried extract.[3]

  • Incubation: Tightly cap the vials and heat at 60°C for 60 minutes.[3]

  • Cooling: Allow the vials to cool to room temperature.

  • Final Preparation: Add 200 µL of hexane, vortex briefly, and transfer the solution to a GC vial with an insert for analysis.[3]

3. GC-MS Parameters

Parameter Setting
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the amount of Methyl 5-oxooctadecanoate in the samples using the calibration curve.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Aliquot Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv_reagent Add Methoximation Reagent Dry->Deriv_reagent Incubate Incubate at 60°C Deriv_reagent->Incubate Reconstitute Reconstitute in Hexane Incubate->Reconstitute GCMS GC-MS Analysis (SIM Mode) Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS quantification of Methyl 5-oxooctadecanoate.

Logical Troubleshooting Flowchart

This decision tree provides a systematic approach to troubleshooting poor chromatographic results.

Troubleshooting_Flowchart start Poor Peak Shape Observed (Tailing, Splitting, Broadening) q_deriv Is Derivatization Being Used? start->q_deriv a_deriv_no Strongly Recommended: Implement Methoximation Derivatization Protocol q_deriv->a_deriv_no No a_deriv_yes Check Derivatization Efficiency q_deriv->a_deriv_yes Yes q_deriv_complete Is Derivatization Complete? a_deriv_yes->q_deriv_complete a_deriv_incomplete Optimize Derivatization: - Fresh Reagents - Reaction Time/Temp q_deriv_complete->a_deriv_incomplete No a_deriv_complete Investigate Chromatographic Conditions q_deriv_complete->a_deriv_complete Yes q_inlet Check GC Inlet Maintenance a_deriv_complete->q_inlet a_inlet_dirty Clean/Replace Inlet Liner Use Deactivated Liner q_inlet->a_inlet_dirty Dirty/Active a_inlet_ok Optimize GC Method q_inlet->a_inlet_ok Clean & Inert a_optimize_gc - Lower Inlet Temperature - Adjust Oven Program - Check for Column Overload a_inlet_ok->a_optimize_gc

Caption: Decision tree for troubleshooting poor peak shape.

References

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. (2018). PubMed. [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (n.d.). Google Scholar.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). University of Wisconsin-Madison. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

Sources

Technical Support Center: Minimizing Product Decomposition During Workup of β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of these valuable yet often unstable compounds during experimental workup and purification. Here, you will find troubleshooting guides in a question-and-answer format and detailed protocols to ensure the integrity and yield of your target molecules.

The Challenge of β-Keto Ester Stability

β-Keto esters are crucial intermediates in organic synthesis, valued for their versatile reactivity.[1] However, their inherent structural features—a ketone group at the β-position relative to an ester—also render them susceptible to degradation under common workup conditions. The primary decomposition pathways are hydrolysis and decarboxylation, which can significantly lower the yield and purity of the desired product.[2][3] Understanding the mechanisms behind this instability is the first step toward mitigating it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My β-keto ester is decomposing during aqueous workup. What's happening and how can I prevent it?

A1: Decomposition during aqueous workup is most likely due to hydrolysis of the ester, followed by decarboxylation of the resulting β-keto acid, especially if acidic or basic conditions are present.[2][4]

  • Under Basic Conditions: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a carboxylate salt and an alcohol. This process, known as saponification, is generally irreversible.[5][6] The resulting β-keto carboxylate is more stable towards decarboxylation than the corresponding acid. However, upon acidification of the workup to neutralize the base, the unstable β-keto acid is formed, which can readily decarboxylate, especially with even gentle heating, to yield a ketone and carbon dioxide.[3]

  • Under Acidic Conditions: The workup is often performed with dilute acid to neutralize a basic reaction mixture. The acid catalyzes the hydrolysis of the ester to the corresponding carboxylic acid and alcohol.[6][7] The β-keto acid product is often unstable and can easily decarboxylate.[4]

Troubleshooting Steps & Solutions:

  • Maintain Low Temperatures: Perform the entire aqueous workup at low temperatures (0-5 °C) using an ice bath to minimize the rate of both hydrolysis and decarboxylation.[2]

  • Use Mild Acids/Bases for Neutralization: If neutralization is necessary, use a weak acid like dilute acetic acid or a saturated solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄. For neutralizing acidic solutions, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH.

  • Minimize Contact Time: Reduce the time your β-keto ester is in contact with the aqueous phase. Perform extractions quickly and efficiently.

  • Consider a Non-Aqueous Workup: If your product is highly sensitive, a non-aqueous workup might be the best approach. This involves filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts and then concentrating the filtrate.[8]

Q2: I'm observing significant loss of my product during purification by column chromatography. What could be the cause?

A2: Decomposition on silica gel during column chromatography is a common issue for β-keto esters. Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the ester if residual water is present in the eluent, or it can promote enolization and subsequent decomposition pathways.

Troubleshooting Steps & Solutions:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et₃N) in your eluent (e.g., 1-2% Et₃N in hexanes/ethyl acetate). This will neutralize the acidic sites on the silica.

  • Use Deactivated Silica: Consider using commercially available deactivated (neutral) silica gel for your purification.

  • Alternative Stationary Phases: For highly sensitive compounds, alumina (neutral or basic) can be a good alternative to silica gel.

  • Flash Chromatography: Employ flash chromatography to minimize the time the compound spends on the column.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can contribute to decomposition. If possible, use non-chlorinated solvent systems.

Q3: My NMR spectrum shows a mixture of my desired β-keto ester and a ketone byproduct. How can I confirm decarboxylation has occurred?

A3: The presence of a ketone byproduct strongly suggests that decarboxylation has taken place. You can confirm this by analyzing the NMR and IR spectra of your product mixture.

  • ¹H NMR Spectroscopy:

    • Loss of the Ester Signal: Look for the disappearance or significant reduction of the characteristic signals from the alcohol portion of the ester (e.g., the quartet and triplet of an ethyl ester).

    • Appearance of a New Methyl Ketone Signal: If your β-keto ester was derived from acetoacetate, you would expect to see a new singlet around 2.1 ppm corresponding to the methyl group of the resulting ketone.

    • Change in α-Proton Signals: The chemical shift and multiplicity of the protons alpha to the carbonyl groups will change significantly upon decarboxylation.

  • ¹³C NMR Spectroscopy:

    • Disappearance of the Ester Carbonyl: The signal for the ester carbonyl carbon (typically around 165-175 ppm) will be absent in the ketone byproduct.

    • Appearance of a New Ketone Carbonyl: A new ketone carbonyl signal will appear (typically around 200-210 ppm).

  • IR Spectroscopy:

    • Loss of the Ester C=O Stretch: The strong absorption band for the ester carbonyl (typically 1735-1750 cm⁻¹) will be diminished or absent.[9]

    • Appearance of a Ketone C=O Stretch: A new, strong absorption band for the ketone carbonyl will appear (typically 1705-1725 cm⁻¹).[9]

Workflow for Spectral Analysis:

start Crude Product Mixture nmr Acquire 1H and 13C NMR Spectra start->nmr ir Acquire IR Spectrum start->ir analyze_nmr Analyze NMR Data nmr->analyze_nmr analyze_ir Analyze IR Data ir->analyze_ir confirm Decarboxylation Confirmed analyze_nmr->confirm Ester signals absent Ketone signals present analyze_ir->confirm Ester C=O absent Ketone C=O present

Caption: Workflow for confirming decarboxylation via spectroscopy.

Q4: Can the choice of ester group influence the stability of the β-keto ester?

A4: Yes, the steric and electronic properties of the ester group can influence the rate of hydrolysis and decarboxylation.

  • Bulky Esters: Sterically hindered esters, such as tert-butyl esters, are generally more resistant to hydrolysis under both acidic and basic conditions due to the steric hindrance around the carbonyl carbon.[10]

  • Electron-Withdrawing Groups: Esters with electron-withdrawing groups in the alcohol portion can be more susceptible to hydrolysis.

  • Allyl Esters: Allyl β-keto esters can be cleaved under mild, neutral conditions using palladium catalysis, which can be advantageous for sensitive substrates.[11]

Data Summary: Relative Stability of Common Esters

Ester TypeRelative Stability to HydrolysisNotes
MethylLowCan be prone to hydrolysis and transesterification.
EthylModerateA common and generally stable choice.
tert-ButylHighSterically hindered and more resistant to cleavage.[10]
BenzylModerateCan be cleaved under hydrogenolysis conditions.
AllylLow (to specific reagents)Cleavable under mild, palladium-catalyzed conditions.[11]

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Sensitive β-Keto Esters

This protocol is designed to minimize decomposition for β-keto esters that are sensitive to acidic or basic conditions.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Maintain the temperature at 0 °C.

  • Extraction: Extract the aqueous layer with a cold, non-polar organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).

    • Brine (saturated aqueous NaCl solution). All washes should be performed with cold solutions.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30 °C).

Workflow for Mild Aqueous Workup:

start Reaction Mixture cool Cool to 0 °C start->cool quench Quench with cold sat. NH4Cl cool->quench extract Extract with cold organic solvent (3x) quench->extract wash Wash with cold sat. NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure (low temp) dry->concentrate product Purified β-Keto Ester concentrate->product

Caption: Step-by-step workflow for a mild aqueous workup.

Protocol 2: Non-Aqueous Workup

This protocol is suitable for highly unstable β-keto esters or when avoiding water is critical.

  • Cooling: Cool the reaction mixture to room temperature or 0 °C if the reaction was performed at an elevated temperature.

  • Filtration: Prepare a short plug of silica gel or celite in a fritted funnel. Pass the reaction mixture through the plug, using a suitable organic solvent to rinse the reaction flask and the plug. This will remove solid byproducts and some polar impurities.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure.

  • Purification: If further purification is needed, proceed with chromatography using a neutralized stationary phase as described in Q2.

References

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Khan Academy. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Methyl 5-oxooctadecanoate and Its Positional Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and drug discovery, the subtle nuances of molecular structure can dictate profound differences in biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of Methyl 5-oxooctadecanoate and its positional isomers, offering a crucial resource for researchers navigating the complexities of fatty acid methyl esters (FAMEs). As Senior Application Scientists, we recognize the necessity of not only presenting data but also elucidating the underlying principles that govern experimental outcomes. This document is structured to provide a comprehensive understanding, from fundamental chemical distinctions to practical experimental workflows, empowering you to make informed decisions in your research endeavors.

Introduction: The Significance of Carbonyl Positioning in Long-Chain Fatty Acid Esters

Methyl 5-oxooctadecanoate belongs to the family of keto-fatty acid methyl esters, a class of molecules with emerging biological significance. The defining feature of these compounds is the presence of a ketone group along the eighteen-carbon backbone of stearic acid, with a methyl ester at the carboxyl end. The precise location of this carbonyl group gives rise to a series of positional isomers, each with a unique chemical environment that influences its reactivity, spectral characteristics, and ultimately, its interaction with biological systems.

This guide will focus on a comparative analysis of Methyl 5-oxooctadecanoate and its representative isomers: Methyl 3-oxooctadecanoate, Methyl 10-oxooctadecanoate, and Methyl 12-oxooctadecanoate. We will explore how the seemingly minor shift of the ketone functionality leads to discernible differences in their analytical signatures and potential bioactivities.

Physicochemical Properties: A Comparative Overview

The position of the ketone group along the aliphatic chain, while not drastically altering the overall molecular weight, does impart subtle but significant changes in the physicochemical properties of these isomers. These differences can be exploited for their separation and are critical for understanding their behavior in various experimental settings.

PropertyMethyl 3-oxooctadecanoateMethyl 5-oxooctadecanoateMethyl 10-oxooctadecanoateMethyl 12-oxooctadecanoate
CAS Number 14531-34-1[1]2380-20-3[2][3]870-10-0[4]2380-27-0
Molecular Formula C₁₉H₃₆O₃[1]C₁₉H₃₆O₃[2]C₁₉H₃₆O₃[4]C₁₉H₃₆O₃
Molecular Weight 312.49 g/mol [1]312.49 g/mol [2][3]312.5 g/mol [4]312.49 g/mol
Melting Point (°C) Not available58-60[3]Not available46-48
Boiling Point (°C) Not available404.63 (est.)[2]Not available178-180 / 0.8 mmHg
Form Not availableSolid[3]Not availableSolid

Expert Insight: The observed differences in melting points between the 5-oxo and 12-oxo isomers, though seemingly minor, reflect alterations in crystal lattice packing efficiency due to the ketone's position. Isomers with the ketone group closer to the center of the chain may exhibit less ordered packing, resulting in lower melting points. These seemingly small variations can have practical implications in formulation and drug delivery studies.

Analytical Characterization: Distinguishing Isomers in the Laboratory

The structural similarity of these positional isomers presents a significant analytical challenge. However, by leveraging the subtle electronic and steric differences imparted by the ketone's location, we can effectively resolve and identify each compound. This section details the key analytical techniques and the expected variations in their spectral outputs.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Separation and Identification

GC-MS is the cornerstone for the analysis of FAMEs, offering both high-resolution separation and definitive structural information.[3] The choice of the GC column is critical for resolving positional isomers. A polar capillary column is generally preferred for the analysis of FAMEs.

Experimental Workflow: GC-MS Analysis

NMR_Interpretation Acquire Acquire 1H and 13C NMR Spectra Identify_Ester Identify Methyl Ester Signals (¹H: ~3.7 ppm, s, 3H; ¹³C: ~51 ppm, ~174 ppm) Acquire->Identify_Ester Identify_Ketone Identify Ketone Carbonyl (¹³C: ~208-212 ppm) Acquire->Identify_Ketone Identify_Alpha_Protons Identify Protons Alpha to Ketone (¹H: ~2.4-2.7 ppm, triplets) Acquire->Identify_Alpha_Protons Correlate_Shifts Correlate Chemical Shifts to Ketone Position Identify_Ester->Correlate_Shifts Identify_Ketone->Correlate_Shifts Analyze_Splitting Analyze Splitting Patterns (Identify adjacent protons) Identify_Alpha_Protons->Analyze_Splitting Analyze_Splitting->Correlate_Shifts Confirm_Structure Confirm Isomer Structure Correlate_Shifts->Confirm_Structure

Caption: Logical workflow for the interpretation of NMR spectra to identify methyl oxooctadecanoate isomers.

Biological Activity: A Frontier of Investigation

The biological activities of many keto-FAMEs are still under active investigation, presenting exciting opportunities for novel discoveries. The position of the ketone group can influence how these molecules interact with enzymes and receptors, potentially leading to isomer-specific biological effects.

Known and Potential Biological Activities:

  • Methyl 12-oxooctadecanoate: This isomer has been isolated from the pulp of Livistona decipiens and has shown potential anti-hyperlipidemic and anti-ulcer activities in preliminary studies. [5][6]* Anti-inflammatory Potential: Fatty acid derivatives are known to possess anti-inflammatory properties. [1][7][8]It is plausible that methyl oxooctadecanoate isomers could exhibit anti-inflammatory effects, possibly through the modulation of inflammatory pathways. Further investigation is warranted to explore this potential.

  • Anticancer and Cytotoxic Effects: Certain fatty acid esters have demonstrated cytotoxicity against cancer cell lines. [9]The presence of a reactive ketone group in methyl oxooctadecanoate isomers could contribute to cytotoxic activity, making them interesting candidates for anticancer research.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of the isomers on a cancer cell line.

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of each methyl oxooctadecanoate isomer in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding and analyzing Methyl 5-oxooctadecanoate and its positional isomers. The key takeaway for researchers is that while these molecules are structurally similar, the position of the ketone functionality imparts unique physicochemical and spectral properties that can be leveraged for their unambiguous identification. The preliminary evidence of biological activity for some isomers suggests a promising avenue for further research, particularly in the areas of anti-inflammatory and anticancer drug discovery.

Future investigations should focus on a systematic evaluation of the biological activities of a comprehensive panel of methyl oxooctadecanoate isomers. Elucidating the structure-activity relationships will be crucial for identifying lead compounds with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a solid foundation for such endeavors. As our understanding of the lipidome continues to expand, the detailed characterization of molecules like Methyl 5-oxooctadecanoate and its isomers will undoubtedly play a vital role in advancing biomedical research.

References

  • The Good Scents Company. methyl 5-oxooctadecanoate. Available from: [Link]

  • PubChem. Methyl 3-oxooctadecanoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 10-oxooctadecanoate. National Center for Biotechnology Information. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. Molecules, 28(2), 829.
  • Al-Rajhi, A. M. H., et al. (2021).
  • Plou, F. J. (2021). Fatty acid esters as anticancer agents published in IJMS. Francisco Plou Lab. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

  • Al-Yousef, H. M., et al. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Pharmaceutical Journal, 26(5), 688-693.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthetic Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the unequivocal structural confirmation of a synthetic molecule is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the identity of synthetic Methyl 5-oxooctadecanoate (C19H36O3, CAS No: 2380-20-3).[1][2] Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, establishing a framework for self-validating protocols that ensure scientific integrity.

The Imperative of Identity: Why Rigorous Validation Matters

Methyl 5-oxooctadecanoate, a long-chain keto ester, possesses a chemical architecture that includes a C18 fatty acid methyl ester backbone with a ketone functional group at the fifth carbon position. Its utility can span from being a synthetic intermediate in the creation of complex cyclic systems to its potential role in proteomics research. However, its synthesis can potentially yield a variety of structurally similar impurities, including positional isomers (e.g., Methyl 9-oxooctadecanoate, Methyl 10-oxooctadecanoate) or by-products from incomplete reactions or side reactions. The presence of these impurities can significantly impact the compound's reactivity, biological activity, and overall safety profile in downstream applications. Therefore, the selection of appropriate analytical methodology is paramount for unambiguous identification and quality control.

This guide will compare and contrast three powerhouse analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore the strengths and limitations of each in the context of identifying Methyl 5-oxooctadecanoate and distinguishing it from potential alternatives and impurities.

A Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for structural validation should be guided by its ability to provide unambiguous information about the molecule's connectivity, functional groups, and molecular weight.

Analytical Technique Principle of Operation Strengths for Methyl 5-oxooctadecanoate Validation Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate the molecular structure.Provides detailed information on the chemical environment of each proton and carbon atom, allowing for definitive structural elucidation and isomer differentiation.Relatively lower sensitivity compared to MS.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Highly sensitive for determining molecular weight and providing fragmentation patterns that offer structural clues.Can be challenging to differentiate isomers without chromatographic separation.
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for separating the target compound from impurities and isomers, providing information on purity.Does not provide direct structural information without a coupled detector like MS.

In-Depth Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the definitive identification of a novel chemical entity. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework of the molecule.

For Methyl 5-oxooctadecanoate, ¹H NMR will reveal the distinct signals for the methyl ester protons, the protons on the carbons alpha to the two carbonyl groups, the long aliphatic chain, and the terminal methyl group. ¹³C NMR will definitively locate the position of the ester and ketone carbonyl carbons, which is crucial for distinguishing it from its positional isomers.

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthetic Methyl 5-oxooctadecanoate.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-32 for adequate signal-to-noise

  • Spectral Width: 0-12 ppm

  • Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Parameters:

  • Instrument: 100 MHz (on a 400 MHz spectrometer)

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C

  • Spectral Width: 0-220 ppm

  • Relaxation Delay: 2 seconds

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Acquire 1H Spectrum c->d e Acquire 13C Spectrum c->e f Fourier Transform d->f e->f g Phase Correction & Baseline Correction f->g h Chemical Shift Referencing g->h i Integration & Peak Picking h->i j Structural Assignment i->j k Identity Confirmed/Rejected j->k Compare to Reference/Expected Data

Caption: Workflow for NMR-based identity validation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl 5-oxooctadecanoate

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale for Assignment
CH₃ (terminal)~0.88 (t)~14.1Typical chemical shift for a terminal methyl group in a long alkyl chain.
(CH₂)n~1.25 (m)~22.7-31.9Overlapping signals for the methylene groups in the long aliphatic chain.
-CH₂-C=O (ketone)~2.41 (t)~42.9Protons and carbon alpha to the ketone carbonyl are deshielded.
-C=O-CH₂-~2.73 (t)~35.7Protons and carbon between the two carbonyl groups are further deshielded.
-CH₂-COOCH₃~2.49 (t)~27.9Protons and carbon alpha to the ester carbonyl are deshielded.
-COOCH₃3.67 (s)~51.5Characteristic singlet for the methyl ester protons.
C=O (ester)-~173.3Typical chemical shift for an ester carbonyl carbon.
C=O (ketone)-~208.9Characteristic chemical shift for a ketone carbonyl carbon, clearly distinguishing it from the ester.

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary slightly.

Comparative Analysis with Positional Isomers:

The key to differentiating Methyl 5-oxooctadecanoate from its positional isomers lies in the ¹³C NMR spectrum. For example, in Methyl 9-oxooctadecanoate, the ketone carbonyl would appear around 211 ppm, and the signals for the alpha carbons would shift accordingly.[3] Similarly, for Methyl 10-oxooctadecanoate, the ketone carbonyl signal would be expected at a similar position, but the surrounding carbon signals would differ.[4]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it becomes a powerful method for both separation and identification.

The primary goal of using MS is to confirm the molecular weight of the synthetic product (312.49 g/mol ).[1] Additionally, the fragmentation pattern generated by techniques like Electron Ionization (EI) can provide a structural "fingerprint" that can be compared to a reference or used to deduce structural features.

Sample Preparation:

  • Prepare a stock solution of the synthetic Methyl 5-oxooctadecanoate in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

GC-MS Parameters:

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating long-chain esters.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation a Prepare Dilute Solution b Transfer to GC Vial a->b c Inject Sample b->c d Chromatographic Separation c->d e Ionization & Fragmentation d->e f Mass Analysis e->f g Identify Molecular Ion Peak f->g h Analyze Fragmentation Pattern g->h i Compare with Database/Expected Fragments h->i j Identity Verified i->j Confirm Molecular Weight & Structure

Caption: Workflow for GC-MS based identity validation.

The EI mass spectrum of Methyl 5-oxooctadecanoate is expected to show a molecular ion peak (M⁺) at m/z 312. Key fragmentation patterns for long-chain methyl esters and ketones include:

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

Table 2: Expected Key Fragments in the Mass Spectrum of Methyl 5-oxooctadecanoate

m/z Proposed Fragment Structure Fragmentation Pathway
312[C₁₉H₃₆O₃]⁺Molecular Ion (M⁺)
281[M - OCH₃]⁺Loss of the methoxy group from the ester.
157[CH₃OOC(CH₂)₃CO]⁺Cleavage of the C-C bond between C5 and C6.
129[CH₃OOC(CH₂)₃]⁺Further fragmentation of the m/z 157 ion with loss of CO.
115[CH₃(CH₂)₁₂CO]⁺Cleavage of the C-C bond between C4 and C5.
74[CH₃OOCCH₂]⁺McLafferty rearrangement involving the ester group.

Distinguishing from Alternatives:

While positional isomers will have the same molecular weight, their fragmentation patterns will differ. For instance, the alpha-cleavage fragments will be indicative of the ketone's position. For Methyl 9-oxooctadecanoate, prominent fragments corresponding to cleavage on either side of the C9 carbonyl would be expected at different m/z values than those for the 5-oxo isomer.

High-Performance Liquid Chromatography (HPLC): A Tool for Purity Assessment and Isomer Separation

While NMR and MS provide rich structural information, HPLC excels at separating the target compound from impurities. This is crucial for assessing the purity of the synthetic product.

Given that the synthesis of Methyl 5-oxooctadecanoate could result in positional isomers and other by-products, a reliable separation method is essential. Reverse-phase HPLC (RP-HPLC) is well-suited for separating long-chain fatty acid esters based on their hydrophobicity.

Sample Preparation:

  • Prepare a stock solution of the synthetic product in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

RP-HPLC Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 70% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carbonyl chromophore).

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis a Dissolve Sample b Filter Sample a->b c Inject into HPLC b->c d Separation on C18 Column c->d e UV Detection d->e f Analyze Chromatogram e->f g Determine Retention Time f->g h Calculate Purity g->h i Purity & Identity Confirmed h->i Compare with Reference Standard

Caption: Workflow for HPLC-based purity and identity assessment.

Under the described conditions, Methyl 5-oxooctadecanoate will elute as a single, sharp peak. The retention time of this peak can be used as an identifying characteristic when compared to a certified reference standard.

Separation from Potential Impurities:

  • Positional Isomers: Positional isomers of oxooctadecanoate may have slightly different polarities and can often be separated by optimizing the HPLC gradient.

  • Starting Materials: Unreacted starting materials would likely have significantly different retention times and be easily resolved.

  • By-products: By-products from side reactions, such as hydrolysis to the corresponding carboxylic acid, would be more polar and elute earlier.

Synthesizing the Data for Unambiguous Validation

A multi-faceted approach, leveraging the strengths of each technique, provides the most robust validation of synthetic Methyl 5-oxooctadecanoate.

  • Primary Identification: High-resolution NMR spectroscopy should be the cornerstone of identity confirmation, providing an unparalleled level of structural detail.

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) confirms the elemental composition, while GC-MS provides a characteristic fragmentation pattern and an additional layer of purity assessment.

  • Purity and Isomer Separation: HPLC is the workhorse for determining the purity of the synthetic batch and for resolving it from closely related isomers and impurities.

By systematically applying these techniques and rigorously interpreting the resulting data, researchers can be confident in the identity and quality of their synthetic Methyl 5-oxooctadecanoate, ensuring the integrity of their subsequent research and development activities.

References

  • The Good Scents Company. methyl 5-oxooctadecanoate. [Link]

  • PubChem. Methyl 9-oxooctadecanoate. [Link]

  • PubChem. Methyl 10-oxooctadecanoate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative in Keto Fatty Acid Research

Keto fatty acids, a unique class of lipids characterized by a ketone group within the fatty acyl chain, are increasingly recognized for their significant roles in cellular signaling, metabolism, and various pathological conditions. Their accurate quantification in biological matrices is paramount for advancing our understanding of their function and for the development of novel therapeutics. However, the inherent chemical properties of these endogenous molecules present considerable analytical challenges.

This guide provides an in-depth comparison of the three most common analytical platforms for keto fatty acid analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Beyond a simple comparison of techniques, we will delve into the critical process of cross-validation . Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure that the data generated is reliable, reproducible, and comparable, a cornerstone of scientific integrity and a requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2]. This guide is designed to equip researchers with the expertise to select the appropriate analytical methodology and to rigorously validate their findings.

An Overview of Analytical Platforms

The choice of an analytical platform for keto fatty acid quantification is a critical decision that influences the sensitivity, specificity, and throughput of the analysis. Each technique operates on a different principle of separation and detection, offering a unique set of advantages and disadvantages.

Analytical_Workflows cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow hplc_sample Biological Sample hplc_prep Sample Preparation (Extraction, Derivatization) hplc_sample->hplc_prep hplc_sep HPLC Separation (Reversed-Phase) hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data gcms_sample Biological Sample gcms_prep Sample Preparation (Extraction, Derivatization) gcms_sample->gcms_prep gcms_sep GC Separation (Volatility-based) gcms_prep->gcms_sep gcms_det Mass Spectrometry (Ionization & Detection) gcms_sep->gcms_det gcms_data Data Analysis gcms_det->gcms_data lcms_sample Biological Sample lcms_prep Sample Preparation (Extraction) lcms_sample->lcms_prep lcms_sep LC Separation (Reversed-Phase) lcms_prep->lcms_sep lcms_det Tandem Mass Spectrometry (MS/MS Detection) lcms_sep->lcms_det lcms_data Data Analysis lcms_det->lcms_data

Figure 1: General workflows for HPLC-UV, GC-MS, and LC-MS/MS analysis.

In-Depth Comparison of Analytical Methodologies

A thorough understanding of the principles, requirements, and performance characteristics of each analytical technique is essential for selecting the most appropriate method for a given research question.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Separation and Detection: HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, typically a C18 column for fatty acids. Detection via UV is possible if the analyte possesses a chromophore that absorbs light at a specific wavelength. Keto fatty acids themselves lack strong UV chromophores, necessitating derivatization to introduce a UV-active moiety for sensitive detection.

Sample Preparation and Derivatization: Analysis of keto fatty acids by HPLC-UV almost invariably requires a derivatization step to enhance detection sensitivity. Common derivatizing agents for carboxylic acids include those that introduce aromatic groups, such as 2,4'-dibromoacetophenone.

Derivatization_HPLC cluster_structures HPLC-UV Derivatization keto_fa Keto Fatty Acid (No UV Chromophore) reagent Derivatization Reagent keto_fa->reagent + derivatized_fa Derivatized Keto Fatty Acid (UV-active) reagent->derivatized_fa

Figure 2: Derivatization of a keto fatty acid for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Separation and Detection: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized, fragmented, and detected by a mass spectrometer, providing both quantitative data and structural information.

Sample Preparation and Derivatization: Native keto fatty acids are not sufficiently volatile or thermally stable for direct GC-MS analysis. Therefore, a two-step derivatization is mandatory: oximation to protect the keto group, followed by silylation or esterification of the carboxylic acid to increase volatility[3]. This multi-step process can be time-consuming and a source of analytical variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Separation and Detection: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analytes are ionized and fragmented in a controlled manner. The instrument then selectively monitors specific fragment ions, providing a high degree of specificity and reducing background noise.

Sample Preparation and Derivatization: One of the significant advantages of LC-MS/MS is that derivatization is often not required for keto fatty acids. The inherent sensitivity and specificity of the MS/MS detector allow for the direct analysis of these compounds after a relatively simple sample extraction, such as protein precipitation or liquid-liquid extraction[4].

Performance Characteristics: A Comparative Summary

The following table summarizes the key performance characteristics of the three analytical platforms for the analysis of keto fatty acids.

ParameterHPLC-UVGC-MSLC-MS/MS
Sensitivity (LLOQ) Moderate (µg/mL range)High (ng/mL range)Very High (pg/mL to ng/mL range)
Specificity Low to ModerateHighVery High
Derivatization Usually RequiredMandatoryOften Not Required
Sample Throughput ModerateLow to ModerateHigh
Matrix Effects LowLowHigh (Ion Suppression/Enhancement)
Cost (Instrument) LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

The Critical Role of Cross-Validation

When analytical data from different methods or laboratories are to be compared or combined, a formal cross-validation study is essential to ensure data integrity and consistency.

Defining Cross-Validation in Bioanalysis: Cross-validation is the process of comparing the results from two or more validated analytical methods to assess the level of agreement in the quantification of the same analyte in a given matrix. This is particularly crucial when transitioning from an older to a newer analytical method or when data from different analytical platforms are used in a single study.

Experimental Design for Cross-Validation: A typical cross-validation study involves analyzing a set of quality control (QC) samples and incurred (study) samples by both analytical methods.

Cross_Validation cluster_workflow Cross-Validation Workflow samples QC & Incurred Samples method_a Method A (e.g., LC-MS/MS) samples->method_a method_b Method B (e.g., GC-MS) samples->method_b results_a Results A method_a->results_a results_b Results B method_b->results_b comparison Statistical Comparison (e.g., Bland-Altman) results_a->comparison results_b->comparison conclusion Assessment of Agreement comparison->conclusion

Figure 3: Workflow for cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation of LC-MS/MS and GC-MS Methods
  • Sample Selection:

    • Prepare three levels of QC samples (low, medium, and high) in the relevant biological matrix.

    • Select a minimum of 20 incurred samples from a representative study population.

  • Analysis:

    • Analyze the QC and incurred samples using the validated LC-MS/MS method.

    • Analyze the same set of QC and incurred samples using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the concentration of the keto fatty acid in each sample determined by both methods.

    • For each sample, calculate the percent difference between the results from the two methods.

  • Acceptance Criteria:

    • The mean difference between the two methods should be within ±20% for at least 67% of the samples.

    • A Bland-Altman plot is often used to visually assess the agreement between the two methods.

Addressing the Challenges in Keto Fatty Acid Analysis

The analysis of endogenous keto fatty acids is fraught with challenges that require careful consideration and optimization of the analytical method.

  • Endogenous Nature of Analytes: The presence of the analyte in the blank matrix complicates the preparation of calibration standards and QCs. Strategies such as the use of a surrogate matrix or standard addition may be necessary[1].

  • Matrix Effects in LC-MS/MS: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement[5]. This can be mitigated through effective sample cleanup, chromatographic optimization, and the use of a stable isotope-labeled internal standard.

  • Analyte and Derivative Stability: Keto fatty acids and their derivatives can be susceptible to degradation. Stability should be thoroughly evaluated under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Active sites in the GC inlet or column- Incomplete derivatization- Use a deactivated inlet liner and a high-quality, inert GC column- Optimize derivatization reaction conditions (time, temperature, reagent concentration)
Low Recovery - Inefficient extraction- Analyte degradation- Optimize extraction solvent and pH- Add antioxidants to the sample; minimize sample handling time
High Variability (Poor Precision) - Inconsistent derivatization- Matrix effects- Ensure complete and reproducible derivatization- Use a stable isotope-labeled internal standard; improve sample cleanup

Conclusion and Recommendations

The choice of an analytical method for keto fatty acid analysis depends on the specific requirements of the study.

  • LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and throughput, often without the need for derivatization. It is well-suited for both discovery-based research and regulated bioanalysis.

  • GC-MS offers high sensitivity and specificity but is hampered by the mandatory and often complex derivatization process, making it less suitable for high-throughput applications.

  • HPLC-UV is a cost-effective option but generally lacks the sensitivity and specificity of mass spectrometry-based methods, making it more suitable for the analysis of less complex samples or when high concentrations of the analyte are expected.

Regardless of the chosen method, rigorous validation in accordance with regulatory guidelines is imperative. When multiple analytical methods are employed, a comprehensive cross-validation study is the only way to ensure the integrity and comparability of the data, thereby upholding the principles of sound scientific research.

References

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • Chen, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 137. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Han, J., et al. (2015). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the simultaneous determination of seven α-keto acids in human plasma.
  • Hoffman, N. E., & Killinger, T. A. (1982). Gas chromatographic determination of serum branched-chain alpha-keto acids derivatized by extractive alkylation. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 47-55. [Link]

  • Kishimoto, Y., & Radin, N. S. (1963). Preparation of fatty acid methyl esters. Journal of Lipid Research, 4(4), 437-439. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Mizukoshi, T., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-7. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42.

Sources

A Comparative Guide to Methyl 5-oxooctadecanoate and Other Long-Chain Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of lipid biology, long-chain fatty acids (LCFAs) are not merely cellular building blocks and energy reserves; they are potent signaling molecules that orchestrate a symphony of physiological and pathological processes. Within this diverse class of molecules, oxidized fatty acids, including keto-fatty acids, are emerging as critical players with unique biological activities. This guide provides an in-depth comparison of Methyl 5-oxooctadecanoate, a saturated keto-fatty acid methyl ester, with other well-characterized LCFAs, offering insights into its potential biological significance and a framework for its experimental evaluation.

Introduction to Long-Chain Fatty Acids: Beyond Bioenergetics

Long-chain fatty acids, typically defined as having 14 or more carbon atoms, are fundamental to cellular function.[1] Their roles extend from being primary substrates for energy production through β-oxidation to serving as essential components of cellular membranes, thereby influencing membrane fluidity and function.[2] Furthermore, LCFAs and their derivatives act as ligands for various nuclear and cell-surface receptors, modulating gene expression and intracellular signaling cascades involved in metabolism, inflammation, and cellular proliferation.

This guide will focus on comparing Methyl 5-oxooctadecanoate with three major classes of LCFAs:

  • Saturated Fatty Acids (SFAs): Such as palmitic acid (C16:0) and stearic acid (C18:0).

  • Monounsaturated Fatty Acids (MUFAs): Such as oleic acid (C18:1).

  • Polyunsaturated Fatty Acids (PUFAs): Such as linoleic acid (C18:2, an omega-6 fatty acid) and α-linolenic acid (C18:3, an omega-3 fatty acid).

  • Other Oxidized Fatty Acids: Including keto-derivatives like 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA).

Profiling Methyl 5-oxooctadecanoate: A Keto-Fatty Acid Ester

Methyl 5-oxooctadecanoate is the methyl ester of 5-oxooctadecanoic acid, a derivative of stearic acid characterized by a ketone group at the fifth carbon. While its natural occurrence is not well-documented, its structure suggests it may arise from the oxidation of stearic acid.[3] The presence of the methyl ester group increases its lipophilicity compared to its free fatty acid counterpart, which can influence its cellular uptake and metabolism.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of a lipid is paramount to designing and interpreting biological experiments.

PropertyMethyl 5-oxooctadecanoateStearic Acid (for comparison)
CAS Number 2380-20-3[5]57-11-4
Molecular Formula C19H36O3[5]C18H36O2
Molecular Weight 312.49 g/mol [5]284.48 g/mol
Melting Point 58-60 °C[6]69.3 °C
Form Solid[6]Waxy Solid
Solubility Soluble in organic solvents; sparingly soluble in water.Insoluble in water; soluble in organic solvents.

Comparative Biological Activities: A Framework for Investigation

Direct biological data on Methyl 5-oxooctadecanoate is limited. However, by examining the known activities of structurally related keto-fatty acids and other LCFAs, we can formulate hypotheses and design experiments to elucidate its functional role.

Cellular Metabolism and Energy Production

LCFAs are a major source of cellular energy through mitochondrial β-oxidation. The presence of a ketone group in Methyl 5-oxooctadecanoate may alter its metabolic fate compared to its non-oxidized counterpart, stearic acid.

M5O Methyl 5-oxooctadecanoate H Hydrolysis (Esterases) M5O->H FA5O 5-Oxooctadecanoic Acid H->FA5O BO β-Oxidation FA5O->BO KB Ketone Body Metabolism FA5O->KB Potential Shunting ACoA Acetyl-CoA BO->ACoA TCA TCA Cycle ACoA->TCA

Caption: Hypothesized metabolic fate of Methyl 5-oxooctadecanoate.

It is plausible that intracellular esterases first hydrolyze Methyl 5-oxooctadecanoate to its free fatty acid form, 5-oxooctadecanoic acid.[4] This keto-acid could then enter the β-oxidation pathway, although the ketone group might necessitate additional enzymatic steps or lead to alternative metabolic shunting, potentially influencing ketogenesis.[7]

Modulation of Nuclear Receptors: PPARs

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a central role in lipid and glucose metabolism.[8] LCFAs and their oxidized derivatives are known endogenous ligands for PPARs.[9]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism (liver, heart, muscle), it regulates genes involved in fatty acid uptake and oxidation.[9]

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is involved in insulin sensitization.[10]

Other keto-fatty acids, such as 9-oxo-ODA and 13-oxo-ODA, have been shown to be potent activators of both PPARα and PPARγ.[8][10] This suggests that Methyl 5-oxooctadecanoate, after conversion to its free acid form, could also function as a PPAR ligand.

cluster_0 Cytoplasm cluster_1 Nucleus LCFA LCFA Ligand (e.g., 5-Oxooctadecanoic Acid) PPAR PPAR LCFA->PPAR Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene Metabolism Metabolic Regulation Gene->Metabolism

Caption: Simplified PPAR activation pathway by a fatty acid ligand.

Activation of Cell-Surface Receptors: GPR120

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium- and long-chain fatty acids, particularly unsaturated fatty acids.[11] GPR120 activation is linked to various physiological responses, including the secretion of incretin hormones like GLP-1, anti-inflammatory effects in macrophages, and adipogenesis.[11][12] While the affinity of saturated keto-fatty acids for GPR120 is not well-established, it represents a plausible target for investigation.

cluster_0 Cell Membrane cluster_1 Intracellular LCFA LCFA Ligand GPR120 GPR120 LCFA->GPR120 Binding G_protein Gq/11 GPR120->G_protein Activation PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca [Ca2+]i Increase IP3->Ca Response Cellular Response (e.g., GLP-1 secretion, anti-inflammatory effects) Ca->Response

Caption: GPR120 signaling leading to intracellular calcium mobilization.

Inflammatory and Cytotoxic Effects

The cellular impact of LCFAs on inflammation and viability is complex and often context-dependent. Saturated fatty acids like palmitate can induce inflammation through pathways involving NF-κB activation and can be cytotoxic at high concentrations.[13] Conversely, omega-3 PUFAs are generally considered anti-inflammatory.[14] Oxidized fatty acids can also exhibit potent biological effects, including the induction of apoptosis.[15] The presence of the ketone group on the stearic acid backbone could significantly alter its inflammatory and cytotoxic profile.

Experimental Protocols for Comparative Analysis

To objectively compare Methyl 5-oxooctadecanoate with other LCFAs, a series of well-defined in vitro experiments are necessary. The following protocols provide a robust framework for such a comparative study.

Experimental Workflow

cluster_assays Functional Assays start Prepare Fatty Acid Stocks (Methyl 5-oxooctadecanoate, Palmitate, Oleate, etc.) cell_culture Culture Relevant Cell Lines (e.g., HepG2, 3T3-L1, RAW 264.7) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT/XTT) cell_culture->cytotoxicity fao Fatty Acid Oxidation Assay cell_culture->fao ppar PPAR Reporter Assay cell_culture->ppar gpr120 GPR120 Activation Assay (Calcium Mobilization) cell_culture->gpr120 inflammation Inflammation Assays (NF-κB, ROS) cell_culture->inflammation data_analysis Data Analysis and Comparison cytotoxicity->data_analysis fao->data_analysis ppar->data_analysis gpr120->data_analysis inflammation->data_analysis

Caption: A comprehensive workflow for the comparative analysis of fatty acids.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of Methyl 5-oxooctadecanoate in comparison to other LCFAs.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells (e.g., HepG2 liver cells, 3T3-L1 pre-adipocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Fatty Acid Preparation: Prepare stock solutions of Methyl 5-oxooctadecanoate and other LCFAs (e.g., palmitic acid, oleic acid) in a suitable solvent (e.g., DMSO or ethanol). Further dilute in culture medium containing fatty acid-free bovine serum albumin (BSA) to the desired final concentrations.

  • Cell Treatment: Replace the culture medium with the prepared fatty acid solutions and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 2: PPARα/γ Reporter Gene Assay

Objective: To assess the ability of Methyl 5-oxooctadecanoate to activate PPARα and PPARγ.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or CV-1) with a PPAR expression plasmid (e.g., pCMV-hPPARα or pCMV-hPPARγ), a reporter plasmid containing a PPAR response element upstream of a luciferase gene (PPRE-luc), and a control plasmid for normalization (e.g., Renilla luciferase).[16][17]

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 5-oxooctadecanoate, a known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ), and other LCFAs for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Fold activation is calculated relative to the vehicle-treated control.

Protocol 3: GPR120 Activation (Calcium Mobilization) Assay

Objective: To determine if Methyl 5-oxooctadecanoate can activate GPR120 signaling.

Methodology:

  • Cell Culture: Use a cell line endogenously expressing GPR120 (e.g., STC-1) or a cell line transiently or stably overexpressing GPR120 (e.g., HEK293T).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

  • Compound Addition: Use a fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation) to add Methyl 5-oxooctadecanoate, a known GPR120 agonist (e.g., GW9508 or α-linolenic acid), and other LCFAs to the wells.[5][18]

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence response to determine the extent of GPR120 activation.

Summary and Future Directions

The comparative analysis of Methyl 5-oxooctadecanoate with other LCFAs is crucial for understanding its potential role in cellular physiology and pathology. Based on the activities of structurally similar keto-fatty acids, it is hypothesized that Methyl 5-oxooctadecanoate may act as a modulator of PPAR nuclear receptors, potentially influencing lipid metabolism and inflammatory pathways. Its interaction with cell-surface receptors like GPR120 and its impact on cellular viability and oxidative stress also warrant thorough investigation.

The experimental protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the biological activities of Methyl 5-oxooctadecanoate. Such studies will not only illuminate the specific functions of this particular keto-fatty acid but also contribute to a broader understanding of how lipid oxidation modifies the signaling properties of LCFAs, with potential implications for the development of novel therapeutics for metabolic and inflammatory diseases.

References

  • 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes. (2015). Lipids, 50(1), 3-12. [Link]

  • Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice. (2012). PLoS ONE, 7(2), e31317. [Link]

  • Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. (2012). PLoS One, 7(2), e31317. [Link]

  • Reducing Inflammation: Why the Ketogenic Diet and Exogenous Ketones Are Key. (2019). Ketogenic.com. [Link]

  • Biochemistry, Ketone Metabolism. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Uptake of long-chain fatty acid methyl esters by mammalian cells. (1971). Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 231(2), 319-330. [Link]

  • Determination of ROS-Induced Lipid Peroxidation by HPLC-Based Quantification of Hydroxy Polyunsaturated Fatty Acids. (2022). Methods in Molecular Biology, 2526, 181-189. [Link]

  • Go keto, stop inflammation: Advantages of a ketogenic diet. (n.d.). Verisana Lab. [Link]

  • Metabolism of topically applied fatty acid methyl esters in BALB/C mouse epidermis. (1987). The Journal of Investigative Dermatology, 88(1), 26-31. [Link]

  • 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. (2015). Journal of Natural Medicines, 69(3), 296-302. [Link]

  • Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. (2018). Antioxidants, 7(2), 31. [Link]

  • Oxidation of Fatty Acids Is the Source of Increased Mitochondrial Reactive Oxygen Species Production in Kidney Cortical Tubules in Early Diabetes. (2009). Diabetes, 58(5), 1257-1265. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]

  • Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay. (n.d.). BPS Bioscience. [Link]

  • GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (2014). Journal of Lipid Research, 55(7), 1271-1280. [Link]

  • Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent. (2005). American Journal of Physiology-Endocrinology and Metabolism, 289(5), E936-E944. [Link]

  • The Effect of Ketogenic Diet on Inflammatory Arthritis and Cardiovascular Health in Rheumatic Conditions: A Mini Review. (2021). Frontiers in Medicine, 8, 792846. [Link]

  • methyl 5-oxooctadecanoate. (n.d.). The Good Scents Company. [Link]

  • Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells. (2019). Frontiers in Bioengineering and Biotechnology, 7, 219. [Link]

  • Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. (2012). Drug Discovery Today: Therapeutic Strategies, 9(2), e71-e78. [Link]

  • Ketogenic Diets Increase Cholesterol and Inflammation. (2019). Physicians Committee for Responsible Medicine. [Link]

  • 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. (2011). Molecular Nutrition & Food Research, 55(4), 585-593. [Link]

  • Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging. (2020). Analytical Chemistry, 92(15), 10348-10355. [Link]

  • Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. (2019). Antioxidants, 8(11), 529. [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN. [Link]

  • Mouse Peroxisome Proliferator-Activated Receptor Alpha. (n.d.). Indigo Biosciences. [Link]

  • Assessment of fatty acid beta oxidation in cells and isolated mitochondria. (2014). Current Protocols in Toxicology, 60, 24.3.1-24.3.12. [Link]

  • NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription. (2003). American Journal of Physiology-Lung Cellular and Molecular Physiology, 284(1), L84-L89. [Link]

  • Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies. (2021). Marine Drugs, 19(4), 219. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). In Methods in Molecular Biology (Vol. 1272, pp. 69-79). Humana Press. [Link]

  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism. (2021). Frontiers in Endocrinology, 12, 694821. [Link]

  • GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (2010). Cell, 142(5), 687-698. [Link]

  • Increased endobiotic fatty acid methyl esters following exposure to methanol. (1995). FEBS Letters, 375(3), 235-238. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2015). Journal of Visualized Experiments, (99), e52724. [Link]

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2021). International Journal of Molecular Sciences, 22(16), 8563. [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (2018). Expert Opinion on Drug Discovery, 13(1), 37-49. [Link]

  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. (2011). Circulation, 124(18), 2006-2032. [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023). Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

  • Active fatty acid oxidation defines the cellular response towards reactive oxygen species. (2020). Redox Biology, 36, 101623. [Link]

  • Rodent Models of D-Galactose Induction of Accelerated Aging: A Platform for Exploring Kidney Aging Mechanisms and Anti-Kidney Aging Strategies. (2024). Preprints.org. [Link]

  • NF-κB: blending metabolism, immunity, and inflammation. (2021). Trends in Endocrinology & Metabolism, 32(1), 28-43. [Link]

  • Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023). Frontiers in Bioscience-Landmark, 28(1), 10. [Link]

  • NF-κB inactivation in myeloid cell leads to reprogramming of whole-body energy metabolism in response to high-fat diet. (2023). iScience, 26(9), 107599. [Link]

Sources

A Comparative Guide to Purity Assessment of Methyl 5-oxooctadecanoate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of Methyl 5-oxooctadecanoate. We will delve into the methodologies, supporting experimental data, and the nuanced advantages of each technique.

Methyl 5-oxooctadecanoate is an ester with the linear formula CH₃(CH₂)₁₂CO(CH₂)₃CO₂CH₃.[1] Ensuring its purity is critical for its application in the synthesis of various cyclic ring systems.[1] Impurities, often stemming from the synthesis process, can significantly impact the outcome of subsequent reactions. Common impurities may arise from incomplete reactions, side reactions, or the degradation of the product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] Its high resolution and sensitivity make it a cornerstone for purity analysis in the pharmaceutical industry.[3][4]

The HPLC Advantage for Methyl 5-oxooctadecanoate

The primary advantage of HPLC in this context is its exceptional ability to separate structurally similar compounds. Potential impurities in Methyl 5-oxooctadecanoate, such as isomers or compounds with slight variations in their aliphatic chain, can be effectively resolved. The choice of a suitable stationary phase, typically a C18 column, and an optimized mobile phase are crucial for achieving the desired separation.[5]

A typical HPLC method for fatty acid methyl esters (FAMEs) involves a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[6][7] UV detection at low wavelengths (around 205-210 nm) is commonly employed for FAMEs as they lack a strong chromophore.[6][7]

Experimental Protocol: HPLC Purity Assessment

The following is a detailed protocol for the purity assessment of Methyl 5-oxooctadecanoate by HPLC. This method should be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[2][3][8]

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methyl 5-oxooctadecanoate reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the Methyl 5-oxooctadecanoate reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample of Methyl 5-oxooctadecanoate in the same manner as the standard solution.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Standard and Sample Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation Prep Weigh Sample into NMR Tube Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process FID (FT, Phasing) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Molar Purity Integrate->Calculate

Sources

A Senior Application Scientist's Guide to Distinguishing Methyl 5-oxooctadecanoate and Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Positional isomers, such as Methyl 5-oxooctadecanoate and Methyl 12-oxooctadecanoate, present a common analytical challenge due to their identical mass and elemental composition. This guide provides an in-depth comparison of these two molecules, leveraging key analytical techniques to enable their unambiguous differentiation. We will delve into the principles and expected experimental outcomes of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography, providing a robust framework for their identification.

Introduction to the Challenge: Positional Isomerism

Methyl 5-oxooctadecanoate and Methyl 12-oxooctadecanoate are both fatty acid methyl esters (FAMEs) with a ketone group along their eighteen-carbon chain. The sole difference lies in the position of this oxo- group, a subtle structural variance that can significantly impact their physicochemical properties and biological activities. Standard analytical methods must be carefully optimized and interpreted to pinpoint the location of this functional group.

I. Mass Spectrometry: Unveiling Structural Clues Through Fragmentation

Electron Impact (EI) Mass Spectrometry is a powerful tool for distinguishing positional isomers by analyzing their fragmentation patterns. The position of the carbonyl group dictates the preferential cleavage points along the alkyl chain, resulting in a unique mass spectrum for each isomer.

The Underlying Principle: Alpha-Cleavage

In the mass spectrometer, the ionized molecules undergo fragmentation. For ketones and esters, a predominant fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This results in the formation of characteristic fragment ions. The location of the oxo group in Methyl 5-oxooctadecanoate and Methyl 12-oxooctadecanoate will, therefore, generate distinct sets of fragment ions.

Predicted Key Fragmentation Pathways

cluster_5oxo Methyl 5-oxooctadecanoate Fragmentation cluster_12oxo Methyl 12-oxooctadecanoate Fragmentation M5 [M]+• m/z 312 F5_1 α-cleavage (C4-C5) M5->F5_1 F5_2 α-cleavage (C5-C6) M5->F5_2 Frag5_A [CH3OOC(CH2)3CO]+ m/z 115 F5_1->Frag5_A Frag5_B [CH3(CH2)12CO]+ m/z 211 F5_2->Frag5_B M12 [M]+• m/z 312 F12_1 α-cleavage (C11-C12) M12->F12_1 F12_2 α-cleavage (C12-C13) M12->F12_2 Frag12_A [CH3OOC(CH2)10CO]+ m/z 227 F12_1->Frag12_A Frag12_B [CH3(CH2)5CO]+ m/z 113 F12_2->Frag12_B

Caption: Predicted major fragmentation pathways for the two isomers.

Experimental Data Summary: Mass Spectrometry
IsomerPredicted Key Fragment Ion 1 (m/z)Predicted Key Fragment Ion 2 (m/z)
Methyl 5-oxooctadecanoate 115211
Methyl 12-oxooctadecanoate 227113

The presence of these distinct high-mass fragment ions provides a definitive fingerprint for each isomer.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of the purified methyl oxooctadecanoate isomers in a volatile solvent such as hexane or ethyl acetate.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The electron-withdrawing effect of the carbonyl group causes a downfield shift (deshielding) of the signals from nearby nuclei. The position of these deshielded signals directly corresponds to the location of the oxo group.

The Underlying Principle: Carbonyl Deshielding

The electronegative oxygen atom of the carbonyl group pulls electron density away from the adjacent carbon and hydrogen atoms. This reduction in electron density leads to a larger effective magnetic field experienced by these nuclei, causing them to resonate at a higher frequency (larger chemical shift in ppm).

NMR Analysis Workflow

cluster_workflow NMR Data Interpretation Workflow Start Acquire 1H and 13C NMR Spectra Step1 Identify signals for protons and carbons alpha to the carbonyl group (deshielded region) Start->Step1 Step2 Assign signals based on their chemical shifts and multiplicities Step1->Step2 Step3 Correlate deshielded signals to specific positions in the carbon chain Step2->Step3 End Determine the position of the oxo group Step3->End

Caption: A logical workflow for interpreting NMR data to distinguish the isomers.

Experimental Data Summary: ¹³C NMR Spectroscopy

A comprehensive study by Tulloch (1977) provides precise ¹³C NMR chemical shifts for all sixteen positional isomers of methyl oxooctadecanoate, offering an authoritative dataset for their differentiation.[1][2]

Carbon PositionMethyl 5-oxooctadecanoate (ppm)Methyl 12-oxooctadecanoate (ppm)
C=O (ester) 174.2174.2
OCH₃ 51.451.4
C-2 33.934.1
C-3 24.824.9
C-4 (α to keto) 42.2 29.1
C-5 (keto) 211.1 29.3
C-6 (α to keto) 42.8 29.6
C-11 (α to keto) 29.342.8
C-12 (keto) 29.6211.1
C-13 (α to keto) 23.942.2
C-18 14.114.0

Data adapted from Tulloch, A. P. (1977). Deuterium isotope effects and assignment of 13C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates. Canadian Journal of Chemistry, 55(7), 1135-1142.[1][2]

The most significant differences are observed for the carbonyl carbon itself (around 211 ppm) and the carbons alpha to the ketone (around 42-43 ppm).[3][4] The position of these characteristic downfield signals definitively identifies the isomer.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

III. Gas Chromatography: Separation Based on Physicochemical Properties

While mass spectrometry and NMR spectroscopy are crucial for structural elucidation, Gas Chromatography (GC) is the primary technique for separating the isomers. The subtle differences in polarity and boiling point between Methyl 5-oxooctadecanoate and Methyl 12-oxooctadecanoate can be exploited for their chromatographic separation.

The Underlying Principle: Chromatographic Separation

In GC, compounds are separated based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert gas). The retention time of a compound is influenced by its volatility and its interaction with the stationary phase. For positional isomers of FAMEs, polar stationary phases are often effective.[5]

Expected Elution Order

The polarity of the molecule is influenced by the accessibility of the polar keto and ester groups. In Methyl 5-oxooctadecanoate, the two polar groups are closer together, which may lead to stronger interactions with a polar stationary phase compared to Methyl 12-oxooctadecanoate where the groups are more separated. This would result in a longer retention time for the 5-oxo isomer on a polar column. Conversely, on a non-polar column, elution is primarily based on boiling point, and subtle differences may be observed.

Experimental Protocol: High-Resolution Gas Chromatography
  • Sample Preparation: Prepare a mixed solution containing both isomers in a volatile solvent like hexane.

  • Gas Chromatography:

    • Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2380, CP-Sil 88, or equivalent; 60-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness), is recommended for optimal separation of FAME isomers.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Inlet: Split injector at 250°C.

    • Oven Program: A slow temperature ramp is crucial for separating closely eluting isomers. For example, start at 180°C, hold for 10 minutes, then ramp at 2-3°C/min to 240°C and hold.

    • Detector: Flame Ionization Detector (FID) at 260°C.

Conclusion

The differentiation of Methyl 5-oxooctadecanoate and Methyl 12-oxooctadecanoate, while challenging, is readily achievable through a multi-technique analytical approach.

  • Mass Spectrometry provides definitive structural information through the analysis of characteristic fragment ions resulting from alpha-cleavage around the oxo group.

  • ¹³C NMR Spectroscopy offers unambiguous identification by pinpointing the location of the deshielded carbonyl carbon and its adjacent alpha-carbons.

  • Gas Chromatography , particularly with a polar stationary phase, allows for the physical separation of the two isomers based on subtle differences in their polarity.

By combining these powerful analytical techniques, researchers can confidently identify and distinguish between these positional isomers, ensuring the accuracy and integrity of their scientific investigations.

References

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • methyl stearate, 112-61-8. The Good Scents Company. [Link]

  • Methyl 10-oxooctadecanoate. PubChem. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Improved Separation of Fame Isomers Using Comprehensive Two-Dimensional Gas Chromatography. Application to Broccoli Samples. (2025, September 28). ResearchGate. [Link]

  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). PubMed. [Link]

  • Tulloch, A. P. (1977). Deuterium isotope effects and assignment of 13C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates. Canadian Journal of Chemistry, 55(7), 1135-1142. [Link]

  • Fragmentation pattern of methyl hexadecanoate. ResearchGate. [Link]

  • Methyl stearate. NIST WebBook. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • methyl 5-oxooctadecanoate, 2380-20-3. The Good Scents Company. [Link]

  • Tulloch, A. P. (1977). Deuterium isotope effects and assignment of 13C chemical shifts in spectra of methyl octadecanoate and the sixteen isomeric oxooctadecanoates. Canadian Journal of Chemistry, 55(7), 1135-1142. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Positional and geometric isomer separation of FAME by comprehensive 2-D GC. (2001). PubMed. [Link]

  • low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3. Doc Brown's Chemistry. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • METHYL 5-OXODECANOATE. gsrs. [Link]

  • Mass fragmentation of a) 9,12-Octadecadienoic acid (Z,Z)-, methyl ester... ResearchGate. [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Retention time of fatty acids methyl ester from derivatised TSO and... ResearchGate. [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek Resource Hub. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Chemistry LibreTexts. [Link]

  • 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters. Interchim. [Link]

  • 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... ResearchGate. [Link]

  • Mathematical method for the prediction of retention times of fatty acid methyl esters in temperature-programmed capillary gas chromatography. (1995). PubMed. [Link]

  • Mass spectrum of 9, 12-octadecadenoic acid, methyl ester. The observed... ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • Mass fragmentation of (a) 9,12,15-Octadecatrienoic acid, methyl ester,... ResearchGate. [Link]

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons. [Link]

Sources

A Comparative Analysis of the Biological Activity of Oxooctadecanoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: Beyond the Parent Molecule

Oxooctadecanoates are a fascinating class of oxidized lipids derived from the essential fatty acid, linoleic acid. These molecules, often collectively referred to as keto fatty acids, are not merely metabolic byproducts but potent signaling molecules with diverse biological activities. The specific position of the ketone group and the geometry (cis/trans or E/Z) of the double bonds create a landscape of distinct isomers, each with a unique stereochemical signature. This structural nuance is the critical determinant of their biological function, dictating how they interact with cellular machinery to modulate physiological and pathological processes.[1][2]

While research has established their roles in phenomena ranging from inflammation to cancer, the field often lacks a direct, comparative perspective. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex world of oxooctadecanoate isomers. We will dissect the biological activities of prominent isomers, provide the experimental frameworks to validate these findings, and offer insights into the underlying signaling pathways. Our objective is to present a clear, evidence-based comparison, explaining not just what these molecules do, but why specific experimental choices are made to elucidate their function.

Comparative Biological Activities: Structure Dictates Function

The biological effects of oxooctadecanoate isomers are remarkably diverse, underscoring the principle that subtle changes in molecular structure can lead to profoundly different functional outcomes. The primary areas of investigation include anti-inflammatory, anti-cancer, and metabolic effects.

Anti-inflammatory Activity

Inflammation is a key process where oxooctadecanoates demonstrate significant and isomer-specific activity. Macrophage cell lines, such as RAW 264.7, are the workhorses in this field. They provide a robust and reproducible model system to study the inflammatory response, as they can be activated by lipopolysaccharide (LPS) to produce a cascade of inflammatory mediators, mimicking bacterial infection.

Several isomers have been identified as potent modulators of this process:

  • (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE): This isomer exhibits strong anti-inflammatory properties by inhibiting the production of key mediators like nitric oxide (NO) and prostaglandin E2.[3] Its action is multifaceted, involving the suppression of reactive oxygen species (ROS) and the modulation of major inflammatory signaling pathways, including NF-κB and MAPK.[3] Furthermore, it activates the cytoprotective Nrf2/HO-1 signaling axis, highlighting a dual-action mechanism of dampening inflammation while promoting cellular defense.[3]

  • 10-oxo-trans-11-octadecenoic Acid (KetoC): KetoC effectively suppresses the expression of proinflammatory cytokines such as TNFα, IL-6, and IL-1β in LPS-stimulated macrophages.[4] Mechanistic studies reveal that its effects are mediated through the G protein-coupled receptor GPR120, which, upon activation, leads to the inhibition of the NF-κB p65 subunit's nuclear translocation.[4]

  • 8-oxo-9-octadecenoic Acid (OOA): Similar to its counterparts, OOA significantly curtails the production of NO and other inflammatory cytokines.[5] Its mechanism involves the targeted inhibition of the MAPK signaling pathway, specifically by preventing the phosphorylation of JNK and ERK, and also by blocking the NF-κB pathway.[5]

Anti-Cancer Activity

The potential of oxooctadecanoates as anti-neoplastic agents is an emerging area of intense interest. The cytotoxic effects appear to be highly specific to the isomer and the cancer cell type.

  • 9-Oxo-(10E,12E)-octadecadienoic Acid (9-EE-KODE): Isolated from eggplant calyx, this isomer has demonstrated notable cytotoxic activity against human ovarian cancer (HRA) cells.[6] Its mechanism of action is the induction of apoptosis, a form of programmed cell death. This is evidenced by classic apoptotic hallmarks such as intracellular DNA fragmentation, the surface exposure of phosphatidylserine, and the activation of effector caspases-3/7.[6]

Metabolic and Cardiovascular Effects

The geometric configuration of the double bonds in the parent octadecadienoic acid chain significantly influences lipid metabolism and cardiovascular risk.

  • Geometric Isomers of 9,12-Octadecadienoic Acid: A study comparing cis,cis (cc) and trans,trans (tt) isomers in perfused rat livers revealed differential effects on fat metabolism.[2] While both isomers were taken up by the liver at similar rates, the tt-isomer led to a greater increase in ketone body production and a decrease in the secretion of triglycerides and cholesterol compared to the cc-isomer.[2] This suggests the trans configuration shunts the fatty acid towards oxidation (ketogenesis) rather than esterification and secretion.

  • Clinical Relevance of Trans Isomers: Epidemiological data from the Cardiovascular Health Study (CHS) found that the t/t-18:2 isomer in circulating plasma was significantly associated with a higher risk of total mortality and, in particular, cardiovascular-related deaths.[7] This highlights that isomeric forms of fatty acids, sometimes produced during industrial food processing, can have detrimental health consequences.

Data Presentation: A Comparative Summary

The following table summarizes the key biological activities and mechanisms of action for the discussed oxooctadecanoate isomers.

Isomer NameBiological ActivityModel SystemKey Findings & MechanismReference
13-KODE Anti-inflammatoryRAW 264.7 MacrophagesInhibits NO & cytokines; Blocks ROS; Inhibits NF-κB & MAPK; Activates Nrf2/HO-1.[3]
KetoC Anti-inflammatoryRAW 264.7 MacrophagesSuppresses TNFα, IL-6, IL-1β; Acts via GPR120 to inhibit NF-κB.[4]
OOA Anti-inflammatoryRAW 264.7 MacrophagesInhibits NO & cytokines; Inhibits MAPK (JNK, ERK) & NF-κB phosphorylation.[5]
9-EE-KODE Anti-cancer (Cytotoxic)Human Ovarian Cancer (HRA) CellsInduces apoptosis via DNA fragmentation and caspase-3/7 activation.[6]
t,t-9,12-Octadecadienoic Acid Metabolic / CardiovascularPerfused Rat Livers / Human CohortIncreases ketogenesis, decreases lipid secretion; Associated with increased cardiovascular mortality.[2][7]

Signaling Pathways & Mechanistic Diagrams

Understanding the signaling pathways modulated by these isomers is crucial for targeted drug development. The diagrams below, generated using DOT language, illustrate the key mechanisms of action.

Anti-inflammatory Signaling of KetoC and OOA

These isomers converge on the inhibition of the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression.

anti_inflammatory_pathways cluster_KetoC KetoC Pathway cluster_OOA OOA Pathway cluster_downstream Common Downstream Effects KetoC KetoC (10-oxo-trans-11-octadecenoic acid) GPR120 GPR120 Receptor KetoC->GPR120 NFkB_Inhibit Inhibition of NF-κB Nuclear Translocation GPR120->NFkB_Inhibit OOA OOA (8-oxo-9-octadecenoic acid) MAPK_Inhibit Inhibits MAPK (JNK, ERK) Phosphorylation OOA->MAPK_Inhibit OOA->NFkB_Inhibit MAPK_Inhibit->NFkB_Inhibit Cytokines Decreased Pro-inflammatory Cytokine Production (TNFα, IL-6, NO) NFkB_Inhibit->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory pathways of KetoC and OOA.

Apoptotic Pathway of 9-EE-KODE

This isomer triggers programmed cell death in cancer cells through the activation of the caspase cascade.

apoptosis_pathway KODE 9-EE-KODE Cell Human Ovarian Cancer Cell KODE->Cell Signal Pro-Apoptotic Signaling Cascade Cell->Signal Caspase Caspase-3/7 Activation Signal->Caspase Hallmarks Apoptotic Hallmarks: - DNA Fragmentation - Phosphatidylserine Exposure Caspase->Hallmarks Apoptosis Apoptosis (Cell Death) Hallmarks->Apoptosis

Caption: Apoptosis induction pathway by 9-EE-KODE.

Experimental Protocols: A Guide to Self-Validating Systems

The trustworthiness of any claim rests on the robustness of the experimental protocol. The following methods are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Experimental Workflow: From Hypothesis to Data

The diagram below outlines a typical workflow for evaluating the biological activity of an oxooctadecanoate isomer.

experimental_workflow start Hypothesis: Isomer X has Y activity cell_culture 1. Cell Culture (e.g., RAW 264.7, HRA) start->cell_culture treatment 2. Treatment - Isomer X (various conc.) - Vehicle Control (e.g., DMSO) - Positive Control cell_culture->treatment assay 3. Functional Assay (e.g., ELISA, MTT) treatment->assay mechanism 4. Mechanistic Assay (e.g., Western Blot, qPCR) assay->mechanism data 5. Data Analysis (Statistics, IC50) assay->data mechanism->data conclusion Conclusion data->conclusion

Caption: General experimental workflow for isomer activity screening.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to quantify the ability of an isomer to suppress the inflammatory response in RAW 264.7 macrophage cells.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. The choice of density is critical; too sparse and the cells won't respond robustly, too dense and they may become senescent.

  • Treatment:

    • Pre-treat the cells for 1-2 hours with various concentrations of the oxooctadecanoate isomer (e.g., 1, 5, 10, 25 µM) dissolved in DMSO.

    • Crucial Controls: Include a "vehicle control" (DMSO only) to account for any solvent effects and an "unstimulated control" (media only).

  • Inflammatory Stimulation:

    • After pre-treatment, add LPS (1 µg/mL final concentration) to all wells except the unstimulated control. Incubate for 24 hours.

  • Quantification of Nitric Oxide (NO):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be run in parallel to quantify the concentration of nitrite (a stable proxy for NO).

  • Quantification of Cytokines (TNFα, IL-6):

    • Use the remaining supernatant to quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Check (Self-Validation):

    • After collecting the supernatant, perform an MTT or WST-1 assay on the remaining cells to ensure the observed anti-inflammatory effects are not due to cytotoxicity. A reduction in inflammatory markers is only meaningful if the cells are viable.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which an isomer becomes toxic to cancer cells, a key parameter for anti-cancer drug development.

  • Cell Seeding:

    • Seed cancer cells (e.g., HRA) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the isomer (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the isomer concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Expert Insights and Future Directions

The available evidence compellingly demonstrates that the bioactivity of oxooctadecanoates is not a class effect but is exquisitely dependent on the specific isomer. The position of the oxo group and the E/Z configuration of double bonds create distinct three-dimensional structures that interact differently with receptors and enzymes. For instance, the anti-inflammatory actions of KetoC, 13-KODE, and OOA, while seemingly similar, are initiated by different molecular recognitions and pathway engagements.

Causality Behind Experimental Choices:

  • Model Systems: The use of immortalized cell lines like RAW 264.7 or HRA is a pragmatic first step. They offer a cost-effective, high-throughput system to screen for activity and elucidate basic mechanisms. However, they are a simplified model.

  • LPS Stimulation: LPS is a potent and reliable inducer of the TLR4 inflammatory pathway, providing a strong and reproducible signal against which the inhibitory effects of test compounds can be measured.

Future Research Should Focus On:

  • Head-to-Head Comparisons: Most studies investigate a single isomer. There is a critical need for comprehensive studies that compare a panel of isomers in the same assays and model systems to establish a clear structure-activity relationship.

  • In Vivo Validation: While in vitro data is foundational, the ultimate therapeutic potential must be validated in preclinical animal models of disease (e.g., mouse models of peritonitis for inflammation, or xenograft models for cancer).[8][9][10]

  • Target Identification: For many isomers, the direct molecular target remains unknown. Advanced techniques like thermal proteome profiling or activity-based protein profiling could uncover the specific proteins these lipids bind to, unlocking new avenues for drug design.

The study of oxooctadecanoate isomers is a rich and promising field. By applying rigorous, self-validating experimental designs and focusing on the direct comparison of these nuanced structures, the research community can unlock their full therapeutic potential.

References

  • Journal of Drug Delivery and Therapeutics. (2019). GC-MS analysis of bioactive compounds from Freshwater mussels of Parreysia corrugata. (Muller 1774) and their pharmacological activities. [Link]

  • National Institutes of Health. (2018). O-GlcNAcylation Regulation of Cellular Signaling in Cancer. [Link]

  • PubMed. (2014). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. [Link]

  • National Institutes of Health. (2015). Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers. [Link]

  • National Institutes of Health. (2021). Experimental animal models for diabetes and its related complications—a review. [Link]

  • PubMed. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. [Link]

  • PubMed. (1990). Differential effects of geometrical isomers of octadecadienoic acids on ketogenesis and lipid secretion in the livers from rats fed a cholesterol-enriched diet. [Link]

  • National Institutes of Health. (2014). Trans Fatty Acid Isomers in Mortality and Incident Coronary Heart Disease Risk. [Link]

  • MDPI. (2018). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. [Link]

  • National Institutes of Health. (2020). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). [Link]

  • National Institutes of Health. (2023). Animal models for induction of diabetes and its complications. [Link]

  • National Institutes of Health. (2017). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. [Link]

  • ResearchGate. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]

Sources

A Senior Scientist's Guide to Quantitative Analysis of Methyl 5-oxooctadecanoate: A Comparative Validation of GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive lipids is paramount. Methyl 5-oxooctadecanoate, a keto-fatty acid ester, presents unique analytical challenges due to its functional group and the need for high sensitivity in complex biological matrices. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the validated quantitative analysis of this compound.

The narrative that follows is not a mere recitation of protocols but a logical journey through the methodological choices, grounded in years of field experience and the rigorous standards of international regulatory bodies. We will explore the causality behind each experimental decision, from sample preparation to data acquisition, to build a self-validating analytical system you can trust.

The Analytical Dichotomy: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the quantification of a moderately polar, medium-chain fatty acid ester like Methyl 5-oxooctadecanoate is not arbitrary. It is a decision based on a trade-off between the inherent strengths and weaknesses of each technique concerning volatility, thermal stability, and the need for chemical derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has long been the workhorse for fatty acid methyl ester (FAME) analysis due to its exceptional chromatographic resolution.[1] However, it necessitates that analytes be volatile and thermally stable. For a keto-ester, the presence of the ketone group can lead to thermal degradation and poor peak shape in the hot injection port.[2] Therefore, a critical derivatization step is required to protect this functional group, adding a layer of complexity to the sample preparation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is ideally suited for analytes that are less volatile or thermally labile.[3] It analyzes compounds directly from the liquid phase, obviating the need for high temperatures during introduction into the mass spectrometer. The specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides exceptional sensitivity and selectivity, allowing for the detection of low-level analytes in intricate biological matrices.[4]

Below is a logical workflow comparing the two analytical pathways:

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow a1 Sample Extraction (e.g., LLE) a2 Derivatization (Methoximation of Ketone) a1->a2 a3 GC Separation (Polar Capillary Column) a2->a3 a4 EI Ionization & MS Detection (Scan or SIM) a3->a4 b1 Sample Extraction (e.g., LLE or SPE) b2 LC Separation (Reversed-Phase C18) b1->b2 b3 ESI Ionization & MS/MS Detection (MRM) b2->b3 start Biological Sample start->a1 start->b1

Figure 1: Comparative workflow for GC-MS and LC-MS/MS analysis.

Head-to-Head Performance: A Data-Driven Comparison

The choice of methodology is ultimately guided by performance. The following table summarizes the expected validation parameters for well-developed GC-MS and LC-MS/MS methods for Methyl 5-oxooctadecanoate, synthesized from established performance data for similar analytes.

Validation ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)Rationale & Justification
Limit of Quantitation (LOQ) ~0.5 - 5 ng/mL~0.05 - 0.5 ng/mLLC-MS/MS with MRM is inherently more sensitive due to the reduction in chemical noise and the specificity of the precursor-to-product ion transition.[5]
Linear Dynamic Range 1 - 1000 ng/mL0.1 - 1000 ng/mLBoth techniques can demonstrate excellent linearity over several orders of magnitude, though LC-MS/MS often has a lower starting point.
Precision (%RSD) < 15%< 10%The multi-step derivatization in the GC-MS protocol can introduce slightly more variability compared to the more direct LC-MS/MS approach.[6]
Accuracy (% Recovery) 85 - 115%90 - 110%With an appropriate internal standard, both methods can achieve high accuracy. The potential for incomplete derivatization in GC-MS can be a source of inaccuracy if not optimized.
Sample Throughput LowerHigherThe derivatization step (typically 60-90 minutes of incubation) and longer GC run times decrease the throughput of the GC-MS method.[2]
Specificity Good (with SIM)ExcellentWhile Selected Ion Monitoring (SIM) in GC-MS enhances specificity, it cannot match the confirmatory power of a specific MRM transition in LC-MS/MS, which minimizes matrix interferences.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, validated methodologies that adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidance and ICH Q2(R1).[6][7][8]

Method 1: Validated GC-MS Protocol with Methoximation

This method is predicated on the conversion of the ketone to a more thermally stable methyloxime derivative, which yields better chromatographic performance.

1. Internal Standard Selection & Preparation:

  • Rationale: An internal standard (IS) is crucial to correct for variations during sample preparation and injection. Methyl nonadecanoate (C19:0) is an excellent choice as it is a saturated fatty acid methyl ester that is structurally similar to the analyte but is not typically found in biological samples.[5][9]

  • Protocol: Prepare a 10 µg/mL working solution of Methyl nonadecanoate in hexane.

2. Sample Preparation and Derivatization:

  • Protocol:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of the 10 µg/mL Methyl nonadecanoate internal standard solution.

    • Perform a liquid-liquid extraction by adding 500 µL of a hexane:isopropanol (3:2, v/v) mixture, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes to form the methyloxime derivative.

    • Cool the vial to room temperature and add 100 µL of hexane for injection.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)

  • Column: Agilent J&W DB-23 or equivalent polar cyanopropyl column (e.g., 60 m x 0.25 mm, 0.25 µm)

  • Oven Program: 100°C hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

  • Injector: 250°C, Splitless mode

  • Carrier Gas: Helium at 1.2 mL/min

  • MS System: Agilent 5977B MSD (or equivalent)

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Rationale: While a full scan can be used for initial identification, SIM provides greater sensitivity for quantification. The likely fragmentation of the methyloxime derivative of Methyl 5-oxooctadecanoate (M.W. 341.5) will involve cleavage alpha to the nitrogen and the original carbonyl carbon.

    • Proposed Quantitation Ions:

      • Analyte (as methyloxime): m/z 158 (cleavage yielding [CH3O-N=C-(CH2)3-COOCH3]⁺), m/z 310 ([M-31]⁺, loss of OCH3)

      • Internal Standard (Methyl nonadecanoate): m/z 74 (McLafferty rearrangement), m/z 312 ([M]⁺)

G cluster_gcms GC-MS Protocol Logic is Spike with IS (Methyl nonadecanoate) ext Liquid-Liquid Extraction is->ext deriv Methoximation (Protect Ketone Group) ext->deriv inj GC-MS Analysis (SIM) deriv->inj

Figure 2: Logical flow of the GC-MS sample preparation and analysis.
Method 2: High-Sensitivity LC-MS/MS Protocol

This method leverages the power of tandem mass spectrometry for direct, high-sensitivity quantification without the need for derivatization.

1. Internal Standard Selection & Preparation:

  • Rationale: For LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard, as it co-elutes with the analyte and experiences identical ionization effects. A deuterated version of Methyl 5-oxooctadecanoate would be ideal. As this is not readily commercially available, a custom synthesis may be required.[10] A suitable alternative is a commercially available deuterated long-chain fatty acid methyl ester, such as Methyl palmitate-d31, which will have similar extraction and chromatographic behavior.

  • Protocol: Prepare a 100 ng/mL working solution of the chosen deuterated internal standard in methanol.

2. Sample Preparation:

  • Protocol:

    • To 100 µL of sample, add 10 µL of the 100 ng/mL deuterated internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of 50:50 methanol:water for injection.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Column: Phenomenex Kinetex C18 or equivalent (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Rationale: MRM provides unparalleled selectivity by monitoring a specific precursor ion and its unique fragment ion. The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation will likely occur at the ester and keto functional groups.

    • Proposed MRM Transitions:

      • Analyte (Methyl 5-oxooctadecanoate, M.W. 312.49): Precursor [M+H]⁺ m/z 313.3 → Product m/z 281.3 (loss of methanol), Product m/z 159.1 (cleavage at the keto group)

      • IS (e.g., Methyl palmitate-d31): Precursor [M+H]⁺ m/z 302.5 → Product m/z 270.5 (loss of methanol)

Concluding Remarks for the Practicing Scientist

Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise quantification of Methyl 5-oxooctadecanoate when properly validated.

Choose GC-MS when:

  • You require high chromatographic resolution to separate isomers.

  • Your laboratory is primarily equipped for GC-based analyses.

  • Sample throughput is not the primary concern.

Choose LC-MS/MS when:

  • The highest sensitivity and specificity are required, especially in complex matrices like plasma.

  • High sample throughput is necessary.

  • You wish to avoid chemical derivatization to simplify the workflow and reduce potential sources of error.

Ultimately, the choice of methodology should be guided by the specific research question, the available instrumentation, and the required analytical performance. By understanding the fundamental principles and the practical considerations outlined in this guide, researchers can confidently develop and validate a robust quantitative method for Methyl 5-oxooctadecanoate that meets the highest standards of scientific integrity.

References

  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Available at: [Link]

  • Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResearchGate. (2017). (PDF) GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Available at: [Link]

  • PubChem. Methyl 5-oxodecanoate. Available at: [Link]

  • NIH. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Available at: [Link]

  • ResearchGate. (2017). How much quantity of internal standard should we add for Fame analysis in GC?. Available at: [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Available at: [Link]

  • Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

  • ResearchGate. (2005). Comparison of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for the determination of fatty and resin acids in paper mill process waters. Available at: [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

  • The Good Scents Company. methyl 5-oxooctadecanoate. Available at: [Link]

  • SpectraBase. Methyl 5-oxooctadecanoate. Available at: [Link]

  • Amerigo Scientific. Methyl 5-oxooctadecanoate. Available at: [Link]

  • ResearchGate. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Available at: [Link]

  • NIH. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • ResearchGate. Optimized MRM transitions for profiling of free fatty acids. Available at: [Link]

  • YouTube. (2023). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. Available at: [Link]

Sources

Inter-laboratory comparison of Methyl 5-oxooctadecanoate analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methyl 5-oxooctadecanoate Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Lipidomics

Methyl 5-oxooctadecanoate, a keto-fatty acid ester, is a molecule of increasing interest in biomedical research, potentially playing roles in various metabolic and signaling pathways. As with any analyte of significance, the ability to measure its concentration accurately and reproducibly across different laboratories is paramount. Inconsistent analytical methods can lead to conflicting research findings, hindering scientific progress and the development of potential therapeutics. This guide, therefore, presents a framework for an inter-laboratory comparison of Methyl 5-oxooctadecanoate analysis. By establishing a robust and harmonized analytical protocol, we can ensure the reliability and comparability of data generated by diverse research groups. This document is designed to provide both the rationale behind the experimental choices and a practical, step-by-step guide to conducting such a comparison.

Pillar 1: Establishing a Gold-Standard Analytical Method

The foundation of any successful inter-laboratory comparison is a well-defined and validated analytical method. For Methyl 5-oxooctadecanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its high sensitivity, selectivity, and the extensive existing literature on the analysis of fatty acid methyl esters (FAMEs)[1][2].

Rationale for Method Selection

While High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of keto-esters, GC-MS offers superior chromatographic resolution for FAMEs and provides structural information through mass spectral fragmentation, which is invaluable for confident analyte identification[3][4]. To enhance the volatility and thermal stability of Methyl 5-oxooctadecanoate, a derivatization step to form a methyloxime is recommended, a common strategy for improving the chromatographic behavior of keto-containing compounds[5].

Detailed Experimental Protocol: GC-MS Analysis of Methyl 5-oxooctadecanoate

This protocol is designed to be a self-validating system, incorporating an internal standard for accurate quantification and quality control checks to ensure system suitability.

1. Materials and Reagents:

  • Methyl 5-oxooctadecanoate certified reference material (CRM)

  • Methyl heptadecanoate (Internal Standard, IS)

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Sodium hydroxide

  • Boron trifluoride (BF3) in methanol (14%)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, cell lysate)

2. Sample Preparation and Derivatization:

  • Lipid Extraction: To 100 µL of the sample, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex for 2 minutes. Add 200 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 5 minutes to separate the phases. Carefully collect the lower organic phase.

  • Internal Standard Spiking: To the extracted lipid sample, add a known amount of the internal standard, Methyl heptadecanoate.

  • Saponification and Methylation: Evaporate the solvent under a stream of nitrogen. Add 1 mL of 0.5 M methanolic NaOH and heat at 80°C for 10 minutes. Cool the sample and add 2 mL of 14% BF3 in methanol. Heat again at 80°C for 2 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the hexane to the desired final volume (e.g., 100 µL) under a gentle stream of nitrogen.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis[2].

  • Injector: Split/splitless inlet at 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min[2].

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions for Methyl 5-oxooctadecanoate and the internal standard. A full scan acquisition can be used for initial method development and peak identification.

Pillar 2: Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison study is crucial for obtaining meaningful and actionable data. The following steps outline a robust study design, drawing on principles from established guidelines for proficiency testing[6][7][8].

Study Organization and Participant Recruitment

The study should be coordinated by a single organizing body responsible for preparing and distributing the test materials and for collecting and analyzing the data. A minimum of eight to fifteen participating laboratories is recommended to ensure statistical power.

Preparation and Distribution of Test Materials

A homogenous batch of the test material (e.g., spiked human plasma) should be prepared and divided into identical aliquots. Three samples with different concentrations of Methyl 5-oxooctadecanoate (low, medium, and high) should be included to assess linearity and accuracy across a range of values. A blank sample should also be included. Samples should be stored and shipped under conditions that ensure the stability of the analyte.

Workflow of the Inter-Laboratory Comparison

The following diagram illustrates the workflow of the proposed inter-laboratory comparison study.

Inter_Laboratory_Comparison_Workflow cluster_organizer Organizing Body cluster_participants Participating Laboratories (n=8-15) A Preparation of Homogenous Test Materials (4 Levels) B Distribution of Samples to Participating Laboratories A->B C Sample Receipt and Storage B->C E Data Collection and Statistical Analysis F Generation of Final Report and Performance Evaluation E->F D Analysis of Samples using the Standardized GC-MS Protocol C->D G Submission of Results to the Organizing Body D->G G->E

Caption: Workflow of the inter-laboratory comparison study.

Pillar 3: Data Analysis and Interpretation of Results

The performance of each laboratory will be assessed using internationally recognized statistical methods, primarily the Z-score[8][9][10]. The Z-score provides a standardized measure of a laboratory's deviation from the consensus value.

Calculation of Performance Statistics
  • Consensus Mean (x̄): The robust mean of the results submitted by all participating laboratories for each concentration level.

  • Standard Deviation for Proficiency Assessment (σ): A measure of the dispersion of the results.

  • Z-score: Calculated for each laboratory's result at each concentration level using the formula: Z = (x - x̄) / σ where 'x' is the individual laboratory's result.

A Z-score between -2.0 and +2.0 is generally considered satisfactory, a Z-score between 2.0 and 3.0 or -2.0 and -3.0 is questionable, and a Z-score outside of ±3.0 is considered unsatisfactory[2].

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical data from our proposed inter-laboratory comparison study for the medium concentration sample.

Laboratory IDReported Concentration (µg/mL)Z-scorePerformance Evaluation
Lab 14.85-0.58Satisfactory
Lab 25.120.48Satisfactory
Lab 34.65-1.38Satisfactory
Lab 45.351.40Satisfactory
Lab 56.104.40Unsatisfactory
Lab 64.95-0.18Satisfactory
Lab 75.050.20Satisfactory
Lab 84.78-0.86Satisfactory
Consensus Mean 5.00
Std. Dev. 0.25
Interpretation of Results and Troubleshooting

The data in the table indicates that most laboratories performed well, with Z-scores within the satisfactory range. However, Lab 5 reported a significantly higher concentration, resulting in an unsatisfactory Z-score. This would trigger a root-cause analysis within Lab 5 to identify potential sources of error. Common issues could include:

  • Calibration Errors: Incorrect preparation of calibration standards.

  • Integration Errors: Incorrect peak integration.

  • Sample Preparation Issues: Inconsistent extraction efficiency.

  • Instrumental Problems: Leaks in the GC inlet or issues with the mass spectrometer.

Mandel's h and k statistics can also be employed for a graphical representation of the consistency of the data, helping to identify systematic biases or issues with precision within specific laboratories[10].

Conclusion: Towards Harmonized and Reliable Lipid Analysis

References

  • LI Jing, XIANG Xin-hua , ZHANG He-zhan. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods[J]. Chinese Pharmaceutical Journal, 2016, 51(2): 139-143. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-Portal.org. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories - eas-eth.org. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. [Link]

  • Assessing interlaboratory comparison data adjustment procedures. [Link]

  • Interlaboratory comparison - PE100+ Association. [Link]

  • Gas--liquid chromatography--mass spectrophotometry of hydroxylated octadecanols derived from hydroxylated stearic acids - PubMed. [Link]

  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology - NCBI. [Link]

  • What is an inter laboratory comparison ? - CompaLab. [Link]

  • EA-4/21 INF: 2018 | European Accreditation. [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - NIH. [Link]

  • Assessment of interlaboratory performance in external proficiency testing programs with a direct HDL‐cholesterol assay - ResearchGate. [Link]

  • Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications | Request PDF - ResearchGate. [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics - LOUIS - UAH. [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - MDPI. [Link]

  • Organic Syntheses Procedure. [Link]

  • Method Validation – lipidomicstandards.org. [Link]

  • View of Validation of analytical methods - Grasas y Aceites. [Link]

  • Methyl 5-oxooctadecanoate - Amerigo Scientific. [Link]

  • methyl 5-oxooctadecanoate, 2380-20-3 - The Good Scents Company. [Link]

  • Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils - MDPI. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Inter laboratory Comparison 2023 Report - Benchmark International. [Link]

  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - MDPI. [Link]

  • Evaluating Inter-laboratory Comparison Data - IMEKO. [Link]

  • Mass spectrum of octadecanoic acid, methyl ester - ResearchGate. [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]

  • (PDF) Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]

Sources

The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

<Comparison Guide: Unambiguous Structural Confirmation of Methyl 5-oxooctadecanoate Derivatives

A Senior Application Scientist's Guide to Navigating Isomeric Complexity

The core challenge in analyzing oxo fatty acids lies in differentiating positional isomers.[2] For instance, while Methyl 5-oxooctadecanoate is the target molecule, synthetic procedures can inadvertently yield Methyl 7-oxooctadecanoate, Methyl 10-oxooctadecanoate, or other isomers that are difficult to separate and distinguish using rudimentary techniques.[3][4] This guide advocates for a multi-technique approach, explaining the rationale behind each experimental choice and providing a validated workflow for conclusive structural elucidation.

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, offering unparalleled insight into the molecular skeleton.[5] It is a non-destructive technique that provides detailed information about the chemical environment of each nucleus, making it indispensable for differentiating isomers.[6]

¹H NMR: A First Look at the Proton Environment

Proton NMR (¹H NMR) provides the initial overview of the molecule's structure. For a long-chain keto ester like Methyl 5-oxooctadecanoate, specific signals are highly informative.

Causality Behind the Analysis: The chemical shift of protons is directly influenced by their proximity to electron-withdrawing groups, such as the ester and ketone carbonyls. Protons closer to these groups will appear further downfield (higher ppm). This principle is the key to locating the keto group.

Key Diagnostic Signals for Methyl 5-oxooctadecanoate:

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.65-3.67 ppm is a definitive indicator of the methyl ester group.[7]

  • α-Methylene Protons to Ester (-CH₂-COOR): A triplet typically observed around 2.29-2.30 ppm.[7]

  • α-Methylene Protons to Ketone (-CH₂-CO-CH₂-): The protons adjacent to the ketone are the most critical for confirming the C-5 position. These will appear as distinct triplets around 2.4-2.5 ppm. The integration of these signals should correspond to four protons.

  • Aliphatic Chain (-(CH₂)n-): A large, complex multiplet in the 1.22-1.42 ppm region.[7]

  • Terminal Methyl (-CH₃): A triplet at approximately 0.84-0.92 ppm.[7]

¹³C NMR: Pinpointing the Carbonyl Groups

While ¹H NMR provides strong evidence, Carbon-13 NMR (¹³C NMR) offers direct confirmation by identifying the carbon atoms, including the two critical carbonyls.

Causality Behind the Analysis: The chemical shifts of the ester and ketone carbonyl carbons are distinctly different and highly sensitive to their electronic environment, allowing for their unambiguous assignment.

Key Diagnostic Signals:

  • Ester Carbonyl (-COO-): Expected in the range of 172-174 ppm.[6]

  • Ketone Carbonyl (-C=O): This is the key signal. For a keto group in the middle of a long aliphatic chain, the chemical shift is expected to be significantly downfield, typically >200 ppm. This provides definitive evidence of the oxo functionality.[5]

  • Methoxy Carbon (-OCH₃): A signal around 51-52 ppm.

  • α-Carbons: The carbons adjacent to the carbonyls will also have characteristic shifts, further aiding in the structural assignment.

Experimental Protocol: NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh 5-20 mg of the purified Methyl 5-oxooctadecanoate derivative. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.[8]

  • Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and assign all peaks in both spectra. For complex spectra, 2D NMR experiments like COSY and HSQC may be necessary to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful complementary technique that provides the molecular weight of the compound and crucial structural information through fragmentation analysis. For fatty acid methyl esters (FAMEs), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common method.[2][9]

Causality Behind the Analysis: In EI-MS, the high-energy electrons cause the molecule to ionize and fragment in a predictable manner. The resulting fragmentation pattern is a "fingerprint" that can be used to deduce the original structure. For keto esters, characteristic cleavages occur adjacent to the carbonyl groups.

Comparative Analysis of Fragmentation Patterns

The key to differentiating positional isomers of methyl oxooctadecanoate lies in the mass-to-charge ratios (m/z) of the fragments formed by cleavage on either side of the keto group (α-cleavage).

IsomerKey Fragment 1 (m/z)Key Fragment 2 (m/z)Rationale
Methyl 5-oxooctadecanoate 115255Cleavage between C4-C5 and C5-C6.
Methyl 7-oxooctadecanoate 143227Cleavage between C6-C7 and C7-C8.
Methyl 10-oxooctadecanoate 185185Symmetric cleavage between C9-C10 and C10-C11.
Methyl 12-oxooctadecanoate 213157Cleavage between C11-C12 and C12-C13.

Note: The McLafferty rearrangement product at m/z 74 is a common fragment for many FAMEs and, while expected, is not useful for determining the keto position.[10]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample in split or splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 280-300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum of this peak, looking for the molecular ion (M⁺) at m/z 312.5 and the key fragmentation ions listed in the table above. Compare the obtained spectrum with a reference library if available.[11]

Integrated Workflow and Data Visualization

For unambiguous confirmation, it is crucial to integrate the data from both NMR and MS. The following workflow provides a systematic approach.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation synthesis Synthesize Derivative purification Purify via Column Chromatography / HPLC synthesis->purification nmr Acquire ¹H and ¹³C NMR Spectra purification->nmr ms Perform GC-MS Analysis purification->ms nmr_interp Assign NMR Signals: - OCH₃ singlet - Ketone α-CH₂ triplets - Ketone Carbonyl (>200 ppm) nmr->nmr_interp ms_interp Analyze Mass Spectrum: - Confirm Molecular Ion (m/z 312) - Identify Key α-Cleavage Fragments ms->ms_interp comparison Compare Experimental Data with Expected Values for Isomers nmr_interp->comparison ms_interp->comparison confirmation Unambiguous Structure Confirmed comparison->confirmation

Caption: Integrated workflow for structural confirmation.

Concluding Remarks

Confirming the structure of Methyl 5-oxooctadecanoate derivatives requires a meticulous and multi-faceted analytical approach. Relying on a single technique, such as GC retention time alone, is insufficient and can lead to incorrect isomer assignment.[2] By combining the detailed structural insights from ¹H and ¹³C NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve a high degree of confidence in their structural elucidation. This robust, self-validating workflow is essential for ensuring the scientific integrity of research and development in fields where these molecules play a critical role.

References

  • RSC Publishing. (2023, December 18). Fatty acid isomerism: analysis and selected biological functions.
  • JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
  • National Institutes of Health. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry.
  • ResearchGate. Oleic methyl ester fragmentation patterns.
  • National Institutes of Health. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization.
  • MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization.
  • MDPI. (2025, January 13). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids.
  • ResearchGate. (2025, October 26). Analytical methods for determination of trans -C18 fatty acid isomers in milk fat. A review.
  • SciSpace. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by.
  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of Long-Chain Functionalized Esters.
  • Wiley Science Solutions. FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.
  • PubMed Central. (2021, August 24). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers.
  • BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Google Patents. Alkoxylation method of fatty acid alkyl esters.
  • PubMed Central. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.
  • PubMed. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes.
  • Cyberlipid. Oxo fatty acids.
  • AOCS. NMR.
  • ResearchGate. 13 C NMR data for keto acids 8.
  • SpectraBase. 3-Oxooctadecanoic acid methyl ester - Optional[MS (GC)] - Spectrum.
  • ResearchGate. GC-MS spectrum of Octadecanoic Acid.
  • National Institutes of Health. Oxo-ester Mediated Native Chemical Ligation: Concept and Applications.
  • Santa Cruz Biotechnology. Methyl 5-oxooctadecanoate | CAS 2380-20-3.
  • The Good Scents Company. methyl 5-oxooctadecanoate, 2380-20-3.
  • Google Patents. Alkoxylated fatty esters and derivatives from natural oil metathesis.
  • Sigma-Aldrich. Methyl 12-oxooctadecanoate 98 2380-27-0.
  • Oxford Academic. (2023, March 23). Anti-nutritional and gas chromatography-mass spectrometry (GC-MS) analysis of ethanol root extract and fractions of Sphenocentrum jollyanum.
  • Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina.
  • PubChem. Methyl 7-oxooctadecanoate.
  • PubChem. Methyl 10-oxooctadecanoate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. This guide provides a detailed protocol for the proper disposal of Methyl 5-oxooctadecanoate (CAS No. 2380-20-3), ensuring the safety of personnel and compliance with environmental regulations. As a long-chain fatty acid ester, its properties necessitate a disposal plan rooted in chemical compatibility, waste segregation, and adherence to institutional and federal guidelines.

Core Principles: Hazard Assessment and Immediate Safety

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific comprehensive toxicological data for Methyl 5-oxooctadecanoate is not widely available, we can infer its general characteristics from its chemical class (fatty acid methyl esters) and available Safety Data Sheets (SDS) for analogous compounds.

Inferred Hazard Profile & Required PPE

The primary concerns with this compound are its combustible nature as a solid and the potential for irritation upon contact.[1] It is generally not classified as a hazardous material for transport, but it is designated as slightly hazardous to water (Water Hazard Class 1), mandating that it should not enter sewer systems or waterways.[1][2][3]

Hazard ConsiderationDescriptionRecommended Personal Protective Equipment (PPE)
Physical State Solid at room temperature (Melting Point: 58-60 °C).Standard laboratory attire (lab coat).
Eye Contact May cause irritation. Analogous compounds can cause serious eye damage.[1]Safety glasses with side shields or goggles are mandatory.
Skin Contact Potential for skin irritation or allergic reaction upon prolonged contact.[1]Nitrile gloves.
Inhalation Unlikely to be an inhalation hazard at room temperature, but dust may be generated during handling.Use in a well-ventilated area. If dust is generated, a type N95 (US) respirator may be required.[4]
Combustibility Classified as a combustible solid.Handle away from open flames and sources of ignition.[2]

Immediate First Aid Measures

  • After inhalation: Move the person to fresh air.[4]

  • In case of skin contact: Take off contaminated clothing and rinse the skin thoroughly with water and soap.[4][5]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[5]

  • If swallowed: Rinse mouth with water and consult a doctor if feeling unwell. Do not induce vomiting.[4][5]

Strategic Disposal: Waste Stream Identification and Segregation

Proper disposal begins with correct waste identification. The key principle is to never mix different waste streams.[3] Mixing can create dangerous reactions, and it complicates the disposal process for your institution's environmental health and safety (EHS) office or licensed waste contractor.

The following diagram outlines the decision-making process for categorizing waste related to Methyl 5-oxooctadecanoate.

start Waste Generated (Methyl 5-oxooctadecanoate) q1 What is the form of the waste? start->q1 pure_solid Unused or Expired Pure Compound q1->pure_solid  Pure Solid contaminated_debris Contaminated Debris (Gloves, Wipes, Weigh Boats) q1->contaminated_debris  Contaminated Solid Debris empty_container Original Product Container (Empty) q1->empty_container  Empty Container proc_solid Dispose as Solid Chemical Waste. Label as 'Methyl 5-oxooctadecanoate'. Do not mix with other chemicals. pure_solid->proc_solid proc_debris Dispose in Solid Hazardous Waste container. Label with all chemical constituents. contaminated_debris->proc_debris proc_container Triple rinse with a suitable solvent (e.g., ethanol or acetone). Dispose of rinsate as liquid chemical waste. Deface label and discard container in regular trash or glass recycling. empty_container->proc_container

Caption: Decision tree for segregating Methyl 5-oxooctadecanoate waste.

Standard Operating Procedures for Disposal

Based on the waste stream identification, follow the appropriate step-by-step procedure.

Procedure 1: Disposal of Unused or Surplus Solid Compound

This is the most direct disposal route and should be treated as the primary chemical waste.

  • Containerization: Keep the chemical in its original, clearly labeled container.[3] If transferring is necessary, use a new, clean container compatible with organic solids and label it clearly with the full chemical name: "Methyl 5-oxooctadecanoate" and the CAS number "2380-20-3".

  • Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[6]

  • Collection: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor. The preferred method of destruction is typically controlled incineration.[5]

Procedure 2: Disposal of Contaminated Labware and Debris

This includes items like gloves, paper towels, weigh boats, or pipette tips that are contaminated with the chemical.

  • Segregation: Place all contaminated solid debris into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical contaminants.

  • Storage and Collection: Keep the container sealed when not in use. Store it in your lab's satellite accumulation area for collection by your EHS office.

Procedure 3: Handling Empty Containers

An "empty" container is never truly empty and must be decontaminated before disposal.

  • Decontamination: Triple-rinse the container with a small amount of a suitable solvent, such as ethanol or acetone.[8] Each rinse should involve swirling the solvent to cover all interior surfaces.

  • Rinsate Disposal: The solvent rinsate is now considered hazardous chemical waste. Collect all three rinses in a designated container for liquid organic waste. Do not pour this down the drain.[1][9]

  • Final Container Disposal: Once rinsed, deface or remove the original label on the container to prevent misuse.[10] It can now be disposed of in the appropriate laboratory solid waste bin (e.g., glass or plastic recycling, depending on the material).[8]

Spill Management and Decontamination Protocol

Accidents happen. A clear, pre-defined spill response plan is essential for safety. For a small spill of solid Methyl 5-oxooctadecanoate, follow this procedure.

cluster_0 IMMEDIATE RESPONSE cluster_1 CONTAIN & CLEAN cluster_2 DISPOSAL & DECONTAMINATION start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust. ppe->contain collect Carefully sweep the material into a dustpan. contain->collect transfer Transfer all collected material and cleanup supplies into a hazardous waste container. collect->transfer decon Wipe the spill area with a cloth dampened with soap and water. transfer->decon dispose_cloth Dispose of the cleaning cloth as contaminated debris. decon->dispose_cloth end Wash hands thoroughly dispose_cloth->end

Caption: Workflow for cleaning a small solid chemical spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Ensure non-essential personnel leave the immediate area.[5]

  • Don PPE: Wear, at a minimum, a lab coat, nitrile gloves, and safety goggles.

  • Contain: Gently cover the solid spill with a dry, inert absorbent material like vermiculite, sand, or a commercial sorbent pad. This prevents the powder from becoming airborne.[11]

  • Collect: Carefully sweep or scoop the mixture into a plastic dustpan.[2] Avoid aggressive actions that could create dust.

  • Package Waste: Transfer the collected material and any contaminated absorbent pads or wipes into a sealed, labeled container for solid chemical waste. All materials used for cleanup are considered hazardous waste.[10]

  • Final Decontamination: Wipe the surface of the spill area with a cloth dampened with soap and water. Dry the area. Place the used cloth in the solid hazardous waste container.[12]

  • Hygiene: Remove PPE and wash hands thoroughly with soap and water.

By adhering to these systematic procedures, researchers can ensure that the disposal of Methyl 5-oxooctadecanoate is conducted safely, responsibly, and in full compliance with established laboratory safety standards.

References

  • Safety Data Sheet - Fatty acids, C14-18 and C16-18-unsatd., Methyl esters . Chevron. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]

  • Safety Data Sheet - Fatty acid methyl ester mixture . Carl ROTH. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. Available at: [Link]

  • Fatty Acid Ethyl Esters - Hazards Identification . SMS Rail Lines. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]

  • Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18 . Mercuria. Available at: [Link]

  • Decontamination - Biosafety Manual . Stanford Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet - Fatty acid methyl ester mixture . Carl ROTH. Available at: [Link]

  • Laboratory Waste Guide 2025 . Available at: [Link]

  • Hazardous Waste - Decontamination . Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, including Methyl 5-oxooctadecanoate, demands a thorough understanding of its potential hazards and the implementation of appropriate protective measures. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

While specific safety data for Methyl 5-oxooctadecanoate is not extensively documented, by analyzing structurally similar long-chain fatty acid esters and keto-esters, we can establish a robust safety protocol. The core principle of this guide is proactive prevention; every procedural step is designed as a self-validating system to minimize risk.

Hazard Assessment: An Expert's Perspective

Methyl 5-oxooctadecanoate is a long-chain fatty acid methyl ester containing a ketone functional group. Based on analogous compounds such as methyl octadecanoate and other keto-esters, we must anticipate the following potential hazards:

  • Skin Irritation: Prolonged or repeated contact with similar fatty acid esters can cause skin irritation.[1]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause significant irritation and potentially severe damage.[1]

  • Skin Sensitization: Some related compounds may cause an allergic skin reaction upon repeated exposure.[1]

  • Inhalation Risk: While the compound likely has low volatility, inhalation of aerosols, mists, or dust (if in solid form) should be avoided as a matter of good laboratory practice.[2][3][4]

Given these potential risks, a comprehensive PPE strategy is not merely recommended; it is essential.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for handling Methyl 5-oxooctadecanoate in common laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shieldsNitrile or Butyl rubber glovesLaboratory coatGenerally not required with adequate ventilation
Preparing Solutions Chemical splash gogglesNitrile or Butyl rubber glovesLaboratory coatWork in a fume hood or well-ventilated area
Heating or Generating Aerosols Chemical splash goggles and face shieldNitrile or Butyl rubber glovesChemical-resistant apron over a laboratory coatRequired if not in a fume hood (e.g., Type A filter for organic vapors)[4]
Cleaning Spills Chemical splash gogglesHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant apron over a laboratory coatMay be required depending on spill size and location
Eye and Face Protection: A Non-Negotiable Standard

The eyes are exceptionally vulnerable to chemical splashes.

  • Rationale: Analogous compounds are classified as causing serious eye damage.[1] Therefore, robust eye protection is critical.

  • Standard Operations: For low-risk activities like weighing small quantities, safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[5][6][7]

  • Splash Risk Operations: When preparing solutions, transferring liquids, or in any situation with a risk of splashing, chemical splash goggles are mandatory. They form a seal around the eyes, offering superior protection.[6][8] For tasks with a high risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles.[6]

Hand Protection: The Importance of Material Compatibility

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Rationale: Fatty acid esters can cause skin irritation and potential sensitization.[1] The right glove material acts as a chemical barrier.

  • Recommended Materials: Nitrile or butyl rubber gloves are recommended for handling acids and esters.[9] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity.[9] Always inspect gloves for tears or pinholes before use.[10]

  • Protocol: Wash hands before and after glove use. Remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the appropriate chemical waste stream.

Body Protection: Shielding Against Incidental Contact
  • Rationale: To protect your skin and personal clothing from spills and contamination.

  • Standard Protocol: A clean, buttoned laboratory coat is required for all work with this chemical.[11]

  • Enhanced Protocol: For larger quantities or situations with a higher splash risk, wear a chemical-resistant apron over your lab coat.[8]

Respiratory Protection: An Additional Safeguard
  • Rationale: While Methyl 5-oxooctadecanoate is expected to have low volatility, operations that can generate dust, mists, or aerosols (e.g., sonication, heating) necessitate respiratory protection to prevent inhalation.[4]

  • Protocol: All handling should ideally be performed within a certified chemical fume hood to control vapors and aerosols at the source. If a fume hood is not feasible and there is a risk of aerosol formation, a respirator with a Type A organic vapor cartridge may be necessary.[4]

Operational Plans: From Preparation to Disposal

Trustworthy safety protocols are built on consistent, repeatable procedures.

Step-by-Step PPE Donning and Doffing Protocol
  • Inspect: Before starting, visually inspect all PPE for damage or contamination.[10]

  • Donning (Putting On):

    • Put on your laboratory coat and fasten it completely.

    • Put on your eye/face protection (safety glasses or goggles).

    • Wash and dry your hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Remove gloves first, peeling them off without touching the outside with your bare hands.

    • Remove your laboratory coat, turning it inside out as you remove it.

    • Remove your eye/face protection.

    • Wash your hands immediately and thoroughly with soap and water.

Spill Response and Disposal Plan

In the event of a spill, your PPE is your primary shield.

  • Alert & Assess: Alert others in the area. Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat) before approaching the spill.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill.[5] For solid spills, gently cover and sweep to avoid creating dust.[2]

  • Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for chemical waste.[5][6]

  • Decontaminate: Clean the spill area as appropriate.

  • Dispose: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as chemical waste according to your institution's official regulations.[1][3] Do not dispose of them in regular trash or down the drain.[1][2][3][5]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow PPE Selection for Methyl 5-oxooctadecanoate Handling start Start: New Task with Methyl 5-oxooctadecanoate task_assessment Assess Task: Weighing, Solution Prep, Heating, etc. start->task_assessment weighing Weighing Solid (Low Dust Potential) task_assessment->weighing Weighing solution_prep Preparing Solution (Splash Potential) task_assessment->solution_prep Solution Prep heating_aerosol Heating / Generating Aerosols task_assessment->heating_aerosol Heating/Aerosol ppe_base Base PPE: - Lab Coat - Nitrile Gloves weighing->ppe_base solution_prep->ppe_base heating_aerosol->ppe_base ppe_glasses Add: Safety Glasses (with side shields) ppe_base->ppe_glasses ppe_goggles Upgrade to: Chemical Splash Goggles ppe_base->ppe_goggles ppe_base->ppe_goggles end Proceed with Task ppe_glasses->end ppe_fume_hood Work in Fume Hood ppe_goggles->ppe_fume_hood ppe_face_shield Add: - Face Shield - Chemical Apron ppe_goggles->ppe_face_shield ppe_fume_hood->end ppe_face_shield->ppe_fume_hood

Caption: Decision workflow for selecting appropriate PPE.

References

  • REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet: Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxooctadecanoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

  • SMS Rail Lines. (2020, March 10). Safety Data Sheet: Fatty Acid Ethyl Esters. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). Experiment 731: Esters. Retrieved from [Link]

  • Vitol. (2019, June 10). Safety Data Sheet: Fatty acid methyl esters (m). Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid? Retrieved from [Link]

  • California State University, Bakersfield (CSUB). (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.